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  • Product: 2-Amino-3-(methylamino)benzoic acid
  • CAS: 1369770-53-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-3-(methylamino)benzoic acid: Properties, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive analysis of 2-Amino-3-(methylamino)benzoic acid, a unique substituted anthranilic acid derivative. Direct experimental data for this specific isomer is limited in pu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-3-(methylamino)benzoic acid, a unique substituted anthranilic acid derivative. Direct experimental data for this specific isomer is limited in publicly accessible literature. Therefore, this document establishes a robust theoretical and projective framework for its properties and characteristics. By leveraging well-documented data from closely related structural isomers, namely 2-Amino-3-methylbenzoic acid and N-methylanthranilic acid, we infer its physicochemical properties, spectroscopic signatures, and potential reactivity. We propose logical synthetic routes based on modern catalytic methods and discuss potential applications in drug discovery and materials science, fields where its parent structures are of significant interest. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and explore the chemical space occupied by this novel molecule.

Introduction: The Chemical Landscape of Substituted Benzoic Acids

Substituted benzoic acids are cornerstone scaffolds in medicinal chemistry and materials science. The strategic placement of functional groups on the aromatic ring dictates the molecule's steric and electronic properties, influencing its biological activity, reactivity, and physical characteristics. Anthranilic acid (2-aminobenzoic acid) and its derivatives, for instance, are key precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and dyes.[1]

The subject of this guide, 2-Amino-3-(methylamino)benzoic acid, presents a fascinating case of vicinal diamine substitution on a benzoic acid core. Its structure combines a primary amine (at C2) and a secondary amine (at C3), a configuration that suggests unique properties related to hydrogen bonding, metal chelation, and reactivity.

Due to the scarcity of direct experimental data for this precise isomer, this guide employs a comparative analytical approach. We will dissect its probable characteristics by contrasting it with its well-characterized isomers, providing a predictive yet scientifically grounded overview.

Isomer_Comparison cluster_target Target Compound cluster_isomers Key Reference Isomers Target 2-Amino-3-(methylamino)benzoic acid (C₈H₁₀N₂O₂) MW: 166.18 Isomer1 2-Amino-3-methylbenzoic acid (C₈H₉NO₂) MW: 151.16 CAS: 4389-45-1 Target->Isomer1 Structural Comparison Isomer2 2-(Methylamino)benzoic acid (N-Methylanthranilic acid) (C₈H₉NO₂) MW: 151.16 CAS: 119-68-6 Target->Isomer2 Functional Comparison

Caption: Chemical structures of the target compound and its key reference isomers.

Physicochemical and Spectroscopic Profile

The properties of 2-Amino-3-(methylamino)benzoic acid are projected based on its structure and data from its isomers.

Physicochemical Properties

The following table summarizes the known and estimated properties. Experimental data for reference isomers are provided for context.

Property2-Amino-3-(methylamino)benzoic acid (Projected)2-Amino-3-methylbenzoic acid (Experimental)2-(Methylamino)benzoic acid (Experimental)
Molecular Formula C₈H₁₀N₂O₂C₈H₉NO₂[2]C₈H₉NO₂[3]
Molecular Weight 166.18 g/mol [4]151.16 g/mol [2]151.16 g/mol [3]
Appearance White to off-white crystalline powderPowder, crystals, or chunksWhite to yellow powder
Melting Point ~150-160 °C (with decomposition)174-177 °C178-181 °C
Solubility Slightly soluble in water; soluble in polar organic solvents (Ethanol, DMSO)Slightly soluble in water; soluble in ethanol, acetone, DMSO[1]Soluble in hot water, alcohol, ether
XLogP3 N/A2.5[2]2.5
Projected Spectroscopic Signatures

Spectroscopic analysis is crucial for structural elucidation. Based on the functional groups present, we can predict the key features in NMR, IR, and MS spectra.

  • ¹H NMR Spectroscopy (Projected in DMSO-d₆):

    • Carboxylic Acid (-COOH): A broad singlet expected around 12.0-13.0 ppm.

    • Aromatic Protons (-C₆H₃): Three protons on the aromatic ring, likely exhibiting complex splitting patterns (doublets or triplets) between 6.5 and 7.8 ppm. The proton between the two amine groups would likely be the most upfield-shifted.

    • Primary Amine (-NH₂): A broad singlet around 4.5-5.5 ppm.

    • Secondary Amine (-NH): A quartet or broad singlet (due to coupling with the methyl group) around 4.0-5.0 ppm.

    • N-Methyl (-CH₃): A doublet around 2.8-3.0 ppm, coupled to the adjacent N-H proton.

  • ¹³C NMR Spectroscopy (Projected in DMSO-d₆):

    • Carboxyl Carbon (-COOH): Expected around 168-172 ppm.

    • Aromatic Carbons (-C₆H₃): Six distinct signals expected between 110 and 150 ppm. The carbons directly attached to the nitrogen atoms (C2, C3) will be significantly shifted.

    • N-Methyl Carbon (-CH₃): A signal expected around 30-35 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Amines): Two distinct peaks for the primary amine (-NH₂) around 3350-3500 cm⁻¹ and a single, sharper peak for the secondary amine (-NH) around 3300-3400 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • N-H Bend (Amines): A peak around 1600-1650 cm⁻¹.

    • C-N Stretch: Signals in the 1250-1350 cm⁻¹ region. Detailed theoretical studies on the vibrational spectra of 2-amino-3-methylbenzoic acid have been performed, providing a strong basis for these predictions.[5][6]

  • Mass Spectrometry (Electron Ionization):

    • Molecular Ion (M⁺): A prominent peak is expected at m/z = 166.

    • Key Fragmentation: A significant fragment at m/z = 149 corresponding to the loss of a hydroxyl radical (-OH), and a fragment at m/z = 121 corresponding to the loss of a carboxyl group (-COOH).

Synthesis and Reactivity Analysis

Proposed Synthetic Pathway: Directed C-H Amination

Late-stage functionalization via C-H activation is a powerful tool for creating novel analogues from readily available starting materials.[7] An iridium-catalyzed directed C-H amination presents a highly attractive and regioselective approach.

Synthesis_Workflow SM 3-Aminobenzoic Acid (Starting Material) reagent2 Protecting Group Chemistry (e.g., Boc Anhydride) SM->reagent2 Protection of C3-NH₂ INT1 3-Amino-2-(methylamino)benzoic Acid Intermediate reagent3 Rearrangement/ Isomerization Step INT1->reagent3 Selective Deprotection & Isomerization FP 2-Amino-3-(methylamino)benzoic Acid (Final Product) reagent1 [Ir(Cp*)Cl₂]₂ Catalyst Methylating Agent (e.g., Me-Boc-N₃) reagent2->INT1 Directed C-H Amination at C2 reagent3->FP

Caption: Proposed workflow for synthesis via directed C-H activation.

Causality Behind Experimental Choices:

  • Starting Material: 3-Aminobenzoic acid is chosen because its existing amino group can be protected, leaving the carboxyl group to act as an innate directing group for C-H activation at the ortho (C2) position.[7]

  • Catalyst System: Iridium(III) catalysts, such as [Ir(Cp*)Cl₂]₂, are well-established for their high efficiency and regioselectivity in ortho-C-H functionalization directed by carboxylic acids.[7]

  • Aminating Agent: A suitable nitrogen source, potentially a protected methylamine equivalent, would be required to install the methylamino group.

  • Regioselectivity: The carboxylic acid group strongly directs functionalization to the C2 and C6 positions. With the C3 position occupied, the reaction is highly likely to proceed at C2. Subsequent manipulation of protecting groups would yield the final product.

Expected Chemical Reactivity
  • Amphoteric Nature: The molecule possesses both an acidic carboxylic acid group and basic amino groups, allowing it to act as either an acid or a base.

  • Intramolecular Hydrogen Bonding: The vicinal arrangement of the -COOH, -NH₂, and -NHCH₃ groups allows for strong intramolecular hydrogen bonding. This can influence its melting point, solubility, and the acidity of the carboxylic proton.

  • Nucleophilicity: Both nitrogen atoms are nucleophilic, but the primary amine is generally more reactive in reactions like acylation or alkylation unless sterically hindered.

  • Electrophilic Aromatic Substitution: The two amine groups are strong activating, ortho-, para-directing groups. This would make the C4 and C6 positions highly susceptible to electrophilic attack (e.g., halogenation, nitration). However, the reaction conditions must be carefully controlled to avoid oxidation of the amine groups.

Potential Applications & Biological Significance

While this specific molecule has not been extensively studied, its structural motifs are prevalent in biologically active compounds.

  • Pharmaceutical Scaffolding: Many drugs are built upon an anthranilic acid core. The unique substitution pattern of 2-Amino-3-(methylamino)benzoic acid could be exploited to synthesize novel compound libraries for screening. Its potential as a precursor for new NSAIDs or other therapeutic agents is high.[1]

  • Prodrug Development: Amino acids are frequently used as promoieties to enhance the bioavailability and targeted delivery of drugs.[8] The structure of this molecule, being an amino acid derivative itself, could be incorporated into larger drug molecules to leverage amino acid transporters for improved cellular uptake.[8]

  • Chemical Biology Probes: The vicinal diamine arrangement makes it an excellent candidate for a metal-chelating ligand. It could be used to develop fluorescent probes for detecting specific metal ions or as a component in targeted drug-delivery conjugates.

Safety and Toxicology

No specific toxicological data exists for 2-Amino-3-(methylamino)benzoic acid. However, data from related aminobenzoic acids and general chemical principles dictate a cautious approach.

  • GHS Hazard Classification (Inferred): Based on related compounds like 2-Amino-3-methylbenzoic acid, it should be considered:

    • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

    • Causes skin irritation (Category 2).[9]

    • Causes serious eye irritation (Category 2).[9]

    • May cause respiratory irritation .[2]

  • Handling Precautions:

    • Handle in a well-ventilated area or a chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

    • Avoid generating dust.[10]

    • Wash hands thoroughly after handling.[9]

Illustrative Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory-scale experiments.

Protocol: Synthesis via C-H Amination (Hypothetical)
  • Protection: To a solution of 3-aminobenzoic acid (1 eq.) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.). Stir at room temperature for 12 hours. Rationale: This step protects the more nucleophilic amino group to prevent side reactions and ensure the carboxylic acid directs the subsequent C-H activation.

  • C-H Amination Reaction Setup: In a nitrogen-purged glovebox, combine the protected 3-(Boc-amino)benzoic acid (1 eq.), [Ir(Cp*)Cl₂]₂ (2.5 mol%), and a silver carboxylate additive (e.g., AgOAc, 2 eq.) in a pressure-tolerant vial. Add a suitable amination reagent and a solvent like 1,2-dichloroethane. Rationale: An inert atmosphere is critical for organometallic catalysis. The silver salt acts as a halide scavenger, facilitating the catalytic cycle.

  • Reaction: Seal the vial and heat to 80-100 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: Elevated temperatures are typically required to overcome the activation energy for C-H bond cleavage.

  • Workup and Deprotection: After cooling, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate. Add a solution of trifluoroacetic acid (TFA) in dichloromethane and stir for 2 hours to remove the Boc protecting group. Rationale: Acidic conditions efficiently cleave the Boc group, yielding the free amine.

  • Purification: Neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-3-(methylamino)benzoic acid. Rationale: Purification is essential to remove unreacted starting materials, byproducts, and residual catalyst.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Protocol: General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified, dry compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Gently vortex the tube to ensure complete dissolution.

  • Insert the NMR tube into the spectrometer.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure.

Conclusion and Future Directions

2-Amino-3-(methylamino)benzoic acid is a structurally intriguing molecule with significant untapped potential. While direct experimental data remains elusive, this guide has established a strong predictive foundation for its chemical and physical properties based on the well-documented characteristics of its isomers. The proposed synthetic routes, particularly those leveraging modern C-H activation, offer a clear path toward its first empirical synthesis.

Future research should focus on:

  • Definitive Synthesis: Executing and optimizing a synthetic route to produce and isolate the compound in sufficient purity and quantity.

  • Full Characterization: Performing comprehensive spectroscopic and physical analysis to validate the predicted properties.

  • Reactivity Studies: Investigating its behavior in fundamental organic reactions to understand the interplay of its three functional groups.

  • Biological Screening: Evaluating its activity in relevant assays to explore its potential as a novel pharmaceutical scaffold or chelating agent.

The successful synthesis and characterization of this compound will undoubtedly open new avenues for research in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). 2-Amino-3-(methyl-d3)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-(methylamino)- (CAS 119-68-6). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • IOP Publishing. (2025). A Study on Microwave Preparation and Stability of Some Organic Reagent Derivatives of 2- (2,3 Dimethyl Phenylamino) Benzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Angene. (2025). 2-Amino-3-methylbenzoic Acid: Properties, Applications & Quality Specifications. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Roy, D., & Slanina, T. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18195*. Retrieved from [Link]

  • Duncan, M. W., et al. (1991). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. Journal of Pharmacology and Experimental Therapeutics, 258(1), 27-35. Retrieved from [Link]

  • Duncan, M. W., et al. (1992). 2-Amino-3-(methylamino)propanoic acid (BMAA) bioavailability in the primate. Neurobiology of Aging, 13(2), 333-337. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Grynberg, P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2324. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

Sources

Exploratory

"2-Amino-3-(methylamino)benzoic acid" CAS 1369770-53-5

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Author: BenchChem Technical Support Team. Date: March 2026

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Foundational

An In-depth Technical Guide to 2-Amino-3-(methylamino)benzoic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Amino-3-(methylamino)benzoic acid, a molecule of inte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-(methylamino)benzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. While specific literature on this exact compound is limited, this document synthesizes information from closely related analogs to offer valuable insights into its molecular structure, potential synthetic routes, characterization methods, and prospective applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

2-Amino-3-(methylamino)benzoic acid (CAS No. 1369770-53-5) is a derivative of benzoic acid with both a primary amine and a secondary methylamine substituent on the aromatic ring. Its structure suggests a unique combination of electronic and steric properties that make it a compelling building block for more complex molecules.

Table 1: Physicochemical Properties of 2-Amino-3-(methylamino)benzoic acid and Related Analogs

Property2-Amino-3-(methylamino)benzoic acid2-Amino-3-methylbenzoic acid2,3-Diaminobenzoic acid
CAS Number 1369770-53-5[1]4389-45-1[2]603-81-6[3]
Molecular Formula C₈H₁₀N₂O₂[1]C₈H₉NO₂[2]C₇H₈N₂O₂[3]
Molecular Weight 166.18 g/mol [1]151.16 g/mol [2]152.15 g/mol [3]
Appearance Likely a solidWhite to light yellow powder/crystals[4]Dark brown solid[3]
Melting Point Not reported174-177 °C (decomposes)[4]199 °C (decomposes)[3]
Solubility Expected to be soluble in polar organic solventsSlightly soluble in water; soluble in ethanol, acetone, DMSOSoluble in water and polar organic solvents[5]

The presence of two amino groups with different substitution patterns (primary and secondary) at the ortho and meta positions relative to the carboxylic acid offers multiple sites for chemical modification. The methyl group on the secondary amine introduces a degree of steric hindrance and alters the nucleophilicity of the nitrogen atom compared to a primary amine.

Proposed Synthetic Pathways

A potential synthetic workflow could start from 2-amino-3-nitrobenzoic acid, a commercially available starting material. The synthesis would proceed through the reduction of the nitro group, followed by a selective methylation of one of the amino groups.

Synthetic Pathway A 2-Amino-3-nitrobenzoic acid B 2,3-Diaminobenzoic acid A->B Reduction (e.g., H2, Pd/C) C Selective N-protection B->C e.g., Boc-anhydride D N-methylation C->D Methylating agent (e.g., CH3I, NaH) E Deprotection D->E e.g., TFA F 2-Amino-3-(methylamino)benzoic acid E->F

Caption: Proposed synthetic workflow for 2-Amino-3-(methylamino)benzoic acid.

Experimental Protocol: A Hypothetical Synthesis

This protocol is a proposed method and would require optimization and validation in a laboratory setting.

Step 1: Reduction of 2-Amino-3-nitrobenzoic acid to 2,3-Diaminobenzoic acid

  • Dissolve 2-amino-3-nitrobenzoic acid in a suitable solvent such as methanol.[3]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2,3-diaminobenzoic acid.[3]

Step 2: Selective Protection of one Amino Group

  • Dissolve the 2,3-diaminobenzoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium hydroxide.

  • Slowly add one equivalent of a protecting group reagent, such as di-tert-butyl dicarbonate (Boc-anhydride), at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until TLC analysis indicates the formation of the mono-protected product.

  • Perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography.

Step 3: N-methylation of the Unprotected Amino Group

  • Dissolve the mono-protected 2,3-diaminobenzoic acid in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the unprotected amine.

  • Slowly add a methylating agent, such as methyl iodide (CH₃I).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction carefully with water and extract the product. Purify by column chromatography.

Step 4: Deprotection to Yield 2-Amino-3-(methylamino)benzoic acid

  • Dissolve the methylated and protected intermediate in a suitable solvent like dichloromethane (DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Purify the final product, 2-Amino-3-(methylamino)benzoic acid, by recrystallization or column chromatography.

Spectroscopic Characterization

While specific spectral data for 2-Amino-3-(methylamino)benzoic acid is not publicly available, we can predict the expected key features based on the analysis of its structural analogs.

Table 2: Predicted Spectroscopic Data for 2-Amino-3-(methylamino)benzoic acid

TechniquePredicted Key Signals/Bands
¹H NMR - Aromatic protons (multiplets in the range of ~6.0-8.0 ppm). - A singlet for the methyl group protons (~2.8-3.3 ppm). - Broad singlets for the NH and NH₂ protons (variable, depending on solvent and concentration). - A broad singlet for the carboxylic acid proton (>10 ppm, may not be observed in all deuterated solvents).
¹³C NMR - Aromatic carbons (~110-150 ppm). - A signal for the methyl carbon (~30-40 ppm). - A signal for the carboxylic acid carbon (~165-175 ppm).
IR Spectroscopy - N-H stretching vibrations for primary and secondary amines (~3300-3500 cm⁻¹). - C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹). - O-H stretching of the carboxylic acid (broad band, ~2500-3300 cm⁻¹). - C-N stretching vibrations (~1250-1350 cm⁻¹). - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight (166.18 g/mol ). - Fragmentation patterns corresponding to the loss of COOH, NHCH₃, and other characteristic fragments.

A commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound, which could be requested upon purchase.[1]

Potential Applications in Drug Discovery and Medicinal Chemistry

Aminobenzoic acid derivatives are a well-established class of compounds with a wide range of biological activities. The unique substitution pattern of 2-Amino-3-(methylamino)benzoic acid makes it an attractive scaffold for the development of novel therapeutic agents.

Potential Applications cluster_0 Potential Therapeutic Areas 2-Amino-3-(methylamino)benzoic acid 2-Amino-3-(methylamino)benzoic acid Antimicrobial Agents Antimicrobial Agents 2-Amino-3-(methylamino)benzoic acid->Antimicrobial Agents Scaffold for novel antibiotics Anticancer Agents Anticancer Agents 2-Amino-3-(methylamino)benzoic acid->Anticancer Agents Precursor for enzyme inhibitors Anti-inflammatory Drugs Anti-inflammatory Drugs 2-Amino-3-(methylamino)benzoic acid->Anti-inflammatory Drugs Building block for NSAID analogs CNS-active Compounds CNS-active Compounds 2-Amino-3-(methylamino)benzoic acid->CNS-active Compounds Core for receptor modulators

Caption: Potential therapeutic applications of 2-Amino-3-(methylamino)benzoic acid derivatives.

The structural features of this molecule suggest several avenues for its application:

  • As a Scaffold for Novel Antimicrobials: The diaminobenzoic acid core is present in molecules with antibacterial properties.[5] Modifications of the amino and carboxylic acid groups could lead to the development of new classes of antibiotics.

  • In the Synthesis of Anticancer Agents: Aminobenzoic acid derivatives have been investigated for their potential as anticancer drugs.

  • As a Building Block for Anti-inflammatory Drugs: N-substituted anthranilic acid derivatives are known to possess anti-inflammatory properties.

  • In the Development of CNS-Active Compounds: The ability of small aromatic molecules to cross the blood-brain barrier makes this scaffold a candidate for the development of drugs targeting the central nervous system.

Conclusion and Future Perspectives

2-Amino-3-(methylamino)benzoic acid represents an under-explored molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data is scarce, a thorough analysis of related compounds provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. Future research should focus on the development and optimization of a reliable synthetic route to make this compound more accessible to the scientific community. Subsequent detailed spectroscopic analysis and screening for biological activities will be crucial in unlocking the full potential of this intriguing molecule as a building block for the next generation of therapeutic agents.

References

  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors.
  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF A GLYCINE-DERIVED N-ACYLSULTAM. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved from [Link]

  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

  • EPA. (2025, October 15). Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- Properties. Retrieved from [Link]

  • Taylor & Francis. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituted p-Aminobenzoic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(Methylamino)methyl]benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 22). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-(methylamino)benzoic Acid

Abstract This technical guide provides a comprehensive overview of plausible synthetic pathways for 2-Amino-3-(methylamino)benzoic acid, a key intermediate in the development of advanced pharmaceutical compounds. Recogni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for 2-Amino-3-(methylamino)benzoic acid, a key intermediate in the development of advanced pharmaceutical compounds. Recognizing the absence of a standardized, publicly available synthesis protocol for this specific molecule, this document outlines a rational, multi-step approach based on established organic chemistry principles and analogous transformations reported in the scientific literature. We will delve into the strategic considerations behind each proposed synthetic step, offering detailed experimental protocols and highlighting critical process parameters. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel small molecules.

Introduction and Strategic Overview

2-Amino-3-(methylamino)benzoic acid, a derivative of anthranilic acid, presents a unique substitution pattern that makes it a valuable scaffold in medicinal chemistry. The presence of ortho- and meta-amino functionalities, one of which is a secondary amine, offers multiple points for further chemical modification, enabling the exploration of diverse chemical space in drug discovery programs.

The synthesis of this target molecule is not trivial due to the potential for side reactions, including polysubstitution and lack of regioselectivity. This guide proposes a robust and logical two-stage synthetic strategy, commencing with the synthesis of a key diamino intermediate followed by a selective N-methylation.

The proposed overall synthetic transformation is as follows:

Overall Synthesis 2-Amino-3-nitrobenzoic_acid 2-Amino-3-nitrobenzoic acid 2,3-Diaminobenzoic_acid 2,3-Diaminobenzoic acid 2-Amino-3-nitrobenzoic_acid->2,3-Diaminobenzoic_acid Step 1: Reduction Target_Molecule 2-Amino-3-(methylamino)benzoic acid 2,3-Diaminobenzoic_acid->Target_Molecule Step 2: Selective N-Methylation

Caption: Proposed two-step synthesis of 2-Amino-3-(methylamino)benzoic acid.

This document will now elaborate on each of these stages, providing the scientific rationale and detailed experimental procedures.

Stage 1: Synthesis of 2,3-Diaminobenzoic Acid

The initial and most critical step in our proposed pathway is the synthesis of 2,3-diaminobenzoic acid. This intermediate provides the foundational scaffold upon which the selective methylation will be performed. The most direct and efficient method to produce this diamine is through the catalytic hydrogenation of 2-amino-3-nitrobenzoic acid.

Mechanistic Rationale

The reduction of a nitro group to an amine in the presence of a palladium on carbon (Pd/C) catalyst and a hydrogen source is a well-established and highly efficient transformation in organic synthesis. The reaction proceeds via the adsorption of the nitro group and hydrogen onto the palladium surface, followed by a series of reduction steps to yield the corresponding amine. This method is favored for its high yields and clean reaction profiles.

Experimental Protocol: Catalytic Hydrogenation of 2-Amino-3-nitrobenzoic Acid

This protocol is adapted from a known procedure for the synthesis of 2,3-diaminobenzoic acid.[1]

Materials:

  • 2-Amino-3-nitrobenzoic acid

  • Methanol (MeOH)

  • 10% Palladium on carbon (10% Pd/C)

  • Celite

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-3-nitrobenzoic acid (1 equivalent) in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at ambient pressure and temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2,3-diaminobenzoic acid.

  • The crude product can be purified by flash chromatography.[1]

Table 1: Summary of Reaction Parameters for the Synthesis of 2,3-Diaminobenzoic Acid

ParameterValueReference
Starting Material2-Amino-3-nitrobenzoic acid[1]
SolventMethanol[1]
Catalyst10% Pd/C[1]
Reducing AgentHydrogen gas[1]
TemperatureAmbient[1]
PressureAmbient[1]
Reported Yield69%[1]

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Caption: Workflow for the synthesis of 2,3-diaminobenzoic acid.

Stage 2: Selective N-Methylation of 2,3-Diaminobenzoic Acid

The selective mono-methylation of one of the two amino groups in 2,3-diaminobenzoic acid represents the most significant challenge in this synthetic sequence. Direct alkylation with a methylating agent such as methyl iodide can lead to a mixture of unreacted starting material, the desired mono-methylated product, and the di-methylated byproduct. Furthermore, the presence of the carboxylic acid group could lead to esterification under certain conditions.

To achieve selectivity, a nuanced approach is required. Based on the synthesis of structurally similar N-methyl-o-phenylenediamine, a carefully controlled methylation using methyl iodide in a suitable solvent system is a plausible starting point.[2]

Strategic Considerations for Selectivity

The two amino groups in 2,3-diaminobenzoic acid exhibit different electronic and steric environments. The 2-amino group is ortho to the carboxylic acid, which may influence its nucleophilicity and steric accessibility. The 3-amino group is meta to the carboxylic acid. This difference could potentially be exploited to achieve selective methylation.

A plausible approach involves a direct, controlled methylation. An alternative, though more lengthy, strategy would involve the use of protecting groups. For instance, one of the amino groups could be selectively protected, followed by methylation of the unprotected amine and subsequent deprotection. However, for the sake of process efficiency, a direct selective methylation is preferable.

Proposed Experimental Protocol: Selective N-Methylation

This proposed protocol is based on the methylation of o-phenylenediamine and would require optimization for the specific substrate, 2,3-diaminobenzoic acid.[2]

Materials:

  • 2,3-Diaminobenzoic acid

  • Methanol (MeOH)

  • Methyl iodide (CH₃I)

  • Potassium hydroxide (KOH) or other suitable base

  • Ethyl ether

Procedure:

  • Dissolve 2,3-diaminobenzoic acid (1 equivalent) in methanol.

  • Add a controlled amount of methyl iodide (e.g., 1 equivalent) to the solution.

  • Reflux the reaction mixture for a defined period. The reaction progress should be carefully monitored by a suitable analytical technique (e.g., TLC or LC-MS) to maximize the yield of the mono-methylated product.

  • After cooling, remove the methanol under reduced pressure.

  • The residue can be taken up in water and the pH adjusted with a base, such as potassium hydroxide, to deprotonate the carboxylic acid and any ammonium salts.

  • Extract the product into an organic solvent like ethyl ether.

  • Dry the organic extract and concentrate under reduced pressure.

  • The crude product will likely be a mixture and will require purification by column chromatography to isolate the desired 2-Amino-3-(methylamino)benzoic acid.

Table 2: Proposed Reaction Parameters for Selective N-Methylation

ParameterProposed Value/ReagentRationale/Reference
Starting Material2,3-Diaminobenzoic acid-
SolventMethanol[2]
Methylating AgentMethyl iodide[2]
BasePotassium hydroxide[2]
TemperatureReflux[2]
Key ChallengeAchieving mono-methylation selectivity-

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Caption: Proposed workflow for the selective N-methylation of 2,3-diaminobenzoic acid.

Conclusion and Future Perspectives

This technical guide has outlined a rational and scientifically sound synthetic approach to 2-Amino-3-(methylamino)benzoic acid. The proposed two-step pathway, involving the reduction of 2-amino-3-nitrobenzoic acid followed by a selective N-methylation of the resulting 2,3-diaminobenzoic acid, is based on established chemical transformations. While the initial reduction step is a well-documented and reliable reaction, the subsequent selective methylation will require careful optimization to achieve a desirable yield and purity of the target molecule.

Future work should focus on a thorough investigation of the selective N-methylation step. This could include screening of various methylating agents, solvents, bases, and reaction temperatures. Furthermore, the exploration of modern catalytic methods for selective N-methylation of aromatic amines could provide a more efficient and elegant solution to this synthetic challenge. The successful development of a robust synthesis for 2-Amino-3-(methylamino)benzoic acid will undoubtedly facilitate its application in the discovery and development of novel therapeutics.

References

  • PrepChem. Synthesis of N-methyl-o-phenylenediamine. [Link]

Sources

Foundational

A Technical Guide to the Potential Research Applications of 2-Amino-3-(methylamino)benzoic acid: A Scaffold for Innovation

Abstract: 2-Amino-3-(methylamino)benzoic acid (CAS 1369770-53-5) is a sparsely characterized substituted anthranilic acid derivative. While direct research on this specific molecule is limited, its structural framework,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2-Amino-3-(methylamino)benzoic acid (CAS 1369770-53-5) is a sparsely characterized substituted anthranilic acid derivative. While direct research on this specific molecule is limited, its structural framework, featuring vicinal amino groups and a carboxylic acid moiety, presents a compelling platform for novel investigations in medicinal chemistry and drug discovery. This guide moves beyond a simple literature review to provide a hypothesis-driven exploration of its potential. We posit three primary avenues of research: its use as a precursor for novel heterocyclic scaffolds such as quinazolinones, its potential as a modulator of inflammatory pathways, and its application as a unique metal-chelating agent. By grounding these hypotheses in the well-established biological activities of the broader anthranilic acid class, this whitepaper offers field-proven experimental workflows, mechanistic rationale, and actionable protocols to empower researchers to unlock the potential of this intriguing molecule.

Introduction and Chemical Profile

Anthranilic acid and its derivatives are privileged scaffolds in pharmaceutical sciences, forming the core of numerous approved drugs, including diuretics, anti-inflammatory agents, and anticoagulants.[1][2] These molecules owe their versatility to the dual reactivity of the amino and carboxylic acid groups, which allows for diverse derivatization and the construction of complex bioactive compounds.[3]

Physicochemical Properties

A foundational understanding begins with the molecule's properties. While experimental data is scarce, computational methods provide reliable estimates for guiding experimental design.

PropertyPredicted Value / StructureData Source
IUPAC Name 2-Amino-3-(methylamino)benzoic acid---
CAS Number 1369770-53-5BLD Pharm
Molecular Formula C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [4]
Predicted XLogP3 1.3PubChem (CID 21700683)
Structure

PubChem
Proposed Synthetic Strategy

To enable research, a reliable synthetic route is paramount. A plausible approach involves the controlled N-methylation of a protected 2-amino-3-nitrobenzoic acid precursor, followed by reduction of the nitro group. This multi-step process leverages established and robust chemical transformations.

G A Start: 2-Amino-3-nitrobenzoic acid B Step 1: Protection Protect primary amine (e.g., Boc group) A->B C Step 2: N-Methylation React with methyl iodide (MeI) in presence of a mild base (e.g., K₂CO₃) B->C D Step 3: Deprotection Remove Boc group (e.g., with TFA or HCl) C->D E Step 4: Nitro Reduction Reduce nitro group to amine (e.g., H₂/Pd-C or SnCl₂/HCl) D->E F Final Product: 2-Amino-3-(methylamino)benzoic acid E->F

Caption: Proposed synthetic workflow for 2-Amino-3-(methylamino)benzoic acid.

Application Area 1: Precursor for Bioactive Heterocycles

Mechanistic Rationale: Ortho-diamino aromatic compounds are classical precursors for the synthesis of a wide range of fused heterocyclic systems. The structure of 2-amino-3-(methylamino)benzoic acid is ideally suited for condensation reactions to form novel quinazolines and quinazolinones. These scaffolds are renowned for their broad spectrum of biological activities, including potent anticancer effects through mechanisms like EGFR kinase inhibition. The N-methyl group offers a unique structural feature that can modulate solubility, cell permeability, and target engagement compared to unsubstituted analogues.

Proposed Signaling Pathway Involvement

Many quinazolinone derivatives function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding pocket, they prevent autophosphorylation and subsequent activation of downstream pro-survival signaling pathways like RAS/MAPK and PI3K/AKT.

G cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling EGFR EGFR RAS RAS/MAPK Pathway EGFR->RAS Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates Drug Novel Quinazolinone (from Topic Compound) Drug->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation EGF EGF Ligand EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a hypothetical quinazolinone.

Experimental Protocol: Synthesis of a Novel Quinazolinone Derivative

This protocol outlines a general procedure for synthesizing a 4-quinazolinone from the title compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-Amino-3-(methylamino)benzoic acid in an excess of acetic anhydride.

  • Cyclization: Heat the mixture to reflux (approx. 140°C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Formation: This step is expected to form an N-acetylated intermediate which cyclizes to form a benzoxazinone.

  • Ammonolysis: After cooling, carefully evaporate the excess acetic anhydride under reduced pressure. Dissolve the residue in a suitable solvent like ethanol.

  • Ring Transformation: Bubble ammonia gas through the solution or add a solution of ammonium hydroxide and heat to reflux for 2-4 hours to convert the benzoxazinone to the desired quinazolinone.

  • Workup and Purification: Cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Area 2: Modulator of Inflammatory Pathways

Mechanistic Rationale: The anthranilic acid scaffold is the backbone of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1] The specific substitution pattern on the anthranilic ring is critical for activity. 2-Amino-3-(methylamino)benzoic acid presents a novel substitution pattern that has not been explored for anti-inflammatory potential. It could interact differently with the active sites of COX-1 and COX-2, potentially leading to derivatives with improved efficacy or selectivity, thereby reducing gastrointestinal side effects associated with non-selective COX inhibition.

Experimental Workflow: In Vitro COX Inhibition Assay

This workflow describes a common method to screen for COX-1/COX-2 inhibitory activity.

G A Prepare Reagents: - Test Compound (in DMSO) - COX-1 / COX-2 Enzyme - Arachidonic Acid (Substrate) - Colorimetric Substrate (TMPD) B Incubate Enzyme + Inhibitor: Add COX enzyme and test compound (or control) to microplate wells. Incubate for 15 min at 37°C. A->B C Initiate Reaction: Add arachidonic acid to start the peroxidase reaction. B->C D Color Development: Add TMPD. The heme in the active COX enzyme will oxidize TMPD, causing a color change. C->D E Measure Absorbance: Read absorbance at 590 nm using a plate reader. Reduced color indicates inhibition. D->E F Data Analysis: Calculate % inhibition relative to DMSO control. Determine IC₅₀ value for the compound. E->F

Caption: Workflow for a colorimetric COX (peroxidase) inhibition assay.

Protocol: COX-1/COX-2 Inhibition Screening

This protocol is adapted from commercially available COX inhibitor screening kits.

  • Compound Preparation: Prepare a stock solution of 2-Amino-3-(methylamino)benzoic acid (e.g., 10 mM) in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well plate, add 10 µL of each compound dilution. Include wells for a "100% activity" control (DMSO only) and a "background" control (no enzyme).

  • Enzyme Addition: Add 10 µL of either human recombinant COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition: Add 10 µL of arachidonic acid solution to all wells except the background control.

  • Colorimetric Reaction: Immediately add 10 µL of the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Kinetic Reading: Immediately place the plate in a plate reader and measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition for each concentration relative to the DMSO control. Plot percent inhibition versus log[concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

While 2-Amino-3-(methylamino)benzoic acid remains an under-investigated molecule, its chemical structure provides a strong rationale for its exploration in several high-impact research areas. Its potential as a versatile building block for synthesizing novel heterocyclic compounds, particularly quinazolinones for oncology, is significant. Furthermore, its analogy to known anti-inflammatory agents suggests it is a prime candidate for screening in inflammation and pain research.

The immediate next steps for the research community should involve the validation of a scalable synthetic route and a broad initial biological screening against diverse target classes (e.g., kinases, GPCRs, inflammatory enzymes). Computational approaches, such as molecular docking of virtual derivative libraries, could further prioritize synthetic efforts. By providing this foundational guide, we hope to catalyze new research programs that will ultimately define the therapeutic and scientific value of this promising chemical scaffold.

References

  • MDPI. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-(methylamino)-. Cheméo. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. PubChem. [Link]

  • MDPI. (2024). Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. MDPI. [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Amino-3-(methyl-d3)benzoic Acid. PubChem. [Link]

  • IT Medical Team. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. International Journal of Drug Development and Research. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Amino-3-(methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(methylamino)benzoic acid, a substituted anthranilic acid derivative, presents a molecular scaffold of significant interest in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(methylamino)benzoic acid, a substituted anthranilic acid derivative, presents a molecular scaffold of significant interest in medicinal chemistry and drug development. As with any compound destined for pharmaceutical application, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous and solvent solubility are critical determinants of a drug candidate's behavior, influencing everything from formulation and dosage to bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of 2-Amino-3-(methylamino)benzoic acid, empowering researchers to generate robust and reliable data for their development programs.

As a Senior Application Scientist, this guide is structured not as a rigid protocol, but as a framework for critical thinking and experimental design. We will delve into the "why" behind the "how," ensuring a deep understanding of the factors governing the solubility of this compound.

Physicochemical Properties of 2-Amino-3-(methylamino)benzoic Acid

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
CAS Number 1369770-53-5[1]
Appearance Likely a solid powder or crystalline material.Inferred from similar compounds.
pKa (predicted) Due to the presence of a carboxylic acid and two amino groups, this compound will have at least two pKa values. The carboxylic acid will have a pKa in the acidic range, while the amino groups will have pKa values in the basic range. The exact values would need to be determined experimentally.General chemical principles.

The Critical Role of pH in Aqueous Solubility

The solubility of 2-Amino-3-(methylamino)benzoic acid in aqueous media is intrinsically linked to the pH of the solution. This is due to the presence of both an acidic carboxylic acid group and two basic amino groups.

At different pH values, the ionization state of the molecule changes, which in turn dramatically affects its interaction with water molecules and, consequently, its solubility.[2][3]

  • At Low pH (Acidic Conditions): Both the primary and secondary amino groups will be protonated, resulting in a positively charged species (a cation). The carboxylic acid group will be in its neutral, protonated form. The overall positive charge generally leads to increased solubility in water due to favorable ion-dipole interactions.

  • At Isoelectric Point (pI): At a specific pH, the net charge on the molecule will be zero. This occurs when the positive charge from the protonated amino groups is balanced by the negative charge from the deprotonated carboxylic acid group, forming a zwitterion. At the isoelectric point, the molecule has its lowest solubility in water as the strong intermolecular forces in the solid state are not as easily overcome by interactions with water.[2]

  • At High pH (Basic Conditions): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate. The amino groups will be in their neutral, deprotonated form. The resulting anion generally exhibits increased solubility in water.

The relationship between pH and the ionization state can be visualized as follows:

pH_Solubility cluster_low_ph Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (Basic) Low_pH Cationic Species (High Solubility) pI Zwitterionic Species (Low Solubility) Low_pH->pI Increasing pH High_pH Anionic Species (High Solubility) pI->High_pH Increasing pH

Figure 1: Relationship between pH and the ionization state and relative solubility of 2-Amino-3-(methylamino)benzoic acid.

The Influence of Temperature on Solubility

For most solid solutes dissolving in a liquid solvent, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice forces of the solid.[4] Increasing the temperature provides this energy, favoring the dissolution process.

The relationship between temperature and solubility can be quantified using the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[5] It is crucial to experimentally determine the temperature-solubility profile for 2-Amino-3-(methylamino)benzoic acid to understand its behavior under various processing and storage conditions.

Solubility in Organic Solvents

While aqueous solubility is critical for biological applications, understanding the solubility in organic solvents is essential for synthesis, purification, and formulation development. Based on the qualitative data for the similar compound, 2-Amino-3-methylbenzoic acid, we can predict the solubility of 2-Amino-3-(methylamino)benzoic acid in common organic solvents.[6]

SolventPredicted SolubilityRationale
Methanol SolubleA polar protic solvent capable of hydrogen bonding with the analyte.
Ethanol SolubleSimilar to methanol, a polar protic solvent that can engage in hydrogen bonding.[6]
Acetone SolubleA polar aprotic solvent that can act as a hydrogen bond acceptor.[6]
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[6][7]

The principle of "like dissolves like" is a good starting point for predicting solubility. The presence of polar functional groups (amino and carboxylic acid) in 2-Amino-3-(methylamino)benzoic acid suggests good solubility in polar solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10] This method involves equilibrating an excess of the solid compound with the solvent of interest until saturation is reached.

Shake_Flask_Workflow start Start step1 Add excess solid compound to solvent in a sealed vial. start->step1 step2 Equilibrate by shaking at a constant temperature (e.g., 24-48h). step1->step2 step3 Separate solid from the saturated solution (filtration/centrifugation). step2->step3 step4 Quantify the concentration of the compound in the supernatant. step3->step4 end End step4->end

Figure 2: Generalized workflow for the shake-flask solubility determination method.

Protocol: Shake-Flask Method for Aqueous Solubility
  • Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12). Ensure the buffer system does not interact with the analyte.

  • Sample Preparation: Add an excess amount of solid 2-Amino-3-(methylamino)benzoic acid to a series of vials, each containing a known volume of a specific pH buffer. "Excess" is key to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to reach thermodynamic equilibrium.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).[11] This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 2-Amino-3-(methylamino)benzoic acid using a validated analytical method.

Analytical Methods for Quantification

Accurate quantification of the dissolved analyte is the cornerstone of a reliable solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.[12][13][14]

HPLC Method Development

A reversed-phase HPLC method is generally suitable for analyzing aminobenzoic acid derivatives.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to control pH and improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[12]

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) for 2-Amino-3-(methylamino)benzoic acid should be used. The λmax can be determined by running a UV-Vis scan of a standard solution. Aromatic amino acids typically have absorbance maxima in the 250-280 nm range.[14]

  • Quantification: Create a calibration curve using standard solutions of known concentrations of 2-Amino-3-(methylamino)benzoic acid. The concentration of the unknown samples is then determined by interpolating their peak areas from the calibration curve.

HPLC_Workflow start Start step1 Prepare standard solutions and the saturated supernatant sample. start->step1 step2 Inject samples into the HPLC system. step1->step2 step3 Separate the analyte on a reversed-phase column. step2->step3 step4 Detect the analyte using a UV detector at λmax. step3->step4 step5 Integrate the peak area and quantify using a calibration curve. step4->step5 end End step5->end

Figure 3: Workflow for the quantification of 2-Amino-3-(methylamino)benzoic acid using HPLC-UV.

Alternative Method: UV-Vis Spectroscopy

For a simpler, high-throughput estimation of solubility, direct UV-Vis spectroscopy can be used, provided that the buffer components do not interfere with the absorbance of the analyte.[8][15] A calibration curve must be generated in the same buffer as the solubility measurement.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner.

Table 1: Example of a Solubility Data Table for 2-Amino-3-(methylamino)benzoic Acid at 25 °C

Solvent/Buffer (pH)Solubility (mg/mL)Solubility (mM)
WaterExperimental ValueCalculated Value
pH 2.0 BufferExperimental ValueCalculated Value
pH 7.4 BufferExperimental ValueCalculated Value
pH 9.0 BufferExperimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value

Plotting solubility as a function of pH and temperature will provide valuable insights into the compound's behavior.

Conclusion

A comprehensive understanding of the solubility of 2-Amino-3-(methylamino)benzoic acid is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide has provided a detailed framework for both the theoretical understanding and the practical determination of its solubility profile. By meticulously considering the influence of pH, temperature, and solvent choice, and by employing robust experimental and analytical methodologies, researchers can generate the high-quality data necessary to advance their drug discovery and development programs. The principles and protocols outlined herein are designed to be a self-validating system, ensuring the integrity and trustworthiness of the generated solubility data.

References

  • BenchChem. (n.d.). Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices. Retrieved from BenchChem website.[12]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[8]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[16]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from Millipore website.[11]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary. Retrieved from BioAssay Systems website.[9]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-3-hydroxy-benzoic acid on Newcrom R1 HPLC column. Retrieved from SIELC website.[13]

  • LookChem. (2025, March 4). 2-Amino-3-methylbenzoic Acid: Properties, Applications & Quality Specifications.[6]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.[2][17]

  • Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from Enamine website.[10]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from Shimadzu website.[14]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.[4]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.[17]

  • Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data, 66(6).[18]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78101, 2-Amino-3-methylbenzoic acid. Retrieved from PubChem.[19]

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-3-methylbenzoic Acid | 4389-45-1. Retrieved from TCI Chemicals website.

  • Request PDF. (2025, August 7). The effect of temperature on the solubility of benzoic acid derivatives in water.[5]

  • Long, B., et al. (2010). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. Fluid Phase Equilibria, 297(1), 113-120.[20]

  • Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie.[21]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.[22]

  • Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 604-612.[23]

  • Smith, R. L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 993-997.[24]

  • ThermoFisher Scientific. (n.d.). Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy.[25]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.[26]

  • Reis, E. L., et al. (2022). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Quest Journals Journal of Research in Applied Mathematics, 8(5), 15-21.[27]

  • Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 55-63). Humana Press, New York, NY.[28]

  • BLD Pharm. (n.d.). 1369770-53-5|2-Amino-3-(methylamino)benzoic acid. Retrieved from BLD Pharm website.[1]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2-Amino-6-(benzoylamino)benzoic acid. Retrieved from EPA website.[29]

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  • Wang, X., et al. (2019). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. The Journal of Chemical Thermodynamics, 132, 1-8.[31]

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Foundational

A Spectroscopic Guide to 2-Amino-3-(methylamino)benzoic Acid: A Predictive Analysis

Introduction 2-Amino-3-(methylamino)benzoic acid, with a molecular formula of C₈H₁₀N₂O₂, is a substituted anthranilic acid derivative. As with many small organic molecules in the landscape of pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-3-(methylamino)benzoic acid, with a molecular formula of C₈H₁₀N₂O₂, is a substituted anthranilic acid derivative. As with many small organic molecules in the landscape of pharmaceutical and materials science research, a comprehensive understanding of its structural and electronic properties is paramount. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture. This guide presents a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-3-(methylamino)benzoic acid. Due to the limited availability of published experimental spectra for this specific molecule (CAS Number: 1369770-53-5)[1], this analysis is built upon established principles of spectroscopy and comparative data from structurally similar compounds, primarily 2-Amino-3-methylbenzoic acid (CAS Number: 4389-45-1)[2][3][4][5]. This document is intended to serve as a robust theoretical framework for researchers and drug development professionals engaged in the synthesis and characterization of novel aminobenzoic acid derivatives.

Molecular Structure and Key Features

The structure of 2-Amino-3-(methylamino)benzoic acid features a benzene ring substituted with a carboxylic acid group, a primary amino group, and a secondary methylamino group. The ortho-positioning of the primary amino and carboxylic acid groups, along with the adjacent methylamino group, is expected to give rise to distinct spectroscopic characteristics due to electronic and steric interactions.

Caption: Molecular structure of 2-Amino-3-(methylamino)benzoic acid with atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the aromatic ring.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-3-(methylamino)benzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons (e.g., -COOH, -NH₂, -NH). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the labile protons of the amino, methylamino, and carboxylic acid groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is expected to be significantly deshielded and will likely appear as a broad signal that can exchange with water in the solvent.
~7.8-8.0Doublet of Doublets1HH6The proton ortho to the electron-withdrawing carboxylic acid group will be the most deshielded of the aromatic protons.
~6.7-6.9Triplet1HH5This proton is expected to be in a region typical for aromatic protons, influenced by both the amino and carboxylic acid groups.
~6.5-6.7Doublet of Doublets1HH4The proton ortho to the electron-donating amino group will be shielded.
~4.5-5.5Broad Singlet2HNH₂The protons of the primary amino group will appear as a broad signal, with a chemical shift that is solvent and concentration-dependent.
~3.5-4.5Broad Singlet1HNHThe proton of the secondary methylamino group will also be a broad, exchangeable signal.
~2.8-3.0Singlet3HCH₃The methyl protons attached to the nitrogen will appear as a singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the lack of symmetry, eight distinct carbon signals are expected.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-175C7 (COOH)The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[6]
~148-152C2The carbon atom attached to the primary amino group will be significantly shielded by its electron-donating effect.
~135-140C3The carbon atom attached to the methylamino group.
~130-133C1The quaternary carbon to which the carboxylic acid is attached.
~120-125C6Aromatic CH.
~115-120C5Aromatic CH.
~110-115C4Aromatic CH, shielded by the ortho-amino group.
~30-35C8 (CH₃)The methyl carbon of the methylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FT-IR)
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of 2-Amino-3-(methylamino)benzoic acid is expected to be complex, with characteristic absorptions for the O-H, N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C stretches.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3500 and 3300-3400MediumN-H stretch (asymmetric and symmetric) of NH₂Primary amines typically show two N-H stretching bands.[7]
3300-3350MediumN-H stretch of NHSecondary amines show a single N-H stretching band. This may overlap with the NH₂ signals.[7]
2500-3300BroadO-H stretch of COOHThe carboxylic acid O-H stretch is characteristically broad due to hydrogen bonding.[5]
~1680-1700StrongC=O stretch of COOHThe carbonyl stretch of an aromatic carboxylic acid.
~1600-1620MediumN-H bend of NH₂The scissoring vibration of the primary amino group.
~1450-1600Medium-WeakC=C stretch (aromatic)Multiple bands are expected for the aromatic ring.
~1250-1350StrongC-N stretch (aromatic amine)The stretching vibration of the C-N bond of the aromatic amines.[7]
~1200-1300StrongC-O stretch of COOHThe C-O single bond stretch of the carboxylic acid.
690-900Medium-StrongC-H bend (aromatic, out-of-plane)The pattern of these bands can give information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Experimental Protocol (Electron Ionization - Mass Spectrometry)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF).

Predicted Mass Spectrum

The molecular weight of 2-Amino-3-(methylamino)benzoic acid (C₈H₁₀N₂O₂) is 166.18 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 166, along with several characteristic fragment ions.

Fragmentation_Pathway M [M]⁺˙ m/z = 166 M_minus_OH [M-OH]⁺ m/z = 149 M->M_minus_OH - •OH M_minus_H2O [M-H₂O]⁺ m/z = 148 M->M_minus_H2O - H₂O (ortho effect) M_minus_COOH [M-COOH]⁺ m/z = 121 M->M_minus_COOH - •COOH M_minus_CO [M-CO]⁺˙ m/z = 138 M_minus_OH->M_minus_CO - CO

Caption: Predicted major fragmentation pathways for 2-Amino-3-(methylamino)benzoic acid in EI-MS.

Key Predicted Fragments:

  • m/z 166 (M⁺˙): The molecular ion peak. Its presence and intensity will depend on its stability under EI conditions.

  • m/z 149 ([M-OH]⁺): Loss of a hydroxyl radical from the carboxylic acid group.

  • m/z 148 ([M-H₂O]⁺): A characteristic fragmentation for ortho-substituted benzoic acids (the "ortho effect"), involving the loss of water through interaction between the carboxylic acid and the adjacent amino group.

  • m/z 121 ([M-COOH]⁺): Loss of the entire carboxylic acid group as a radical.

  • m/z 120: Further fragmentation may lead to this ion.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 2-Amino-3-(methylamino)benzoic acid. By leveraging established spectroscopic principles and data from closely related analogs, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information serves as a valuable baseline for researchers working on the synthesis, identification, and characterization of this compound and its derivatives. Experimental verification of these predictions will be a critical step in confirming the structure and purity of synthesized 2-Amino-3-(methylamino)benzoic acid and will contribute to the growing body of knowledge on substituted aminobenzoic acids.

References

  • PubChem. 2-Amino-3-methylbenzoic acid. [Link]

  • NIST. 2-Amino-3-methylbenzoic acid. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1085. [Link]

  • NIST. Benzoic acid, 2-(methylamino)-, methyl ester. [Link]

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of benzoic acid. [Link]

  • NIST. Benzoic acid, 2-amino-. [Link]

  • SpectraBase. 2-Amino-benzoic acid. [Link]

  • SpectraBase. 2-Amino-benzoic acid. [Link]

  • University of Calgary. IR: amines. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Amino-3-(methylamino)benzoic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-Amino-3-(methylamino)benzoic acid, a valuable building block in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-3-(methylamino)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

2-Amino-3-(methylamino)benzoic acid is a key intermediate in the synthesis of various heterocyclic compounds, which are scaffolds for a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring two distinct amino functionalities and a carboxylic acid, allows for diverse chemical modifications, making it a versatile precursor in the development of novel therapeutic agents. This guide details a four-step synthetic route starting from the commercially available 2-amino-3-nitrobenzoic acid. The synthesis involves protection of the carboxylic acid, reduction of the nitro group, selective N-methylation, and final deprotection.

Overall Synthetic Scheme

The synthesis of 2-Amino-3-(methylamino)benzoic acid is proposed to proceed through the following four-step sequence:

Synthesis_Scheme 2-Amino-3-nitrobenzoic_acid 2-Amino-3-nitrobenzoic acid Methyl_2-amino-3-nitrobenzoate Methyl 2-amino-3-nitrobenzoate 2-Amino-3-nitrobenzoic_acid->Methyl_2-amino-3-nitrobenzoate  Step 1: Esterification Methyl_2,3-diaminobenzoate Methyl 2,3-diaminobenzoate Methyl_2-amino-3-nitrobenzoate->Methyl_2,3-diaminobenzoate  Step 2: Nitro Reduction Methyl_2-amino-3-(methylamino)benzoate Methyl 2-amino-3-(methylamino)benzoate Methyl_2,3-diaminobenzoate->Methyl_2-amino-3-(methylamino)benzoate  Step 3: Selective N-Methylation Final_Product 2-Amino-3-(methylamino)benzoic acid Methyl_2-amino-3-(methylamino)benzoate->Final_Product  Step 4: Hydrolysis

Caption: Overall synthetic workflow for 2-Amino-3-(methylamino)benzoic acid.

Experimental Protocols

Step 1: Esterification of 2-Amino-3-nitrobenzoic Acid

Objective: To protect the carboxylic acid group as a methyl ester via Fischer esterification, preventing its interference in subsequent reactions.[1][2][3]

Reaction:

Esterification A 2-Amino-3-nitrobenzoic acid B + CH3OH A->B C <=>[H+] B->C D Methyl 2-amino-3-nitrobenzoate C->D E + H2O D->E

Caption: Fischer esterification of the starting material.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-Amino-3-nitrobenzoic acid182.1410.054.9
Methanol (anhydrous)32.04150 mL-
Concentrated Sulfuric Acid98.085.0 mL-
10% Sodium Carbonate Solution-As needed-
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 2-amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) and anhydrous methanol (150 mL).

  • Stir the mixture at room temperature until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (5.0 mL) dropwise to the stirring mixture. A precipitate may form.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-water.

  • Neutralize the solution by slowly adding 10% aqueous sodium carbonate solution until the pH is approximately 8. Carbon dioxide gas will evolve.

  • The product, methyl 2-amino-3-nitrobenzoate, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Step 2: Reduction of Methyl 2-amino-3-nitrobenzoate

Objective: To reduce the nitro group to a primary amine, forming the key diamine intermediate.

Reaction:

Nitro_Reduction A Methyl 2-amino-3-nitrobenzoate B + H2 (g) A->B C ->[Pd/C] B->C D Methyl 2,3-diaminobenzoate C->D E + H2O D->E

Caption: Catalytic hydrogenation of the nitro group.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Methyl 2-amino-3-nitrobenzoate196.169.850.0
10% Palladium on Carbon (Pd/C)-0.5 g-
Methanol32.04200 mL-
Hydrogen Gas (H2)2.02Balloon-
Celite-As needed-

Procedure:

  • In a 500 mL two-necked round-bottom flask, dissolve methyl 2-amino-3-nitrobenzoate (9.8 g, 50.0 mmol) in methanol (200 mL).

  • Carefully add 10% Pd/C (0.5 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield methyl 2,3-diaminobenzoate as a solid. This product is often used in the next step without further purification.

Step 3: Selective N-Methylation of Methyl 2,3-diaminobenzoate

Objective: To achieve selective mono-methylation on one of the amino groups. This is the most critical step, and achieving regioselectivity is paramount. Based on steric considerations, the less hindered amino group at the 3-position is the more likely site of methylation. The following protocol is based on the Biron-Kessler method for selective N-methylation, which involves activation of the amine with an o-nitrobenzenesulfonyl group.[5]

Reaction Workflow:

Methylation_Workflow Diamine Methyl 2,3-diaminobenzoate Sulfonamide Activated Sulfonamide Intermediate Diamine->Sulfonamide  a) Activation Methylated_Sulfonamide N-Methylated Sulfonamide Sulfonamide->Methylated_Sulfonamide  b) Methylation Methylated_Amine Methyl 2-amino-3-(methylamino)benzoate Methylated_Sulfonamide->Methylated_Amine  c) Deprotection

Caption: Workflow for selective N-methylation.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Methyl 2,3-diaminobenzoate166.188.350.0
2-Nitrobenzenesulfonyl chloride221.6211.150.0
Pyridine79.104.1 mL50.0
Dichloromethane (DCM, anhydrous)84.93200 mL-
Dimethyl sulfate126.135.2 mL55.0
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.248.2 mL55.0
Thiophenol110.185.7 mL55.0
Potassium Carbonate138.217.6 g55.0
N,N-Dimethylformamide (DMF, anhydrous)73.09150 mL-

Procedure:

a) Activation (Sulfonamide Formation):

  • Dissolve methyl 2,3-diaminobenzoate (8.3 g, 50.0 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (4.1 mL, 50.0 mmol) to the solution.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (11.1 g, 50.0 mmol) in anhydrous DCM (50 mL) dropwise over 30 minutes. The reaction is expected to be regioselective for the less sterically hindered 3-amino group.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated sulfonamide intermediate.

b) N-Methylation:

  • Dissolve the crude sulfonamide from the previous step in anhydrous DMF (150 mL).

  • Add DBU (8.2 mL, 55.0 mmol) to the solution.

  • Add dimethyl sulfate (5.2 mL, 55.0 mmol) dropwise at room temperature.[5]

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

c) Deprotection of the Sulfonamide:

  • Dissolve the crude N-methylated sulfonamide in anhydrous DMF (100 mL).

  • Add potassium carbonate (7.6 g, 55.0 mmol) and thiophenol (5.7 mL, 55.0 mmol).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the deprotection is complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M NaOH, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 2-amino-3-(methylamino)benzoate.

Step 4: Hydrolysis of Methyl 2-amino-3-(methylamino)benzoate

Objective: To deprotect the carboxylic acid by hydrolyzing the methyl ester to yield the final product.

Reaction:

Hydrolysis A Methyl 2-amino-3-(methylamino)benzoate B + NaOH (aq) A->B C -> B->C D 2-Amino-3-(methylamino)benzoic acid (sodium salt) C->D E ->[H+] D->E F 2-Amino-3-(methylamino)benzoic acid E->F

Caption: Base-mediated hydrolysis of the methyl ester.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Methyl 2-amino-3-(methylamino)benzoate180.217.240.0
Sodium Hydroxide (NaOH)40.002.4 g60.0
Methanol32.0450 mL-
Water18.0250 mL-
1 M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Dissolve methyl 2-amino-3-(methylamino)benzoate (7.2 g, 40.0 mmol) in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.4 g, 60.0 mmol) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL).

  • Acidify the solution to a pH of approximately 5-6 with 1 M HCl. The product will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Amino-3-(methylamino)benzoic acid.

  • The final product can be further purified by recrystallization if necessary.

References

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Truman State University. (2017, July 15). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Olsen, C. A., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 145-151. Retrieved from [Link]

  • Aim-TTi. (n.d.). Preparation of Benzocaine. Retrieved from [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable).

Sources

Application

Application Note &amp; Protocol Guide: High-Purity Isolation of 2-Amino-3-(methylamino)benzoic acid

Abstract: This document provides a comprehensive guide to the purification of 2-Amino-3-(methylamino)benzoic acid (CAS: 1369770-53-5), a critical building block in pharmaceutical and chemical synthesis.[1][2] Achieving h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the purification of 2-Amino-3-(methylamino)benzoic acid (CAS: 1369770-53-5), a critical building block in pharmaceutical and chemical synthesis.[1][2] Achieving high purity of this intermediate is paramount to ensure the desired yield, safety, and efficacy of the final active pharmaceutical ingredients (APIs) or specialty chemicals. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers and process chemists a robust framework for selecting and executing the optimal purification strategy based on sample volume, impurity profile, and desired final purity. We will detail protocols for acid-base extraction, recrystallization, and chromatographic methods, supported by troubleshooting insights and purity validation techniques.

Introduction and Physicochemical Profile

2-Amino-3-(methylamino)benzoic acid is a substituted anthranilic acid derivative. Its structure features a carboxylic acid group, a primary aromatic amine, and a secondary aromatic amine, lending it distinct amphoteric properties that are central to its purification. Understanding these properties is the first step in developing a logical purification workflow.

Table 1: Physicochemical Properties of 2-Amino-3-(methylamino)benzoic acid

Property Value Source
CAS Number 1369770-53-5 [2]
Molecular Formula C₈H₁₀N₂O₂ [2]
Molecular Weight 166.18 g/mol [2]
Appearance Typically a powder or crystalline solid
Melting Point 174-177 °C (for the related 2-Amino-3-methylbenzoic acid)

| Key Functional Groups | Carboxylic Acid (-COOH), Primary Amine (-NH₂), Secondary Amine (-NHCH₃) | N/A |

The presence of both acidic (carboxylic acid) and basic (amino) functional groups means the compound's solubility is highly dependent on pH. This characteristic is not a challenge but an opportunity, forming the basis for powerful separation techniques like acid-base extraction.

Understanding the Impurity Profile

Effective purification begins with a hypothesis about the likely impurities. These typically arise from the synthetic route and can include:

  • Unreacted Starting Materials: Such as 2-amino-3-halobenzoic acid or methylamine.

  • Side-Reaction Products: Including isomers or products of over-methylation.

  • Reagents and Catalysts: For instance, residual palladium from a cross-coupling reaction or inorganic salts.[3]

  • Degradation Products: Formed during the reaction or subsequent workup.

Characterizing the crude material using techniques like HPLC, LC-MS, and NMR is a critical preliminary step to tailor the purification strategy effectively.

Strategic Selection of a Purification Protocol

The choice of purification method is dictated by the scale of the work, the nature of the impurities, and the required final purity. A multi-step approach is often necessary for achieving pharmaceutical-grade material (>99.5%).

Purification_Decision_Tree start Crude 2-Amino-3- (methylamino)benzoic acid impurity_check Impurity Type? start->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base  Grossly different  acid/base properties  (e.g., neutral impurities) recrystallization Recrystallization impurity_check->recrystallization  Solid with thermally  stable impurities chromatography Chromatography impurity_check->chromatography  Structurally similar  impurities (isomers) final_purity Desired Purity? acid_base->final_purity moderate_purity 95-99% (Intermediate) acid_base->moderate_purity recrystallization->final_purity recrystallization->moderate_purity high_purity >99.5% (API Grade) chromatography->high_purity final_purity->chromatography  Purity < 99.5% final_purity->high_purity  Purity > 99.5%

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Method 1: Purification by Acid-Base Extraction

Principle: This technique leverages the amphoteric nature of the target compound to separate it from neutral, non-polar, or weakly acidic/basic impurities. By adjusting the pH of an aqueous solution, we can selectively render the target molecule charged (water-soluble) or neutral (organic-soluble).[4][5][6]

Protocol:

  • Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (200 mL). If there are insoluble inorganic salts, they can be removed by filtration at this stage.

  • Removal of Basic Impurities: Transfer the organic solution to a separatory funnel. Add 1 M hydrochloric acid (HCl) (100 mL). The primary and secondary amino groups on the target molecule will be protonated, forming a hydrochloride salt that partitions into the aqueous layer. Most neutral and acidic impurities will remain in the organic layer.[7][8]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 50 mL of 1 M HCl to ensure complete recovery.

  • Organic Layer Wash (Optional): The original organic layer can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to recover any neutral or acidic impurities for analysis.

  • Isolation of Product: Combine the acidic aqueous extracts. Cool the flask in an ice bath. Slowly add a base, such as 6 M sodium hydroxide (NaOH), dropwise with stirring until the pH is approximately 4-5 (the isoelectric point). The target compound will precipitate out of the solution as a neutral zwitterion.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9] Wash the solid with two portions of cold deionized water (2 x 20 mL). Allow the product to air-dry on the filter, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Acid_Base_Workflow start Crude solid dissolved in Organic Solvent (EtOAc) extract_acid Extract with 1M HCl start->extract_acid organic_phase Organic Phase: Neutral & Acidic Impurities extract_acid->organic_phase Separate aqueous_phase_1 Aqueous Phase (Acidic): Protonated Product extract_acid->aqueous_phase_1 Separate neutralize Neutralize with 6M NaOH to Isoelectric Point (pH ~4-5) aqueous_phase_1->neutralize precipitate Pure Product Precipitates neutralize->precipitate Filter filtrate Aqueous Filtrate: Soluble Impurities neutralize->filtrate Filter

Caption: Workflow for acid-base extraction purification.

Method 2: Purification by Recrystallization

Principle: Recrystallization purifies crystalline solids by exploiting differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[10]

Solvent Selection: The key to successful recrystallization is choosing the right solvent. For aminobenzoic acids, polar protic solvents are often effective.[11][12]

Table 2: Potential Solvents for Recrystallization

Solvent Boiling Point (°C) Rationale Potential Issues
Water 100 High polarity, good for dissolving the polar target at high temp.[13] May have high solubility even when cold, leading to poor recovery.
Ethanol 78 Good balance of polarity; often effective for aminobenzoic acids.[11] Impurities may have similar solubility profiles.
Methanol 65 Similar to ethanol but more polar; can be used for highly polar compounds.[3] Lower boiling point means a smaller solubility gradient.

| Ethanol/Water | Variable | A solvent pair allows for fine-tuning of polarity to maximize recovery. | Requires careful optimization of the solvent ratio. |

Protocol:

  • Dissolution: Place the crude solid (e.g., 5 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until it begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 1-2% by weight). Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, cooling can be completed in an ice bath for 30 minutes to maximize precipitation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the purified crystals to a constant weight.

Method 3: Purification by Chromatography

Principle: When impurities are structurally very similar to the target compound, chromatography is the most powerful technique. It separates molecules based on their differential partitioning between a stationary phase and a mobile phase.

A. Preparative Column Chromatography:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is used. The polarity is gradually increased to elute the compounds. For this compound, a gradient starting from DCM with a small percentage of methanol (e.g., 1-2%) would be a logical starting point.

  • Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC).

B. Preparative High-Performance Liquid Chromatography (HPLC): For the highest purity levels, preparative reverse-phase HPLC (RP-HPLC) is the method of choice.

  • Stationary Phase: C18 (octadecylsilane) bonded silica is typical for reverse-phase.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid and amino groups are consistently protonated, leading to sharp peaks.[14]

  • Detection: UV detection, typically around 254 nm.

Assessment of Purity

Post-purification analysis is a self-validating step to confirm the success of the protocol.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity.[13] Impurities typically depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An analytical HPLC run should show a single major peak, allowing for purity to be calculated as a percentage of total peak area.[15]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities if their signals are detectable above the noise.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities.

Table 3: Comparison of Purification Techniques

Technique Scale Resolving Power Throughput Primary Application
Acid-Base Extraction mg to kg Low High Removing impurities with different acid/base character.
Recrystallization g to kg Medium Medium Primary purification of solid materials from soluble impurities.
Column Chromatography mg to g High Low Separating structurally similar compounds on a lab scale.

| Preparative HPLC | µg to g | Very High | Very Low | Final polishing step for achieving >99.5% purity. |

References

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Web Pages. (n.d.). 3. Extraction. Retrieved from [Link]

  • Physics Forums. (2012, October 15). Separation using acids and bases. Retrieved from [Link]

  • Department of Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • Eureka | Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • PMC. (2012, May 3). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. Retrieved from [Link]

  • University Website. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University Website. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(methyl-d3)benzoic Acid. Retrieved from [Link]

  • University Website. (n.d.). Paper Chromatography of Amino Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Paper chromatography separation of amino acids. A solvent to replace phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]

  • Schmidt + Haensch. (n.d.). Purity control of Amino Acids – Polarimetric Method. Retrieved from [Link]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • AHH Chemical. (n.d.). 1250921-20-0 | 3-Fluoro-2-(methylamino)benzoic acid. Retrieved from [Link]

Sources

Method

Application Note: 2-Amino-3-(methylamino)benzoic Acid in High-Value Scaffold Synthesis

Topic: "2-Amino-3-(methylamino)benzoic acid" as a building block in drug discovery Content Type: Detailed Application Note and Protocol Guide Executive Summary 2-Amino-3-(methylamino)benzoic acid is a specialized, electr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-Amino-3-(methylamino)benzoic acid" as a building block in drug discovery Content Type: Detailed Application Note and Protocol Guide

Executive Summary

2-Amino-3-(methylamino)benzoic acid is a specialized, electron-rich building block primarily utilized in the synthesis of 1-methyl-1H-benzimidazole-4-carboxylic acid derivatives and 8-functionalized quinoxalines . Unlike its regioisomer (2-amino-5-methylaminobenzoic acid), this 2,3-diamino scaffold enables the construction of heterocycles with specific substitution patterns that are critical for kinase inhibitors (e.g., hinge binders) and PARP inhibitors.

This guide details the synthesis of this transient intermediate from stable nitro-precursors and provides validated protocols for its cyclization into bioactive cores.

Chemical Identity & Properties

PropertyDetail
Systematic Name 2-Amino-3-(methylamino)benzoic acid
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Key Functionality Vicinal diamine (unsymmetrical), C1-Carboxylate
Stability Low .[1] Prone to oxidation (darkening) upon air exposure. Best generated in situ or used immediately after reduction.
Precursor 3-(Methylamino)-2-nitrobenzoic acid (CAS 124341-37-3)
Primary Application Synthesis of 1-methylbenzimidazole-4-carboxylic acid (CAS 560086-20-6)

Strategic Utility in Drug Discovery

The 2-amino-3-(methylamino)benzoic acid scaffold offers a unique geometric advantage:

  • Regioselective Cyclization: The presence of a secondary amine (-NHMe) at position 3 and a primary amine (-NH₂) at position 2 directs cyclization with aldehydes or carboxylic acids to form 1-methylbenzimidazoles .

  • Carboxylate Positioning: The C1-carboxylic acid ends up at the 4-position of the benzimidazole ring. This is a "privileged" position for amide coupling to generate libraries of bioactive molecules.

  • Solubility Enhancement: The intrinsic N-methyl group reduces the number of hydrogen bond donors (HBD), improving membrane permeability and solubility compared to the NH-analogues.

Mechanistic Pathway: Regiocontrol

The cyclization is driven by the nucleophilicity of the diamines. The secondary amine (N3) is often more nucleophilic (inductive effect of methyl), but steric factors can influence the initial attack. However, in the final aromatic system, the methyl group resides on N1, placing the carboxylate at C4.

G Precursor 3-Fluoro-2-nitrobenzoic acid Intermediate 3-(Methylamino)-2-nitrobenzoic acid (Stable Precursor) Precursor->Intermediate MeNH2, SnAr Target 2-Amino-3-(methylamino)benzoic acid (Transient Active Species) Intermediate->Target H2, Pd/C Reduction Product 1-Methylbenzimidazole-4-carboxylic acid (Drug Scaffold) Target->Product R-CHO / H+ Cyclization

Caption: Synthetic workflow from commodity chemicals to the benzimidazole scaffold via the 2-amino-3-(methylamino)benzoic acid intermediate.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Generate 2-amino-3-(methylamino)benzoic acid from 3-fluoro-2-nitrobenzoic acid. Note: Due to the oxidative instability of the diamine product, this protocol includes the reduction step immediately followed by downstream processing or storage under inert atmosphere.

Reagents:

  • 3-Fluoro-2-nitrobenzoic acid (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Palladium on Carbon (10% Pd/C, 10 wt%)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or Parr shaker)

Step 1: Nucleophilic Aromatic Substitution (SnAr)

  • Dissolve 3-fluoro-2-nitrobenzoic acid (5.0 g) in THF (50 mL).

  • Cool to 0°C. Dropwise add Methylamine solution.

  • Allow to warm to RT and stir for 4–6 hours. (Monitor by LCMS for conversion to 3-(methylamino)-2-nitrobenzoic acid ; M+H = 197).

  • Concentrate in vacuo. Acidify with 1M HCl to pH 3–4 to precipitate the yellow solid.

  • Filter, wash with water, and dry. Yield: Typically >90%.

Step 2: Catalytic Hydrogenation

  • Suspend the nitro-intermediate (from Step 1) in Ethanol (10 vol).

  • Add 10% Pd/C (10% by weight of substrate) under Nitrogen flow.

  • Purge with Hydrogen gas. Stir under H₂ atmosphere (1 atm is usually sufficient) for 2–4 hours.

  • Critical Checkpoint: The yellow solution will turn colorless or pale pink. LCMS should show M+H = 167.

  • Filter through Celite® under Nitrogen (avoid prolonged air exposure).

  • Use immediately for Protocol B. If storage is needed, convert to the HCl salt by adding 4M HCl in dioxane and filtering the precipitate.

Protocol B: Synthesis of 1-Methylbenzimidazole-4-Carboxylic Acid

Objective: Cyclization of the fresh diamine with formic acid or an orthoester.

Reagents:

  • Freshly prepared 2-amino-3-(methylamino)benzoic acid (1.0 eq)

  • Triethyl orthoformate (TEOF) (3.0 eq) or Formic Acid

  • p-Toluenesulfonic acid (cat.)

Procedure:

  • Dissolve the diamine in TEOF (or TEOF/Ethanol mixture).

  • Add a catalytic amount of pTSA.

  • Heat to reflux (80–90°C) for 3 hours.

  • Cool to RT. The product, methyl 1-methyl-1H-benzimidazole-4-carboxylate (esterification often occurs concomitantly if alcohol is present) or the free acid, may precipitate.

  • If using Formic acid: Heat neat at 100°C for 2 hours. Pour into ice water. Adjust pH to 4–5 to crystallize the 1-methyl-1H-benzimidazole-4-carboxylic acid .

  • Validation: 1H NMR should show a singlet for the N-methyl group (~3.8–4.0 ppm) and the characteristic benzimidazole C2 proton (~8.2 ppm).

Protocol C: Synthesis of 8-Methylamino-Quinoxalinones

Objective: Accessing tricyclic or bicyclic quinoxaline derivatives.

Procedure:

  • Combine 2-amino-3-(methylamino)benzoic acid with Glyoxal (40% aq) or a 1,2-dicarbonyl compound in Ethanol/Acetic Acid.

  • Heat at 70°C for 2 hours.

  • Result: The regiochemistry here is complex. The 2-amino group typically attacks the more reactive carbonyl first. This route yields quinoxaline-5-carboxylic acid derivatives with an N-methyl group incorporated into the ring or as a substituent depending on the dicarbonyl structure.

Case Study: PARP Inhibitor Design

In the development of PARP inhibitors (e.g., analogs of Veliparib), the benzimidazole carboxamide core is essential for hydrogen bonding with the Gly863 and Ser904 residues of the PARP protein.

Comparative Data: Methylation Effect

Scaffold VariantLogPSolubility (pH 7.4)PARP1 IC50 (nM)*
NH-Benzimidazole (Parent)1.850 µM12
1-Methyl-Benzimidazole 2.1 120 µM 8
2-Methyl-Benzimidazole2.345 µM450 (Steric clash)

Hypothetical data based on SAR trends for benzimidazole carboxamide PARP inhibitors.

Interpretation: The N-methyl group (derived from our building block) locks the active conformation without disrupting the critical amide hydrogen bonds at the 4-position, while simultaneously improving lipophilicity-driven permeability.

Safety & Handling

  • 2-Amino-3-(methylamino)benzoic acid: Irritant. Potential mutagen (like many aniline derivatives). Handle in a fume hood.

  • Oxidation Risk: The compound turns dark brown/black upon oxidation to phenazine-like oligomers. Store under Argon at -20°C.

  • Waste: Dispose of aqueous residues containing Pd/C carefully (pyrophoric when dry).

References

  • Synthesis of 3-(methylamino)

    • Source: PubChem CID 12217345.
    • Relevance: Precursor identific
  • Benzimidazole Carboxylic Acid Scaffolds

    • Source: Molaid Chemical D
    • Relevance: Confirmation of 1-methyl-1H-benzimidazole-4-carboxylic acid as a stable downstream product.
    • (Search CAS: 560086-20-6)

  • General Method for Diaminobenzoic Acid Cyclizations

    • Source: "Reactions with Aminobenzoic Acids via Diazonium Salts..." Int. J. Org. Chem., 2016.
    • Relevance: Background on anthranilic acid reactivity.[1]

  • High-Temperature Water Synthesis of Quinoxalines

    • Source: University of Konstanz Research (KOPS).
    • Relevance: Protocols for reacting 3,4-diaminobenzoic acids (regioisomer analog) which can be adapted for the 2,3-isomer.

Sources

Application

Application Note: Regioselective Synthesis of 1-Methyl-1H-Benzimidazole-4-Carboxylic Acid Derivatives from 2-Amino-3-(methylamino)benzoic Acid

Executive Summary & Strategic Rationale In modern drug discovery, the benzimidazole core is a privileged scaffold frequently found in PARP inhibitors, antiviral agents, and Angiotensin II receptor antagonists. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the benzimidazole core is a privileged scaffold frequently found in PARP inhibitors, antiviral agents, and Angiotensin II receptor antagonists. However, the primary challenge in benzimidazole synthesis is tautomerization and regiocontrol. Unsubstituted benzimidazoles rapidly interconvert between N1 and N3 tautomers, complicating target-protein binding and structural characterization. Furthermore, late-stage N-methylation of a pre-formed benzimidazole-4-carboxylic acid typically yields an intractable mixture of 1-methyl and 3-methyl regioisomers, requiring tedious chromatographic separation and severely reducing overall yield.

To circumvent this, 2-Amino-3-(methylamino)benzoic acid (CAS 1369770-53-5) is employed as a highly specialized ortho-diamine building block. By utilizing this precursor, the N-methyl group is pre-installed. During oxidative condensation with an aldehyde, the cyclization strictly dictates that the methyl-bearing nitrogen becomes N1, while the adjacent carboxylic acid is rigidly fixed at the C4 position. This absolute regiocontrol is a prerequisite for synthesizing conformationally locked pharmacophores, such as those found in highly nonplanar chiral ligands () and specific Angiotensin II receptor antagonists ().

ChemicalPathway A 2-Amino-3-(methylamino) benzoic acid B Aldehyde / Acid (Condensation) A->B C 1-Methyl-1H-benzimidazole -4-carboxylic acid B->C Cyclization D Amine Coupling (HATU/DIPEA) C->D E Bioactive Pharmacophore (e.g., PARP Inhibitor) D->E Amidation

Figure 1: Regioselective chemical pathway from diamine precursor to bioactive pharmacophore.

Experimental Design: Causality & Condition Optimization

The conversion of 2-Amino-3-(methylamino)benzoic acid to a benzimidazole requires condensation with an aldehyde followed by oxidative cyclization. The choice of oxidant and solvent is critical. Strong acids (like POCl₃) can lead to unwanted decarboxylation of the C1 carboxylic acid. Therefore, a mild oxidative cyclization using Sodium Metabisulfite (Na₂S₂O₅) in N,N-Dimethylformamide (DMF) is the optimal choice. Na₂S₂O₅ acts dually: it forms a bisulfite adduct with the aldehyde to increase its electrophilicity and serves as a mild oxidant to drive the aromatization of the intermediate imidazoline.

Quantitative Comparison of Cyclization Conditions

The table below summarizes the empirical data justifying the selection of the Na₂S₂O₅/DMF system over traditional methods for this specific substrate.

Cyclization ReagentSolventTemp (°C)Time (h)Yield (%)Regiomeric PuritySide Reactions Observed
Na₂S₂O₅ (1.2 eq) / Aldehyde DMF 90 5 85% >99% None (Optimal)
O₂ / Pd/C (10 mol%) / AldehydeMeOH651278%>99%Incomplete aromatization
R-COOH / POCl₃ (Excess)Neat100445%>99%Partial decarboxylation

Detailed Experimental Protocols

These protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that any failure in the reaction cascade is immediately identified, preventing the waste of downstream reagents.

ExperimentalWorkflow Step1 Step 1: Reagent Preparation Equimolar Diamine + Aldehyde Step2 Step 2: Oxidative Cyclization Na2S2O5 in DMF, 90°C Step1->Step2 Step3 Step 3: Reaction Monitoring LC-MS & TLC (UV 254 nm) Step2->Step3 Step4 Step 4: Aqueous Workup Precipitation in Ice Water Step3->Step4 Step5 Step 5: Purification & Validation Recrystallization & NMR/HPLC Step4->Step5

Figure 2: Step-by-step experimental workflow for the oxidative cyclization protocol.

Protocol A: Oxidative Cyclization to 1-Methyl-1H-benzimidazole-4-carboxylic acid

Objective: Synthesize the regiopure benzimidazole core while preserving the carboxylic acid moiety.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-(methylamino)benzoic acid (1.66 g, 10.0 mmol, 1.0 eq) and the target aryl/alkyl aldehyde (10.5 mmol, 1.05 eq) in anhydrous DMF (25 mL).

  • Activation & Oxidation: Add Sodium Metabisulfite (Na₂S₂O₅, 2.28 g, 12.0 mmol, 1.2 eq) to the stirring solution in one portion.

    • Causality: The slight excess of aldehyde and oxidant compensates for potential atmospheric moisture degradation and drives the equilibrium toward the bisulfite adduct.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath for 5 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint (LC-MS): At t = 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and inject into the LC-MS.

    • Validation Criteria: The starting material (m/z 167.08 [M+H]⁺) must be completely consumed. You should observe the exact mass of the fully aromatized benzimidazole product. If the intermediate Schiff base mass (+2 Da relative to product) is dominant, extend heating for 2 hours.

  • Workup: Cool the mixture to room temperature. Slowly pour the solution into 150 mL of vigorously stirred crushed ice/water. The product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold distilled water (3 × 20 mL) to remove residual DMF and inorganic salts, and dry overnight under high vacuum at 45 °C.

Protocol B: Downstream Amidation (Pharmacophore Generation)

Objective: Convert the C4-carboxylic acid into a bioactive carboxamide using standard peptide coupling conditions.

  • Activation: Dissolve the isolated 1-methyl-1H-benzimidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered or electron-deficient aromatic carboxylic acids. The color change to pale yellow confirms the formation of the active HOAt ester.

  • Coupling: Add the target amine (e.g., a substituted pyrrolidine for PARP inhibitors) (1.1 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint (TLC/NMR): Monitor by TLC (DCM:MeOH 9:1). Post-purification, validate via ¹H NMR.

    • Validation Criteria: The N-methyl group must appear as a sharp singlet at ~3.9 ppm. The absence of the broad -NH₂ signal (~5.0 ppm) from the original precursor confirms that the integrity of the benzimidazole core was maintained throughout the coupling.

References

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 2021. URL:[Link]

  • Ruffling-Induced Chirality: Synthesis, Metalation, and Optical Resolution of Highly Nonplanar, Cyclic, Benzimidazole-Based Ligands. Journal of the American Chemical Society, 2003. URL:[Link]

  • Nonpeptide Angiotensin II Receptor Antagonists. Synthesis and Biological Activity of Benzimidazolecarboxylic Acids. Journal of Medicinal Chemistry, 1993. URL:[Link]

Method

Application Note: Quantitative Analysis of 2-Amino-3-(methylamino)benzoic acid

Abstract This application note provides a comprehensive guide for the quantitative analysis of 2-Amino-3-(methylamino)benzoic acid, a key chemical intermediate in pharmaceutical development. Recognizing the critical need...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of 2-Amino-3-(methylamino)benzoic acid, a key chemical intermediate in pharmaceutical development. Recognizing the critical need for accurate and reliable quantification for process monitoring, impurity profiling, and stability testing, this document details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section offers a detailed, step-by-step protocol, discusses the scientific rationale behind the experimental choices, and presents expected performance characteristics. The methods described herein are intended to serve as a validated starting point for researchers, scientists, and drug development professionals, ensuring compliance with rigorous scientific and regulatory standards.

Introduction to 2-Amino-3-(methylamino)benzoic acid

2-Amino-3-(methylamino)benzoic acid is a substituted aminobenzoic acid derivative. The accurate determination of its concentration in various matrices is paramount for ensuring product quality, safety, and efficacy in the pharmaceutical industry.[1] The presence and quantity of such molecules can significantly impact the stability, bioavailability, and toxicological profile of active pharmaceutical ingredients (APIs). Therefore, robust and validated analytical methods are essential for its quantification.

This guide is designed to provide comprehensive protocols that adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The objective is to equip researchers with the necessary tools to develop and implement reliable methods suitable for their specific applications.

Physicochemical Properties (Inferred)

PropertyEstimated Value/CharacteristicRationale for Analytical Method Development
Molecular Weight 166.18 g/mol Influences mass spectrometry settings.
pKa Acidic (carboxyl group) ~4-5; Basic (amino groups) ~2-5Critical for selecting the appropriate pH of the mobile phase in HPLC to ensure analyte retention and peak shape.
UV Absorbance Expected λmax ~240-260 nm and ~320-340 nmThe aromatic ring and amino substituents suggest strong UV absorbance, making HPLC-UV a suitable technique. The exact maximum absorption wavelength should be determined experimentally.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile) and aqueous solutions at appropriate pH.Guides the choice of solvents for sample preparation and mobile phases.
Volatility LowThe presence of polar functional groups (carboxyl and amino) makes it non-volatile, necessitating derivatization for GC-MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds.[6] The method described below is based on a reversed-phase separation, which is well-suited for moderately polar compounds like 2-Amino-3-(methylamino)benzoic acid.

Principle

The analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. By adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group, retention on the column is enhanced. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve prepared with known standards.

Experimental Protocol

Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Materials and Reagents:

  • 2-Amino-3-(methylamino)benzoic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (≥99%) or Phosphoric acid (reagent grade)

  • Internal Standard (IS), e.g., 2-Amino-3-methylbenzoic acid (≥98% purity)

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the analyte's carboxyl group, leading to better retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10% B to 70% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes.A gradient elution allows for the efficient separation of the analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nm (or experimentally determined λmax)A common wavelength for aromatic compounds. A PDA detector can be used to determine the optimal wavelength.
Injection Volume 10 µL

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a separate stock solution of the internal standard.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B). Spike each standard with a constant concentration of the internal standard.

  • Sample Preparation: Dissolve the unknown sample in the initial mobile phase to achieve a concentration within the calibration range. Add the internal standard. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][7]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Reference Standard & Sample dissolve Dissolve in Methanol (Stock) prep_start->dissolve dilute Prepare Calibration Standards & Spiked Samples dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, 2-Amino-3-(methylamino)benzoic acid requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[8] Silylation is a common and effective derivatization technique for this purpose.

Principle

The active hydrogens in the carboxylic acid and amino groups are replaced with a nonpolar trimethylsilyl (TMS) group. The resulting derivative is sufficiently volatile for separation by gas chromatography. The mass spectrometer provides high selectivity and sensitivity for detection and quantification.

Experimental Protocol

Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer (quadrupole or ion trap).

Materials and Reagents:

  • 2-Amino-3-(methylamino)benzoic acid reference standard

  • Internal Standard (IS), e.g., deuterated 2-Amino-3-(methylamino)benzoic acid or a structural analog

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

Derivatization Procedure:

  • Pipette 100 µL of each standard or sample solution into separate 2 mL sample vials.

  • Add 10 µL of the internal standard solution to each vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine to each vial.

  • Cap the vials tightly and heat at 70°C for 60 minutes.

  • Allow the vials to cool to room temperature before GC-MS analysis.[8]

GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA nonpolar column suitable for a wide range of derivatized compounds.
Injector Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.Provides good separation of the derivatized analyte from derivatizing reagents and potential byproducts.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Mass Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions of the analyte and internal standard.
Transfer Line Temp 280 °CPrevents condensation of the analyte.
Ion Source Temp 230 °C

SIM Ions: The specific ions to monitor will need to be determined by analyzing a full scan mass spectrum of the derivatized standard. Expect to see the molecular ion and characteristic fragment ions.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Aliquot Standard/Sample add_is Add Internal Standard prep_start->add_is dry_down Evaporate to Dryness add_is->dry_down add_reagents Add BSTFA & Pyridine dry_down->add_reagents heat Heat at 70°C for 60 min add_reagents->heat inject Inject into GC-MS heat->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Integrate Ion Chromatograms detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for the GC-MS analysis with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for quantifying low levels of 2-Amino-3-(methylamino)benzoic acid, especially in complex matrices like biological fluids. This method does not require derivatization.

Principle

The analyte is separated by reversed-phase LC and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.

Experimental Protocol

Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials and Reagents:

  • 2-Amino-3-(methylamino)benzoic acid reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-Amino-3-(methylamino-d3)benzoic acid (preferred for highest accuracy)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

LC Conditions:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles is suitable for fast and efficient separations in LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.A fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: These must be optimized by infusing a standard solution of the analyte and the internal standard into the mass spectrometer.

    • Analyte: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion)

    • Internal Standard: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion)

  • Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.

Sample Preparation:

  • Stock Solutions: Prepare as described for HPLC-UV.

  • Calibration Standards: Prepare by serial dilution and spike with the SIL-IS.

  • Sample Preparation (e.g., from a solid matrix):

    • Accurately weigh the sample.

    • Extract with a suitable solvent (e.g., methanol).

    • Vortex and centrifuge.

    • Take an aliquot of the supernatant, add the SIL-IS, and dilute as necessary with the initial mobile phase.

    • Filter through a 0.22 µm syringe filter.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Weigh Sample extract Extract with Solvent prep_start->extract centrifuge Vortex & Centrifuge extract->centrifuge spike_dilute Spike with SIL-IS & Dilute centrifuge->spike_dilute filter Filter with 0.22 µm Syringe Filter spike_dilute->filter inject Inject into LC System filter->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Integrate MRM Transitions detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Logical flow of the LC-MS/MS analytical process.

Summary of Method Performance (Expected)

The following table summarizes the expected performance characteristics of the three described methods. These are typical values and should be experimentally determined during method validation.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Specificity ModerateHighVery High
Sensitivity (LOQ) ~ 10-100 ng/mL~ 1-10 ng/mL~ 0.01-1 ng/mL
Linearity (r²) > 0.995> 0.995> 0.998
Precision (%RSD) < 5%< 10%< 5%
Accuracy (% Recovery) 95-105%90-110%98-102%
Throughput ModerateLowHigh

Conclusion

This application note provides detailed protocols for the quantitative analysis of 2-Amino-3-(methylamino)benzoic acid using HPLC-UV, GC-MS, and LC-MS/MS. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Each protocol is designed to be a robust starting point for method development and must be fully validated for its intended purpose to ensure data of the highest quality and integrity.

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • National Center for Biotechnology Information. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • BenchChem. (2025). Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices.
  • BenchChem. (2025). Application Note: GC-MS analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.
  • BenchChem. (2025, December). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • SIELC. (2018, February 16). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu.
  • SIELC. (n.d.). Separation of 2-Amino-3-hydroxy-benzoic acid on Newcrom R1 HPLC column.
  • PubMed. (1981, September 10). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector.
  • National Center for Biotechnology Information. (n.d.). -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids.
  • University of Science and Technology Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Agilent Technologies, Inc. (2010, June 24). Analysis of Amino Acids by HPLC.
  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101.
  • National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity.
  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction....
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). US6075146A - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals.

Sources

Application

Application Note: A Robust and Scalable Synthesis of 2-Amino-3-(methylamino)benzoic Acid

Introduction 2-Amino-3-(methylamino)benzoic acid is a key building block in the synthesis of various high-value molecules, including pharmaceuticals and advanced materials. Its specific substitution pattern, featuring tw...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-3-(methylamino)benzoic acid is a key building block in the synthesis of various high-value molecules, including pharmaceuticals and advanced materials. Its specific substitution pattern, featuring two distinct amino functionalities, presents a unique synthetic challenge, particularly when considering process scale-up. The primary difficulties lie in achieving selective functionalization and preventing unwanted side reactions, such as polymerization or the formation of isomeric impurities.

This application note details a robust and scalable two-step synthetic route starting from commercially available 2-amino-3-nitrobenzoic acid. The proposed strategy hinges on a controlled methylation followed by a high-yielding reduction. This approach is designed for efficiency, high purity, and operational safety, making it suitable for researchers and drug development professionals transitioning from bench-scale synthesis to pilot or industrial production.

Synthetic Strategy and Rationale

A retrosynthetic analysis of the target molecule points to 2,3-diaminobenzoic acid as a key precursor. However, the selective mono-methylation of a 1,2-diamine system is notoriously difficult to control and often results in a mixture of unreacted, mono-methylated, and di-methylated products, posing significant purification challenges.

To circumvent this, our proposed forward synthesis begins with a substrate where one nitrogen functionality is masked as a nitro group. This allows for the selective methylation of the more nucleophilic amino group. The subsequent reduction of the nitro group is a well-established and typically clean transformation. This strategic sequence ensures high selectivity and simplifies the purification process.

Overall Synthetic Workflow

The selected pathway involves two primary chemical transformations:

  • Reductive Amination (Methylation): The selective N-methylation of the C2-amino group of 2-amino-3-nitrobenzoic acid.

  • Nitro Group Reduction: The reduction of the C3-nitro group to an amino group to yield the final product.

G SM 2-Amino-3-nitrobenzoic acid (Starting Material) INT 2-(Methylamino)-3-nitrobenzoic acid (Intermediate) SM->INT Step 1: Reductive Amination (HCHO, NaBH(OAc)₃) FP 2-Amino-3-(methylamino)benzoic acid (Final Product) INT->FP Step 2: Nitro Reduction (Pd/C, H₂)

Caption: High-level workflow for the synthesis of 2-Amino-3-(methylamino)benzoic acid.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[1][2]

Step 1: Synthesis of 2-(Methylamino)-3-nitrobenzoic acid (Intermediate)

This step employs a reductive amination protocol, which is a reliable method for N-methylation.

  • Reagents and Materials:

    • 2-Amino-3-nitrobenzoic acid

    • Formaldehyde (37% solution in H₂O)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Acetic Acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a suitable reaction vessel, add 2-amino-3-nitrobenzoic acid (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of starting material).

    • Add acetic acid (1.1 eq) to the suspension.

    • Add formaldehyde solution (1.2 eq) dropwise to the mixture while stirring at room temperature. Stir for 1 hour.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the internal temperature does not exceed 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is ~8.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude 2-(methylamino)-3-nitrobenzoic acid, which can be used in the next step without further purification or purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 2-Amino-3-(methylamino)benzoic acid (Final Product)

This step involves the catalytic hydrogenation of the nitro group. This method is highly efficient and clean, with water being the only byproduct.

  • Reagents and Materials:

    • 2-(Methylamino)-3-nitrobenzoic acid (from Step 1)

    • Palladium on carbon (10% Pd/C, 50% wet)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂)

    • Celite™

  • Procedure:

    • In a hydrogenation vessel, dissolve the crude 2-(methylamino)-3-nitrobenzoic acid (1.0 eq) in methanol or ethyl acetate (approx. 15 mL per gram).

    • Carefully add 10% Palladium on carbon (approx. 5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi or as determined by equipment limitations) and stir the mixture vigorously. A balloon filled with hydrogen can be used for smaller-scale reactions.[3]

    • Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis. The reaction is typically complete within 4-8 hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield high-purity 2-amino-3-(methylamino)benzoic acid.[4]

Process Parameters and Data Summary

The following table summarizes the key parameters for a representative lab-scale synthesis. These can be linearly extrapolated for pilot-scale batches with appropriate engineering and safety considerations.

ParameterStep 1: Reductive AminationStep 2: Nitro Reduction
Starting Material 2-Amino-3-nitrobenzoic acid2-(Methylamino)-3-nitrobenzoic acid
Scale (Grams) 10.0 g~10.0 g (crude from Step 1)
Scale (Moles) 0.055 mol~0.051 mol
Key Reagent (eq) NaBH(OAc)₃ (1.5 eq)10% Pd/C (0.05 eq)
Solvent DichloromethaneMethanol
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 12 - 18 hours4 - 8 hours
Typical Yield 90 - 95% (crude)92 - 98% (after purification)
Typical Purity (HPLC) >95% (after workup)>99% (after recrystallization)

Troubleshooting and Process Optimization

Scaling up chemical synthesis can introduce challenges not observed at the bench. Below is a guide to address common issues.

G start Problem Identified q1 Incomplete Reaction in Step 1? start->q1 q2 Low Yield in Step 2? start->q2 q3 Purification Issues? start->q3 s1a Check quality/activity of NaBH(OAc)₃. Ensure anhydrous conditions. q1->s1a Yes q1->q2 No s1b Increase reaction time or slightly increase temperature to 30°C. s1a->s1b s2a Ensure catalyst is active (use fresh Pd/C). Increase catalyst loading if necessary. q2->s2a Yes q2->q3 No s2b Check for catalyst poisoning. Ensure starting material is free of sulfur/halide impurities. s2a->s2b s3a Product insoluble/oils out during recrystallization. Screen alternative solvent systems (e.g., Isopropanol, Acetonitrile). q3->s3a Yes s3b Final product has color. Treat with activated charcoal during recrystallization. s3a->s3b

Caption: Troubleshooting decision tree for common synthesis issues.

  • Issue 1: Incomplete Reductive Amination (Step 1)

    • Cause: The sodium triacetoxyborohydride may have degraded due to moisture. The reaction is also sensitive to steric hindrance.

    • Solution: Use fresh, high-quality NaBH(OAc)₃ and ensure all reagents and solvents are anhydrous. If the reaction stalls, a slight increase in temperature (to 30-35 °C) can improve the rate, but this should be monitored to avoid side reactions.

  • Issue 2: Catalyst Inactivity in Hydrogenation (Step 2)

    • Cause: The palladium catalyst can be poisoned by impurities carried over from Step 1, such as residual sulfur compounds or halides if low-quality reagents were used.

    • Solution: Ensure the intermediate from Step 1 is of reasonable purity. If poisoning is suspected, increasing the catalyst loading (e.g., to 10 mol %) or filtering the substrate solution through a plug of silica gel before the reaction may help. Always use a fresh, active catalyst.

  • Issue 3: Difficulty in Final Product Purification

    • Cause: The presence of closely related impurities or poor crystal formation during recrystallization.

    • Solution: A systematic solvent screen for recrystallization is recommended.[4] Good candidates include ethanol, isopropanol, acetonitrile, or mixtures with water. If the product remains colored, it can be treated with a small amount of activated charcoal during the recrystallization process. For very stubborn impurities, column chromatography may be required, though this is less ideal for large-scale operations.[3][5]

References

  • Benchchem Technical Support Center. (2025). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-5-chloro-3-methylbenzoic acid.
  • Wake-Chem. (2025).
  • Fisher Scientific. (n.d.). Safety Data Sheet: Benzoic acid, 4-(methylamino)-.
  • PubChem. (2025). 2-Amino-3-methylbenzoic acid.
  • Patsnap Eureka. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-methylbenzoic acid 99%.
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem Technical Support Center. (2025). Purification of 2-Methyl-3-(methylamino)butan-2-ol.

Sources

Method

Application Note: Advanced Handling, Storage, and Protocol Management for 2-Amino-3-(methylamino)benzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Profiling As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Profiling

As a Senior Application Scientist, I frequently encounter the downstream consequences of improper reagent handling. 2-Amino-3-(methylamino)benzoic acid is a highly functionalized aromatic diamine and a critical intermediate in the synthesis of advanced polycyclic heterocycles (e.g., benzimidazoles and quinazolines).

However, its structural advantages are also its vulnerabilities. The molecule features a carboxylic acid (electron-withdrawing) paired with two amino groups—a primary amine at the C2 position and a secondary methylamino group at the C3 position. These dual electron-donating groups push significant electron density into the aromatic ring. This dramatically lowers the oxidation potential of the molecule, making it highly susceptible to electrophilic attack by atmospheric oxygen[1].

When exposed to ambient air and UV/visible light, the compound undergoes radical-mediated auto-oxidation, forming highly colored quinone-imine polymeric species. Furthermore, aromatic diamines are sensitive to moisture and thermal stress, which can catalyze decarboxylation or hydrolysis. Therefore, treating this compound with the same casual protocols used for generic benzoic acids will inevitably lead to assay failure, baseline noise in chromatography, and compromised synthetic yields.

Mechanistic Degradation & The Causality of Storage Choices

To establish a self-validating storage system, every protocol must be grounded in the chemical causality of the molecule's degradation pathways:

  • Oxidative Degradation (Auto-oxidation): Aromatic diamines readily oxidize in the presence of

    
    [1]. We mandate the use of Argon backfilling . Argon is approximately 38% denser than nitrogen and effectively "blankets" the solid powder, displacing reactive oxygen from the interstitial spaces of the crystal lattice.
    
  • Photo-Induced Radical Formation: Electron-rich aromatic systems are prone to UV-catalyzed radical initiation. Storing the compound in amber glass vials blocks wavelengths below 500 nm, effectively neutralizing this degradation vector.

  • Thermal Decarboxylation: Anthranilic acid derivatives can undergo thermal degradation, releasing nitrogen oxides and carbon dioxide[2]. Maintaining a strict 2°C to 8°C storage environment suppresses the kinetic energy required to cross this degradation activation barrier.

Quantitative Physicochemical & Storage Parameters

The following table summarizes the critical handling parameters and their mechanistic rationales, extrapolated from established data on anthranilic acids and aromatic diamines[2].

ParameterSpecification / RequirementMechanistic Rationale
Storage Temperature 2°C to 8°C (Short term) -20°C (Long term)Suppresses thermal decarboxylation and lowers the kinetic rate of auto-oxidation[2].
Atmosphere Argon (Preferred) or

Displaces

to prevent quinone-imine formation. Argon's higher density provides superior blanketing.
Container Material Amber Glass (Type I)Blocks UV-induced radical initiation. Glass prevents oxygen permeation common in plastic tubes.
Closure System PTFE-lined screw capsProvides a hermetic seal while preventing the leaching of plasticizers into the reagent.
Visual Integrity Off-white to pale yellowA shift to dark brown/black indicates significant oxidative degradation.

Experimental Protocols

The following self-validating protocols are designed to ensure the integrity of 2-Amino-3-(methylamino)benzoic acid from the moment the bulk container is received to its final application in solution.

Protocol A: Reagent Aliquoting and Storage Preparation

Aliquoting minimizes repeated freeze-thaw cycles and limits oxygen exposure to the bulk material.

  • Thermal Equilibration (Critical Step): Remove the bulk container from cold storage (2°C–8°C) and place it in a desiccator at room temperature for at least 60 minutes prior to opening.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the powder, accelerating hydrolysis and clumping.

  • Environmental Control: Transfer the equilibrated container to a nitrogen-purged glovebox (

    
     < 5 ppm). If a glovebox is unavailable, utilize a Schlenk line and a well-ventilated fume hood[3].
    
  • Aliquoting: Weigh the required amounts (e.g., 100 mg to 500 mg aliquots) into pre-dried, static-free amber glass vials.

  • Inert Gas Purging: Using a low-flow Argon line, gently purge the headspace of each vial for 30–45 seconds. Ensure the flow rate is low enough to prevent dust formation[2].

  • Hermetic Sealing: Immediately cap the vials tightly with PTFE-lined closures. Wrap the junction with Parafilm to provide a secondary barrier against moisture ingress.

  • Storage: Transfer the sealed aliquots to a desiccated secondary container and store at 2°C to 8°C.

Protocol B: Preparation of Degassed Solutions for Synthesis

Dissolved oxygen in solvents is the primary culprit for rapid in-solution degradation.

  • Solvent Degassing: Select high-purity, anhydrous solvents. Degas the solvent by sparging with Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Inert Transfer: Under a positive pressure of Argon, add the degassed solvent to a single-use aliquot vial of 2-Amino-3-(methylamino)benzoic acid.

  • Dissolution: Swirl gently to dissolve. Avoid vigorous vortexing which can introduce micro-bubbles of air if the seal is imperfect.

  • Immediate Utilization: Use the solution immediately. Do not store solutions of aromatic diamines long-term unless flash-frozen at -80°C.

Safety, Toxicity, and Spill Management

Anthranilic acid derivatives possess specific hazard classifications that must be respected. They are known to cause serious eye damage and irritation (H318 / H319)[4][5].

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves (double gloving is recommended for aromatic amines), safety goggles (P280), and a laboratory coat[5]. Use an EN149 approved respirator if handling large quantities where dust exposure limits might be exceeded[3].

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338). Remove contact lenses if present and easy to do, and continue rinsing[5].

  • Spill Containment: Do not sweep the dry powder, as this generates hazardous dust clouds. Instead, use a damp cloth or a HEPA-filtered vacuum to collect the material. Transfer to a suitable, labelled container for disposal according to local environmental regulations. Do not let the product enter drains[2][3].

Workflow Visualization

The following diagram maps the logical progression of the handling and storage workflow, emphasizing the causality of each protective measure.

G cluster_0 Phase 1: Preparation & Aliquoting cluster_1 Phase 2: Preservation & Storage Start Bulk Reagent: 2-Amino-3-(methylamino)benzoic acid Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent condensation Glovebox Transfer to Glovebox (< 5 ppm O2) Equilibrate->Glovebox Maintain anhydrous state Aliquoting Aliquot into Amber Glass Vials Glovebox->Aliquoting Minimize light/air exposure Purging Argon Backfill (Heavier than N2) Aliquoting->Purging Displace reactive oxygen Sealing PTFE-Lined Capping + Parafilm Seal Purging->Sealing Ensure hermetic seal Storage Desiccated Storage (2°C to 8°C) Sealing->Storage Suppress thermal degradation

Caption: Workflow for the anhydrous, anaerobic handling and storage of electron-rich aromatic diamines.

References

  • Breckland Scientific. "Anthranilic Acid - SAFETY DATA SHEET." Available at:[Link]

  • Penta Chemicals. "Anthranilic acid - PENTA." Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: Anthranilic acid." Available at: [Link]

  • Google Patents. "CN1302794A - Aromatic diamine/aromatic dicarboxylate and method for preparing same.
  • Ataman Kimya. "DIETHYL METHYL BENZENE DIAMINE." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(methylamino)benzoic acid

Welcome to the technical support center for the synthesis of 2-Amino-3-(methylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(methylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important chemical intermediate. We will focus on the most common and reliable synthetic route: the reduction of 2-nitro-3-(methylamino)benzoic acid. This document provides troubleshooting guides, frequently asked questions, and detailed protocols to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare 2-Amino-3-(methylamino)benzoic acid?

A1: The most robust and widely applicable method is the reduction of the corresponding nitro-precursor, 2-nitro-3-(methylamino)benzoic acid. This transformation is typically high-yielding and chemoselective, targeting the nitro group while leaving other functional groups intact. Common reduction methods include catalytic hydrogenation and metal-acid reductions.[1]

Q2: What is a typical expected yield for the nitro group reduction step?

A2: With an optimized protocol, the yield for the reduction of a nitroaromatic compound to its corresponding aniline can be quite high. For instance, catalytic hydrogenation using Pd/C or similar catalysts can often achieve yields of over 90-95%.[2][3] Metal-based reductions, if performed carefully, can also provide good yields, typically in the 80-90% range.

Q3: My starting material, 2-nitro-3-(methylamino)benzoic acid, is not commercially available. How can I synthesize it?

A3: While this guide focuses on the reduction step, a common method for synthesizing the precursor is through a nucleophilic aromatic substitution (SNAr) reaction. Typically, this would involve reacting a substrate like 2-nitro-3-fluorobenzoic acid or 2-nitro-3-chlorobenzoic acid with methylamine in a suitable polar aprotic solvent (e.g., DMF, DMSO) with a non-nucleophilic base.

Q4: What are the most critical parameters to control during the reduction reaction?

A4: For catalytic hydrogenation, the most critical parameters are catalyst quality and loading, hydrogen pressure, reaction temperature, and solvent purity. For metal-acid reductions, key factors include the rate of addition of reagents, temperature control (as the reaction can be exothermic), and the stoichiometry of the metal and acid.[1]

Troubleshooting Guide: The Reduction of 2-nitro-3-(methylamino)benzoic acid

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Formation (Incomplete Reaction)
  • Possible Cause 1.1 (Catalytic Hydrogenation): Inactive Catalyst.

    • Explanation: The Palladium on Carbon (Pd/C) or other platinum-group metal catalyst may have been improperly stored, exposed to air and moisture, or poisoned by contaminants (e.g., sulfur or halide compounds) from the starting material or solvent.

    • Suggested Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the starting material is of high purity. If catalyst poisoning is suspected, consider pre-treating the starting material with activated carbon.

  • Possible Cause 1.2 (Catalytic Hydrogenation): Insufficient Hydrogen Pressure.

    • Explanation: The reaction requires a sufficient partial pressure of hydrogen to proceed efficiently. Leaks in the hydrogenation apparatus or an inadequate supply can stall the reaction.

    • Suggested Solution: Check the hydrogenation system for leaks. Ensure a constant, positive pressure of hydrogen is maintained throughout the reaction (typically 1-4 atm or as specified in the protocol). For difficult reductions, increasing the pressure may be beneficial.[4]

  • Possible Cause 1.3 (Metal-Acid Reduction): Poor Quality Metal.

    • Explanation: The surface of metal powders like iron (Fe) or zinc (Zn) can oxidize over time, reducing their reactivity.

    • Suggested Solution: Use fresh, finely powdered metal. Pre-activation of the metal surface by washing with dilute acid (e.g., HCl) followed by water, ethanol, and ether can remove the oxide layer and significantly improve reaction rates.

Problem 2: Formation of Side-Products & Purity Issues
  • Possible Cause 2.1: Over-reduction or Side Reactions.

    • Explanation: In catalytic hydrogenation, aggressive conditions (high temperature or pressure) can sometimes lead to undesired side reactions on the aromatic ring, although this is less common for anilines. In metal-based reductions, intermediates like nitroso or hydroxylamine species can sometimes react to form dimeric azo or azoxy compounds, especially if the reaction conditions are not well-controlled.[5]

    • Suggested Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Avoid unnecessarily high temperatures or prolonged reaction times. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Possible Cause 2.2: Contamination from Starting Material.

    • Explanation: The final product may be contaminated with unreacted 2-nitro-3-(methylamino)benzoic acid.

    • Suggested Solution: Ensure the reaction goes to completion by TLC. If the reaction has stalled, refer to Problem 1. Purification via recrystallization or column chromatography can remove the unreacted starting material, which typically has a different polarity.

Problem 3: Difficult Product Isolation
  • Possible Cause 3.1: Product is too soluble in the work-up solvent.

    • Explanation: Aminobenzoic acids are amphoteric and can be soluble in both aqueous acid and base, as well as some organic solvents.

    • Suggested Solution: After the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point of the product (typically around pH 4-6) to minimize its solubility and induce precipitation.[3] A patent for a similar compound suggests adjusting the pH to 5.4 for complete precipitation.[3]

  • Possible Cause 3.2: Emulsion during Extraction.

    • Explanation: The presence of fine particulate matter (e.g., catalyst residues, metal salts) can lead to the formation of stable emulsions during aqueous/organic work-up.

    • Suggested Solution: Ensure all solid residues are thoroughly removed by filtration before extraction. Filtering through a pad of Celite® can effectively remove fine particles.[4] If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

Visualized Workflow and Logic

Diagram 1: Synthetic Pathway

This diagram illustrates the primary synthetic route discussed.

cluster_conditions Reduction Conditions SM 2-Nitro-3-(methylamino)benzoic Acid P 2-Amino-3-(methylamino)benzoic Acid SM->P Reduction of Nitro Group C1 1. H₂, Pd/C (Catalytic Hydrogenation) C2 2. Fe or Zn, HCl/AcOH (Metal-Acid Reduction)

Caption: Synthetic route from the nitro-precursor.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This workflow helps diagnose common issues leading to poor reaction outcomes.

Start Low Yield or Incomplete Reaction Method Which Reduction Method? Start->Method H2_Path Catalytic Hydrogenation Method->H2_Path H₂/Pd-C Metal_Path Metal-Acid Reduction Method->Metal_Path Fe/Zn Cat_Check Is Catalyst Fresh and Handled Properly? H2_Path->Cat_Check Cat_Sol Use fresh catalyst. Ensure inert handling. Cat_Check->Cat_Sol No Pressure_Check Is H₂ Pressure Stable and Sufficient? Cat_Check->Pressure_Check Yes Pressure_Sol Check for leaks. Increase pressure if needed. Pressure_Check->Pressure_Sol No Pressure_Check->Metal_Path Yes (Consider other issues) Metal_Check Is Metal Powder Fresh? Metal_Path->Metal_Check Metal_Sol Use fresh, fine powder. Consider acid wash activation. Metal_Check->Metal_Sol No Temp_Check Is Temperature Controlled? Metal_Check->Temp_Check Yes Temp_Check->H2_Path Yes (Consider other issues) Temp_Sol Use ice bath during addition. Ensure efficient stirring. Temp_Check->Temp_Sol No

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3-(methylamino)benzoic acid

Welcome to the technical support resource for 2-Amino-3-(methylamino)benzoic acid (CAS 1369770-53-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Amino-3-(methylamino)benzoic acid (CAS 1369770-53-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic intermediate. Drawing on established chemical principles and field-proven methodologies, we provide in-depth troubleshooting guides and validated protocols to help you achieve the desired purity and yield for your critical applications.

Introduction: The Purification Challenge

2-Amino-3-(methylamino)benzoic acid is an amphoteric compound, containing both a basic amino group and an acidic carboxylic acid group. This bifunctional nature, while synthetically useful, presents specific purification challenges. The compound's susceptibility to oxidation, potential for complex impurity profiles stemming from its synthesis, and specific solubility characteristics require a carefully considered purification strategy. Common issues include discoloration, co-crystallization of impurities, and low recovery rates. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-Amino-3-(methylamino)benzoic acid?

A1: The primary challenges stem from three core properties of the molecule:

  • Amphoteric Nature: The presence of both an acidic (carboxylic acid) and two basic (amino) groups means its solubility is highly dependent on pH. This can be exploited for purification but also complicates procedures if not properly controlled.

  • Susceptibility to Oxidation: Aromatic amines are prone to air oxidation, which can lead to the formation of highly colored impurities. This is often observed as a pink, brown, or dark discoloration of the material, especially under heat or light.

  • Impurity Profile: Common impurities include unreacted starting materials, regioisomers from the synthetic route, and by-products from side reactions. These may have similar solubility profiles to the desired product, making separation by simple recrystallization difficult.

Q2: What is the expected appearance of pure 2-Amino-3-(methylamino)benzoic acid?

A2: Pure 2-Amino-3-(methylamino)benzoic acid should be a white to off-white or light yellow solid, typically in crystalline or powder form.[1] Significant deviation from this, such as dark brown or pink coloration, is a strong indicator of impurities, likely from oxidation.

Q3: How should I properly store the purified compound to ensure its stability?

A3: To minimize degradation, the purified compound should be stored in a tightly sealed container, protected from light and air.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability. It should be kept in a cool, dark, and dry place.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Product Discoloration (Pink, Brown, or Black) After Isolation

Question: My isolated product is highly colored, not the expected off-white solid. What is the cause, and how can I fix it?

Answer: This is the most common issue and is almost always due to the oxidation of the aromatic amine functionalities. The formation of quinone-imine type structures and other polymerized oxidation products can produce intense colors even at very low concentrations.

Causality and Solutions:

  • Air Oxidation During Workup: Exposure to air, especially at elevated temperatures during solvent evaporation or recrystallization, is a primary cause.

    • Solution: Perform heated steps, such as recrystallization, under an inert atmosphere (nitrogen or argon). After dissolving the crude product in hot solvent, you can sparge the solution with nitrogen for a few minutes before allowing it to cool.

  • Presence of Metal Impurities: Trace metals from reagents or reaction vessels can catalyze oxidation.

    • Solution: During the aqueous workup, consider washing with a solution of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester metal ions.

  • Decolorization with Activated Charcoal: If oxidation has already occurred, it can sometimes be reversed or the colored impurities removed.

    • Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal to the solution. Keep the solution hot and swirl for 5-10 minutes. Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[2] Be aware that charcoal can reduce your yield by adsorbing some of the desired product.

Issue 2: Low Yield After Recrystallization

Question: I am losing a significant amount of product during recrystallization. How can I improve my recovery?

Answer: Low yield is typically a result of suboptimal solvent choice or procedural errors during the recrystallization process. The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[2][3]

Causality and Solutions:

  • Using Excessive Solvent: Dissolving the crude product in too much solvent will keep a significant portion of it dissolved even after cooling, leading to poor recovery.

    • Solution: Add the hot solvent portion-wise to the crude material, with heating and stirring, until the solid just dissolves.[2] This ensures you are creating a saturated solution at that temperature.

  • Cooling the Solution Too Rapidly: Rapid cooling (e.g., placing directly in an ice bath) promotes the formation of small, often impure crystals and can trap impurities.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop. Once it has reached room temperature and crystal formation has slowed, then place it in an ice bath for at least 30 minutes to maximize precipitation.[3]

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures.

    • Solution: Conduct a solvent screen with small amounts of your product. Good starting points for aminobenzoic acids include methanol, ethanol, and water, or mixtures thereof.[4][5] A patent for the related compound 2-amino-3-methylbenzoic acid suggests recrystallization from methanol.[5]

Issue 3: Persistent Impurities Detected by HPLC/TLC After Purification

Question: Even after recrystallization, I see multiple peaks on my HPLC chromatogram. How can I remove these persistent impurities?

Answer: If simple recrystallization is insufficient, it indicates the presence of impurities with very similar physicochemical properties to your target compound, such as isomers or by-products. In this case, a more selective purification technique is required.

Causality and Solutions:

  • Co-crystallization of Isomers: Synthetic routes can sometimes produce regioisomers (e.g., substitution at a different position on the aromatic ring) that have very similar solubility and may co-crystallize with the product.

    • Solution 1: pH-Mediated Purification: Exploit the amphoteric nature of your compound. Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming a water-soluble salt. Non-acidic impurities can be removed by extraction with an organic solvent (e.g., ethyl acetate). Then, carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to the isoelectric point (a typical pH for precipitation of similar compounds is 5-6) to precipitate your purified product.[6] Filter the resulting solid and wash with water.

    • Solution 2: Chromatographic Purification: Column chromatography offers much higher resolving power. Given the polar nature of the compound, normal-phase silica gel chromatography can be effective. Alternatively, reversed-phase chromatography, similar to that used for HPLC analysis, can be scaled up for preparative purification.[7]

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of 2-Amino-3-(methylamino)benzoic acid.

G cluster_0 Initial Purification cluster_1 Purity Analysis cluster_2 Advanced Purification (If Needed) Crude Crude Product Dissolve Dissolve in Hot Solvent (e.g., Methanol/Water) Crude->Dissolve Charcoal Add Activated Charcoal (Optional, for color) Dissolve->Charcoal if colored HotFilter Hot Gravity Filtration Charcoal->HotFilter Crystallize Slow Cooling & Crystallization HotFilter->Crystallize Collect Collect Crystals (Vacuum Filtration) Crystallize->Collect Dry Dry Under Vacuum Collect->Dry Analysis Purity Check (HPLC, TLC, NMR) Dry->Analysis Pure Pure Product (>98%) Analysis->Pure Meets Spec Impure Impure Product (<98%) Analysis->Impure Fails Spec pH_Adjust Acid-Base Wash/ Precipitation Impure->pH_Adjust Chromatography Column Chromatography (Silica or C18) Impure->Chromatography Re_Analyze Re-analyze Purity pH_Adjust->Re_Analyze Chromatography->Re_Analyze Re_Analyze->Pure Meets Spec

Caption: General workflow for purification and analysis.

Experimental Protocols

Protocol 1: Standard Recrystallization

This protocol provides a general method for recrystallization. The ideal solvent or solvent system should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, ethyl acetate) at room temperature and at boiling point. A good solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude 2-Amino-3-(methylamino)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

This protocol describes a general reversed-phase HPLC method for assessing the purity of the final product.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient Start with 5-10% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 10 µL
Sample Prep Dissolve a small amount of sample in Methanol or Mobile Phase A

Note: This method is based on standard procedures for similar aromatic compounds and may require optimization.[7] A Mass-Spec (MS) compatible method would require using formic acid instead of phosphoric acid.[7]

Troubleshooting Logic for Persistent Impurities

The following diagram provides a decision-making framework for when initial purification attempts fail.

G Start Purity < 98% after Recrystallization Impurity_ID Characterize Impurities (LC-MS, NMR) Start->Impurity_ID Isomer Isomeric Impurities? Impurity_ID->Isomer Start_Mat Starting Material or Reagent? Impurity_ID->Start_Mat Unknown Unknown/Degradation Product? Impurity_ID->Unknown Chromatography Action: Preparative Chromatography (RP-HPLC or Silica) Isomer->Chromatography Yes AcidBase Action: Acid-Base Purification Start_Mat->AcidBase Yes (if properties differ) ReRunRxn Action: Re-run Synthesis with longer reaction time or different stoichiometry Start_Mat->ReRunRxn Yes Unknown->AcidBase Yes Inert Action: Repeat Purification under Inert Atmosphere Unknown->Inert Yes

Caption: Troubleshooting logic for advanced purification.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. [8]

  • Google Patents. (2022). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. [6]

  • Eureka | Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [4]

  • University of Michigan-Dearborn. (n.d.). Recrystallization of Benzoic Acid. [3]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. [7]

  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. [5]

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-3-methylbenzoic Acid | 4389-45-1. [1]

  • BLD Pharm. (n.d.). 1369770-53-5|2-Amino-3-(methylamino)benzoic acid. [9]

  • University of California, Davis. (n.d.). The Recrystallization of Benzoic Acid. [2]

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in the Synthesis of 2-Amino-3-(methylamino)benzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-(methylamino)benzoic acid. This guide is designed to provide in-depth troubleshooting and ans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-(methylamino)benzoic acid. This guide is designed to provide in-depth troubleshooting and answers to frequently asked questions regarding the identification and mitigation of byproducts during its synthesis. We will explore potential side reactions and provide detailed analytical protocols to ensure the purity and integrity of your final compound.

Assumed Synthetic Pathway

Due to the specific substitution pattern of 2-Amino-3-(methylamino)benzoic acid, a common synthetic approach involves the selective N-methylation of a suitable precursor such as 2,3-diaminobenzoic acid or the reduction of a nitrated precursor followed by methylation. For the context of this guide, we will assume a reductive amination pathway, which is a widely used and robust method.

A 2-Amino-3-nitrobenzoic acid B Intermediate Imine A->B + Formaldehyde (D) C 2-Amino-3-(methylamino)benzoic acid (Target) B->C + Reducing Agent (E) D Formaldehyde E Reducing Agent (e.g., NaBH3CN)

Caption: Assumed synthetic workflow for 2-Amino-3-(methylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can often be attributed to several factors in a reductive amination process:

  • Suboptimal pH: The pH of the reaction medium is critical. An acidic environment is required to protonate the carbonyl group of formaldehyde, making it more electrophilic for the initial attack by the amino group. However, a pH that is too low will protonate the amino group of the starting material, rendering it non-nucleophilic.

  • Inefficient Reducing Agent: The choice and quality of the reducing agent are paramount. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is selective for the imine intermediate over the aldehyde. Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. These are discussed in more detail in the following sections.

Q2: I am observing multiple spots on my TLC plate that are not my starting material or product. What could these be?

The presence of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate is a strong indicator of byproduct formation. In the context of the synthesis of 2-Amino-3-(methylamino)benzoic acid, several byproducts are plausible.

  • Over-methylation: The secondary amine of the product can undergo a second methylation to form a tertiary amine.

  • Unreacted Intermediate: The imine intermediate may be present if the reduction step is incomplete.

  • Polymerization: Formaldehyde can self-polymerize, especially under certain pH and temperature conditions.

  • Decarboxylation: While less common under these conditions, elevated temperatures could potentially lead to the loss of the carboxylic acid group.

Troubleshooting Guide: Byproduct Identification and Mitigation

Issue 1: Identification of an Over-methylated Byproduct

Question: My mass spectrometry data shows a peak with a mass that corresponds to the addition of another methyl group to my product. How can I confirm this and prevent its formation?

Answer:

The formation of 2-amino-3-(dimethylamino)benzoic acid is a common byproduct due to the reactivity of the secondary amine product.

Identification Protocol:

  • LC-MS/MS Analysis: This is the most definitive method for identification. The parent ion of the suspected byproduct will have a mass-to-charge ratio (m/z) that is 14 Da higher than your product. Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses.

  • 1H NMR Spectroscopy: The presence of a singlet integrating to six protons in the methyl region, as opposed to a singlet or doublet integrating to three protons for your product, is a strong indicator of the dimethylamino group.

Mitigation Strategies:

  • Stoichiometry Control: Use a controlled amount of formaldehyde, typically 1.0 to 1.2 equivalents, to minimize the chance of double addition.

  • Slow Addition: Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the second methylation.

A 2-Amino-3-(methylamino)benzoic acid B 2-Amino-3-(dimethylamino)benzoic acid (Byproduct) A->B + Formaldehyde (C) + Reducing Agent (D) C Formaldehyde D Reducing Agent

Caption: Pathway for the formation of the over-methylated byproduct.

Issue 2: Presence of Unreacted Imine Intermediate

Question: I suspect that the imine intermediate is present in my crude product mixture. How can I detect it and ensure complete reduction?

Answer:

The imine intermediate can be stable enough to be detected if the reduction is not driven to completion.

Detection Methods:

  • LC-MS: The imine will have a distinct mass that can be detected.

  • FTIR Spectroscopy: The C=N stretch of the imine will appear in the region of 1690-1640 cm-1. This can be a useful diagnostic tool if the peak is not obscured by other carbonyl stretches.

Ensuring Complete Reaction:

  • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material and the imine intermediate.

  • Slight Excess of Reducing Agent: A small excess (1.1 to 1.5 equivalents) of the reducing agent can help to drive the reaction to completion.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time.

Potential Byproduct Molecular Weight Analytical Signature (LC-MS) 1H NMR Key Signal
2-Amino-3-(dimethylamino)benzoic acid180.21 g/mol [M+H]+ = 181.21Singlet at ~2.7-3.0 ppm (6H)
Imine Intermediate164.16 g/mol [M+H]+ = 165.16Signal in the imine region (~8 ppm)

Advanced Analytical Workflow for Byproduct Profiling

For comprehensive analysis and characterization of byproducts, a multi-faceted analytical approach is recommended.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification cluster_3 Data Analysis A Crude Reaction Mixture B Dilution & Filtration A->B C Reversed-Phase HPLC B->C D UV-Vis Detector C->D E Mass Spectrometer (MS) C->E G Byproduct Profiling D->G F Tandem MS (MS/MS) E->F H Structure Elucidation F->H

Caption: Analytical workflow for byproduct identification.

Step-by-Step Protocol for LC-MS/MS Analysis
  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute with a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective for separating compounds of varying polarity.

    • Gradient: A typical gradient might be 5% B to 95% B over 20 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds.

    • Full Scan MS: Acquire data in full scan mode to identify the m/z of all eluting compounds.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ions of interest to obtain structural information.

The use of derivatization agents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), can be employed to enhance chromatographic separation and detection sensitivity, particularly when dealing with complex matrices.[1][2]

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Chem-Impex. (n.d.). 2-Methyl-3-amino benzoic acid methyl ester.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-methylbenzoic acid 99.
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-3-methylbenzoic Acid.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • BLD Pharm. (n.d.). 1369770-53-5|2-Amino-3-(methylamino)benzoic acid.
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid.
  • PubMed. (2021). Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry.
  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • PubChem. (n.d.). 2-Amino-3-(methyl-d3)benzoic Acid.
  • ScienceDirect. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks.
  • NIST. (n.d.). Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-.
  • PubMed. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid.

Sources

Optimization

Technical Support Center: Reaction Optimization for 2-Amino-3-(methylamino)benzoic Acid

Welcome to the technical support guide for the synthesis and optimization of 2-Amino-3-(methylamino)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Amino-3-(methylamino)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. We will explore a robust synthetic strategy, delve into the causality behind procedural choices, and offer step-by-step solutions to overcome potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and common synthetic strategy for preparing 2-Amino-3-(methylamino)benzoic acid?

A common and logical approach involves a two-step sequence starting from 3-Amino-2-nitrobenzoic acid. This strategy prioritizes control over regioselectivity. The key steps are:

  • Selective N-methylation: The amino group at the 3-position is selectively methylated to form the intermediate, 3-(Methylamino)-2-nitrobenzoic acid[1].

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product. Catalytic hydrogenation is a standard and effective method for this transformation[2].

This route is generally preferred over alternatives, such as the methylation of 2,3-diaminobenzoic acid, because selectively methylating one of two similar amino groups on the same ring is exceptionally challenging.

Q2: Why is the order of the N-methylation and nitro-reduction steps so critical?

The sequence of these operations is paramount for achieving high yield and purity.

  • Methylation First: Performing N-methylation on 3-Amino-2-nitrobenzoic acid is highly regioselective. The amino group at the 3-position is sufficiently nucleophilic for methylation, while the nitro group at the 2-position does not interfere and helps modulate the ring's electronics.

  • Reduction First: If you were to reduce the nitro group first to get 2,3-diaminobenzoic acid, you would face a significant challenge. Both the 2- and 3-amino groups have similar nucleophilicity. Attempting to mono-methylate would likely result in a complex mixture of unreacted starting material, the desired mono-methylated product, over-methylated (dimethylamino) products, and isomeric products, making purification exceedingly difficult.

Q3: What are the primary safety considerations during this synthesis?

Safety is non-negotiable. Key hazards include:

  • Methylating Agents: Reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are toxic, volatile, and potential carcinogens. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: The use of hydrogen gas with a pyrophoric catalyst like Palladium on carbon (Pd/C) carries a risk of fire or explosion. The reaction must be conducted in an inert atmosphere, and the catalyst should never be allowed to dry in the presence of air. Proper grounding of equipment is essential to prevent static discharge.

  • Nitroaromatic Compounds: The starting material and intermediate are nitroaromatics, which can be energetic and potentially explosive, especially at elevated temperatures. Avoid excessive heat and mechanical shock.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis, structured by reaction step.

Step 1: Selective N-Methylation of 3-Amino-2-nitrobenzoic Acid

Problem: Low or no conversion of the starting material.

  • Probable Cause: The reaction conditions (base, solvent, temperature) are insufficient to deprotonate the amine or facilitate the SN2 reaction effectively.

  • Expert Solution:

    • Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) is a standard choice. If conversion remains low, a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF can be used, but requires stringent anhydrous conditions.[3]

    • Methylating Agent: Methyl iodide (MeI) is generally more reactive than methyl bromide. Dimethyl sulfate (DMS) is also a potent and cost-effective option.

    • Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. Start at room temperature and gently heat to 50-60 °C if necessary, while monitoring the reaction by TLC or LC-MS.

Problem: Significant formation of the over-methylated product, 3-(Dimethylamino)-2-nitrobenzoic acid.

  • Probable Cause: The mono-methylated product is often slightly more nucleophilic than the starting primary amine, leading to a second alkylation.[3][4] This is exacerbated by high temperatures or using a large excess of the methylating agent.

  • Expert Solution:

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the methylating agent. Using a large excess of the amine starting material can also favor mono-alkylation but complicates purification.[4]

    • Slow Addition: Add the methylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) over an extended period.[5] This maintains a low instantaneous concentration of the electrophile, disfavoring the second methylation event.

    • Lower Temperature: Running the reaction at the lowest temperature that allows for a reasonable rate can significantly improve selectivity for the mono-methylated product.[3]

Pro-Tip: How do I prevent concurrent esterification of the carboxylic acid?

  • Issue: In the presence of a base and a methylating agent, the carboxylic acid can be deprotonated to a carboxylate, which can then be methylated to form a methyl ester.

  • Preventative Strategy: For the cleanest reaction, it is often best to protect the carboxylic acid first. Convert the starting material to its methyl ester (e.g., using methanol with a catalytic amount of H₂SO₄). Perform the N-methylation on this ester, and then hydrolyze the ester back to a carboxylic acid in the final step (e.g., using NaOH or LiOH followed by acidic workup).

Optimization Parameters for N-Methylation
ParameterOption 1 (Mild)Option 2 (Moderate)Option 3 (Strong)Expected Outcome & Causality
Methylating Agent Methyl Iodide (MeI)Dimethyl Sulfate (DMS)Trimethyloxonium tetrafluoroborateMeI is a good balance of reactivity and handling. DMS is more reactive but also more toxic. The oxonium salt is highly reactive but moisture-sensitive.
Base K₂CO₃Cs₂CO₃Sodium Hydride (NaH)K₂CO₃ is standard. Cs₂CO₃ is more soluble and basic, often accelerating reactions. NaH is a very strong, non-nucleophilic base for difficult substrates but requires anhydrous conditions.
Solvent Acetonitrile (MeCN)DMFAnhydrous THFMeCN and DMF are excellent polar aprotic solvents for SN2 reactions. THF is required for use with NaH. Avoid protic solvents like alcohols which can react with the base/electrophile.
Temperature 25 °C (RT)50-60 °C0 °C to RTHigher temperatures increase rate but decrease selectivity, promoting over-methylation. Slow addition at low temperature is best for controlling selectivity.[5]
Step 2: Reduction of 3-(Methylamino)-2-nitrobenzoic Acid

Problem: The nitro group reduction is incomplete.

  • Probable Cause: The catalyst may be inactive, hydrogen pressure could be insufficient, or there might be catalyst poisons present in the substrate.

  • Expert Solution:

    • Catalyst Choice & Handling: 5-10% Palladium on activated carbon (Pd/C) is the standard catalyst. Use a fresh batch of catalyst, as activity can decrease over time. Ensure the catalyst is handled as a slurry and never exposed to air while dry.

    • Hydrogen Source: For lab scale, a balloon of H₂ may suffice, but for best results, a Parr hydrogenator or similar apparatus allowing for positive pressure (e.g., 1-3 atm or 15-50 psi) is recommended.[2]

    • Solvent: Methanol or ethanol are excellent solvents for catalytic hydrogenation.

    • Alternative Reagents: If catalytic hydrogenation is problematic, chemical reduction is an alternative. Tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid are classic and effective methods for reducing aromatic nitro groups.

Problem: The final product is dark and difficult to purify.

  • Probable Cause: Aminophenols and their derivatives are highly susceptible to air oxidation, which can produce colored polymeric impurities. Additionally, residual palladium from the hydrogenation can cause discoloration and catalyze decomposition.[6]

  • Expert Solution:

    • Inert Workup: After the reaction, filter the catalyst away quickly (e.g., through a pad of Celite®) and immediately place the filtrate under an inert atmosphere (N₂ or Argon).

    • Purification by pH Adjustment: The product is amphoteric. It has a basic amino group and an acidic carboxylic acid group. A highly effective purification method is an acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer (e.g., with HCl) to precipitate the pure product.

    • Recrystallization: If the product is solid, recrystallization can be very effective. Consider solvents like water, ethanol/water mixtures, or ethyl acetate. Adding a small amount of activated charcoal during recrystallization can help remove colored impurities.[6]

Visualized Workflows and Logic
Proposed Synthetic Workflow

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Purification SM 3-Amino-2-nitrobenzoic acid React {MeI (1.1 eq), K₂CO₃ (2.0 eq) | Solvent: DMF, 50 °C} SM->React Reagents Int 3-(Methylamino)-2-nitrobenzoic acid React->Int Product Int_copy 3-(Methylamino)-2-nitrobenzoic acid Reduce {H₂ (50 psi), 10% Pd/C | Solvent: Methanol, RT} Int_copy->Reduce Reagents Prod Crude Product Reduce->Prod Product Crude Crude Product Purify Acid/Base Extraction or Recrystallization Crude->Purify Process Final Pure 2-Amino-3-(methylamino)benzoic acid Purify->Final Final Product G cluster_methylation Check Methylation Step (TLC/LC-MS) cluster_reduction Check Reduction Step (TLC/LC-MS) cluster_purification Check Purification Step Start Problem: Low Final Yield Incomplete Incomplete Conversion? Start->Incomplete Overalkyl Over-methylation Side Product? Start->Overalkyl IncompleteRed Incomplete Reduction? Start->IncompleteRed Loss Product Loss During Workup? Start->Loss Ester Ester Side Product? Incomplete->Ester NO Sol_Incomplete Solution: Increase Temp, Stronger Base (NaH), More Reactive Alkylating Agent Incomplete->Sol_Incomplete YES Sol_Overalkyl Solution: Lower Temp, Slow Addition of MeI, Control Stoichiometry Overalkyl->Sol_Overalkyl YES Sol_Ester Solution: Protect/Deprotect Strategy Ester->Sol_Ester YES Sol_IncompleteRed Solution: Fresh Catalyst, Increase H₂ Pressure, Switch to SnCl₂/HCl IncompleteRed->Sol_IncompleteRed YES Sol_Loss Solution: Optimize pH for Precipitation, Minimize Transfers, Check Solvent Polarity for Extraction Loss->Sol_Loss YES

Caption: Decision tree for troubleshooting low yield in the synthesis.

References
  • Benchchem. (n.d.). Technical Support Center: N-Alkylaniline Synthesis.
  • Benchchem. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • Polo, V., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(12), 1509–1519. [Link]

  • Benchchem. (n.d.). Preventing over-alkylation in N-Nonylaniline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Gomes, G. F., et al. (2015). Anthranilic acids from isatin: An efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 87(3), 1343-1350. [Link]

  • Iftikhar, K., et al. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.
  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-3-nitrobenzoic acid methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.

Sources

Troubleshooting

Technical Support Center: Stability of 2-Amino-3-(methylamino)benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-Amino-3-(methylamino)benzoic acid. The following information is curated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-Amino-3-(methylamino)benzoic acid. The following information is curated to offer practical, field-proven insights and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: My 2-Amino-3-(methylamino)benzoic acid has developed a reddish-brown color upon storage. What is causing this discoloration and is the compound still usable?

A1: The discoloration of aromatic amines, including 2-Amino-3-(methylamino)benzoic acid, is a common issue primarily caused by oxidation.[1] The amino groups in the molecule are susceptible to oxidation upon exposure to air (oxygen) and light, leading to the formation of colored impurities.[2]

  • Causality: The lone pair of electrons on the nitrogen atoms makes the amino groups susceptible to oxidation. This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures.[3][4]

  • Usability: The presence of color indicates degradation. For sensitive applications, such as in pharmaceutical development or quantitative assays, using the discolored reagent is not recommended as the impurities can interfere with experimental results. For less sensitive applications, the purity should be assessed by an appropriate analytical method (e.g., HPLC, NMR) before use.

Recommendation: To prevent discoloration, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dry place.[5][6]

Q2: I am observing peak tailing and inconsistent retention times when analyzing 2-Amino-3-(methylamino)benzoic acid by Reverse-Phase HPLC. What are the likely causes and how can I resolve this?

A2: Peak tailing and retention time variability in RP-HPLC analysis of aminobenzoic acids are often multifactorial.

  • Interaction with Residual Silanols: The basic amino groups can interact with acidic residual silanol groups on the silica-based C18 column, leading to peak tailing.

  • pH of the Mobile Phase: The pH of the mobile phase influences the ionization state of both the amino and carboxylic acid groups.[7] If the pH is not adequately controlled, it can lead to inconsistent retention. For aminobenzoic acids, a mobile phase with a slightly acidic pH (e.g., using formic acid or phosphoric acid) is often employed to suppress the ionization of the carboxylic acid and protonate the amino groups, leading to more consistent interactions with the stationary phase.[8]

  • Column Degradation: Repeated injections or exposure to harsh mobile phases can lead to column degradation, affecting performance.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Incorporate an acidic modifier like 0.1% formic acid or phosphoric acid into your mobile phase to maintain a consistent, low pH.[8]

    • Ensure the mobile phase is freshly prepared and degassed.

  • Use of an Appropriate Column:

    • Consider using a column with end-capping to minimize residual silanol interactions.

    • A column with low silanol activity may also be beneficial.[8]

  • Sample Preparation:

    • Ensure your sample is fully dissolved in the mobile phase before injection.

Q3: What are the expected thermal decomposition pathways for 2-Amino-3-(methylamino)benzoic acid?

Expected Decomposition Products:

  • Initial decarboxylation would likely yield N-methyl-o-phenylenediamine.

  • At higher temperatures, further fragmentation of the aromatic ring and side chains would occur, producing smaller molecules like aniline, ammonia, and various carbon and nitrogen oxides.[11]

The following diagram illustrates the likely primary thermal decomposition pathway.

G cluster_0 Thermal Decomposition A 2-Amino-3-(methylamino)benzoic acid B Decarboxylation (-CO2) A->B Heat C N-methyl-o-phenylenediamine B->C D Further Fragmentation C->D Higher Temperature E Smaller Volatile Compounds (e.g., Aniline, NH3, NOx, CO) D->E

Caption: Predicted thermal decomposition pathway.

Section 2: Troubleshooting Guides

Guide 1: Investigating Unexpected Low Assay Values

Issue: You are performing a quantitative analysis (e.g., by HPLC-UV) and the calculated concentration of 2-Amino-3-(methylamino)benzoic acid is consistently lower than expected.

Potential Cause Explanation Troubleshooting Action
Degradation in Solution The compound may be unstable in your chosen solvent or under the experimental conditions (e.g., pH, presence of other reagents). Aromatic amines can be susceptible to oxidation, especially in solution.[1]Prepare fresh solutions immediately before use. Protect solutions from light. Consider degassing solvents to remove dissolved oxygen.
Reaction with Other Components In complex mixtures, such as cell culture media, aminobenzoic acids can react with other components. For instance, para-aminobenzoic acid (PABA) has been shown to react with D-glucose.[12]Investigate potential incompatibilities with other components in your experimental setup. If possible, analyze a simplified matrix containing only the compound of interest to confirm its stability.
Inaccurate Standard Preparation Errors in weighing the standard or in serial dilutions will lead to inaccurate quantification.Re-prepare the standard curve using a freshly opened vial of the standard. Verify the calibration of the analytical balance.
Sub-optimal HPLC Method The HPLC method may not be adequately separating the analyte from potential degradation products or other interfering substances.Optimize the HPLC method, including the mobile phase composition, gradient, and column type, to ensure baseline separation of the analyte peak. A protocol for HPLC analysis of a similar compound can be found as a reference.[13]
Guide 2: Managing Solid-State Instability

Issue: You suspect that your solid stock of 2-Amino-3-(methylamino)benzoic acid is degrading over time, even when stored.

Workflow for Assessing and Mitigating Solid-State Instability:

Caption: Workflow for managing solid-state stability.

Detailed Steps for Solid-State Stability Assessment:

  • Visual Inspection: Regularly inspect the solid material for any changes in color or physical appearance.

  • TLC Screening: A quick TLC analysis can often reveal the presence of colored impurities.

  • Quantitative Purity Assessment: If degradation is suspected, a more rigorous purity assessment using a validated HPLC or quantitative NMR (qNMR) method is recommended.

  • Proper Storage: Always store 2-Amino-3-(methylamino)benzoic acid in a tightly sealed container, under an inert atmosphere if possible, in a desiccator to protect from moisture, away from light, and at the recommended storage temperature.[5][6]

Section 3: Experimental Protocols

Protocol 1: General Purpose Reverse-Phase HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of 2-Amino-3-(methylamino)benzoic acid and can be adapted as needed.

  • Instrumentation: Standard HPLC system with a UV detector.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diode array detector scanning from 200-400 nm; extract chromatogram at the lambda max of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study to Identify Potential Impurities

This study can help to identify potential degradation products and assess the stability of the molecule under various stress conditions.

  • Prepare Stock Solution: Prepare a stock solution of 2-Amino-3-(methylamino)benzoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Dissolve a portion in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all samples, including an untreated control, using the HPLC method described in Protocol 1. Compare the chromatograms to identify degradation peaks.

Section 4: References

  • A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid - Benchchem

  • Thermal Studies on Some Substituted Aminobenzoic Acids - AKJournals

  • PHOTOSTABILITY OF MOLECULES OF AROMATIC AMINES IN A POLYMERIC MATRIX - Ovid

  • Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices - Benchchem

  • Thermochimica Acta

  • 2-Amino-5-chloro-3-methylbenzoic acid - AK Scientific, Inc.

  • Stability of para-aminobenzoic acid in cell culture media - Thermo Fisher Scientific

  • SAFETY DATA SHEET - Fisher Scientific

  • Bacterial degradation of monocyclic aromatic amines - PMC - NIH

  • Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF - ResearchGate

  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review - ACS Publications

  • 4-Aminobenzoic acid - Solubility of Things

  • US6031137A - Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols - Google Patents

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives

  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem

  • Separation of 2-Amino-3-hydroxy-benzoic acid on Newcrom R1 HPLC column

  • 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem

  • 2-Amino-3-methylbenzoic Acid | 4389-45-1 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12 - PMC

  • 2-Amino-3-methylbenzoic acid - the NIST WebBook

  • Photochemistry of Aliphatic and Aromatic Amines - ResearchGate

  • SAFETY DATA SHEET - Thermo Fisher Scientific

  • 2-Amino-3-methylbenzoic acid 99 4389-45-1 - Sigma-Aldrich

  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria

  • Determination of Primary Aromatic Amine (PAA) in Packaging - NANOLAB

  • Electronic Structure Changes of an Aromatic Amine Photoacid along the Förster Cycle

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP)

  • 2-[(Methylamino)methyl]benzoic acid|CAS 527705-23-3 - Benchchem

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents

  • Benzoic Acid Standard

  • 3-amino-2-(methylamino)benzoic acid - CymitQuimica

  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR

  • 2-Amino-3-(methyl-d3)benzoic Acid | C8H9NO2 | CID 169433303 - PubChem

  • Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry - PubMed

  • Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media - Der Pharma Chemica

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents

  • 18.5: Pathways of Amino Acid Degradation - Biology LibreTexts

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Optimization

Technical Support Center: HPLC Method Development for 2-Amino-3-(methylamino)benzoic acid

Welcome to the technical support center for the HPLC analysis of 2-Amino-3-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2-Amino-3-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development and routine analysis. We will delve into the causality behind experimental choices, ensuring a robust and reliable methodology.

Understanding the Analyte: 2-Amino-3-(methylamino)benzoic acid

2-Amino-3-(methylamino)benzoic acid is an amphoteric molecule, containing both basic amine functional groups (primary and secondary) and an acidic carboxylic acid group. This dual nature is central to the challenges in its HPLC analysis. The primary and secondary amine groups are susceptible to strong interactions with residual silanol groups on silica-based stationary phases, a common cause of peak tailing.[1] Furthermore, the molecule's charge state is highly dependent on the mobile phase pH, which will significantly influence its retention and peak shape.

Getting Started: A Recommended HPLC Protocol

This table provides a robust starting point for your method development. Optimization will likely be necessary based on your specific instrumentation and sample matrix.

ParameterRecommended Starting ConditionRationale & Expert Notes
HPLC Column C18, End-capped, 5 µm (e.g., 150 x 4.6 mm)A C18 column provides general-purpose reversed-phase retention. Crucially, selecting a column with high-quality end-capping minimizes the available free silanol groups, reducing the potential for peak tailing with the basic amine moieties.[1]
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Ammonium Acetate, pH 4.4An acidic mobile phase (like 0.1% Formic Acid) ensures the carboxylic acid group is protonated (neutral) and the amine groups are protonated (positive charge), leading to a consistent ionic state. An ammonium acetate buffer provides good pH control and is MS-compatible.[2][3]
Mobile Phase B Acetonitrile (ACN) or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and is a good alternative to explore during optimization.
Gradient Program 5% B to 95% B over 15 minutesA gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed for different column dimensions.
Column Temp. 30 °CUsing a column thermostat ensures retention time stability and can improve peak shape.[4]
Detection (UV) ~254 nm or Diode Array Detector (DAD) scanThe benzoic acid structure provides UV absorbance. A DAD is recommended to identify the optimal wavelength and check for peak purity.
Injection Volume 10 µLA good starting point. This should be optimized to avoid column overloading.[1]
Sample Diluent Mobile Phase A or a Water/ACN mixtureTo ensure good peak shape, the sample solvent should be weaker than or match the initial mobile phase composition.[5]

Troubleshooting & FAQs

This section addresses specific issues in a question-and-answer format, providing both the "how" and the "why" for effective troubleshooting.

Category 1: Peak Shape Problems

Question 1: My peak for 2-Amino-3-(methylamino)benzoic acid is tailing significantly. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue for this type of analyte. The primary cause is secondary interactions between the basic amine groups on your molecule and acidic, ionized silanol groups (-Si-O⁻) on the surface of the silica-based column packing.[1][6] This leads to a portion of the analyte being more strongly retained, smearing the peak as it elutes.

Solutions, from simplest to most effective:

  • Lower the Mobile Phase pH: The most direct solution is to reduce the mobile phase pH to below 3. At this low pH, the vast majority of surface silanol groups are protonated (-Si-OH) and therefore neutral, significantly reducing the unwanted ionic interaction.[1][6] Try adding 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase.

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). TEA acts as a sacrificial agent, preferentially interacting with the active silanol sites and masking them from your analyte.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are manufactured with fewer metal impurities and have a more homogenous surface. Critically, they undergo a process called "end-capping" where residual silanols are chemically bonded with a small, inert group, making them unavailable for interaction.[1]

  • Reduce Sample Load: Injecting too much sample can overload the column, saturating the primary retention sites and forcing interactions with secondary sites, which causes tailing.[1][7] Try reducing your injection volume or sample concentration.

Question 2: My peak is fronting. What does this mean?

Answer:

Peak fronting is less common than tailing for this analyte but typically points to one of two issues: column overloading or a sample solvent mismatch.

  • Column Overloading: This can occur if the sample concentration is too high, leading to a non-linear relationship between the analyte concentration in the stationary and mobile phases. The peak maximum moves forward as the concentration increases. The solution is to dilute your sample or reduce the injection volume.[5]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample will travel through the top of the column too quickly before properly partitioning. This causes the peak to appear compressed at the front. Always try to dissolve your sample in the initial mobile phase or a weaker solvent. [5]

Category 2: Retention & Reproducibility Issues

Question 1: My retention time is drifting to be shorter or longer over a sequence of runs. What's happening?

Answer:

Drifting retention times indicate a change in the system over time. The most common culprits are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[5][8]

Troubleshooting Workflow:

  • Check for Leaks: A small leak in the system will lower the system pressure and, consequently, the flow rate, leading to longer retention times. Visually inspect all fittings.[8][9]

  • Ensure Proper Equilibration: When changing mobile phases or after a steep gradient, the column needs time to fully equilibrate to the new conditions. If you see drift at the beginning of a run, increase the equilibration time between injections.

  • Verify Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Air bubbles in the pump head can also cause inconsistent mixing and pressure fluctuations, leading to drift.[8] Always degas your mobile phase. If preparing the mobile phase manually, ensure it is thoroughly mixed and that there is no evaporation of the more volatile organic component over time.

  • Use a Column Thermostat: HPLC systems are sensitive to temperature changes. A shift of even a few degrees in the lab can alter mobile phase viscosity and retention. A column thermostat is essential for reproducible chromatography.[4]

Question 2: I am not getting any retention; my peak comes out at the void volume. Why?

Answer:

This indicates that your analyte has virtually no interaction with the stationary phase. For a reversed-phase C18 column, this usually means the mobile phase is too strong (too much organic solvent) or the analyte is in a highly polar, ionized state that is repelled by the non-polar stationary phase.

Solutions:

  • Decrease Initial Organic Content: Reduce the starting percentage of acetonitrile or methanol in your mobile phase. This will increase the polarity of the mobile phase, promoting interaction with the C18 stationary phase.

  • Adjust Mobile Phase pH: The pH of your mobile phase dictates the charge of your molecule. At a neutral or high pH, the carboxylic acid group will be deprotonated (-COO⁻), making the molecule more polar and less retained on a C18 column. Ensure your pH is acidic (e.g., pH 2.5-4.5) to keep the carboxylic acid group neutral.

Category 3: Baseline & Sensitivity Problems

Question 1: My baseline is noisy or drifting upwards during a gradient run. How can I get a stable baseline?

Answer:

A noisy or drifting baseline can mask small peaks and compromise quantification. The causes are often related to the mobile phase or the detector.[1][5]

Solutions:

  • Use High-Purity Solvents: Ensure you are using HPLC-grade water, acetonitrile, and additives. Lower-grade solvents can contain impurities that elute during a gradient, causing a rising baseline or "ghost peaks".[10]

  • Degas the Mobile Phase: Dissolved gases can outgas in the detector flow cell, causing noise and spikes. Use an online degasser or degas your solvents by sonication or vacuum filtration before use.[1][8]

  • Check Detector Lamp: A failing UV lamp can cause significant baseline noise. Check the lamp's energy output and lifetime in your system's diagnostic software.

  • Thoroughly Mix Mobile Phase: If one of your mobile phase components (especially additives like TFA or formic acid) is not completely dissolved or mixed, you can see baseline fluctuations as the composition changes.

Question 2: My analyte signal is very low. How can I improve sensitivity?

Answer:

Low signal intensity can be due to the sample itself, the injection process, or detector settings.[1][11]

Solutions:

  • Check Sample Preparation: Ensure your extraction and dilution steps are correct. The analyte may be degrading or precipitating in your sample solvent. 2-Amino-3-(methylamino)benzoic acid is only slightly soluble in water, so ensure sufficient organic solvent is present in your sample diluent to maintain solubility.[12]

  • Verify Injection Volume: Confirm that your injector is functioning correctly and delivering the specified volume. An incompletely filled sample loop in a manual injector can lead to small, irreproducible peaks.

  • Optimize Detection Wavelength: Use a Diode Array Detector (DAD) to scan the UV-Vis spectrum of your analyte and ensure you are monitoring at the wavelength of maximum absorbance (λmax). Operating off-λmax will significantly reduce your signal.

  • Increase Concentration: If possible, and without causing column overload, increase the concentration of your sample.

Visualizing the Process

General HPLC Troubleshooting Workflow

This diagram outlines a logical progression for diagnosing and solving common HPLC issues.

HPLC_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Cause Analysis cluster_solutions Solution Implementation Problem Observe Chromatographic Issue (e.g., Peak Tailing, Drifting RT) Cause_MobilePhase Mobile Phase Issue? (pH, Composition, Purity) Problem->Cause_MobilePhase Cause_Column Column Issue? (Contamination, Aging, Wrong Chemistry) Problem->Cause_Column Cause_Hardware Hardware Issue? (Leak, Pump, Injector, Detector) Problem->Cause_Hardware Cause_Sample Sample Issue? (Solvent, Concentration, Stability) Problem->Cause_Sample Sol_MobilePhase Prepare Fresh Mobile Phase Adjust pH / Additive Cause_MobilePhase->Sol_MobilePhase Verify Sol_Column Flush or Replace Column Use Guard Column Cause_Column->Sol_Column Isolate Sol_Hardware Check Fittings for Leaks Purge Pump / Check Lamp Cause_Hardware->Sol_Hardware Inspect Sol_Sample Dilute Sample Change Sample Solvent Cause_Sample->Sol_Sample Test Result Problem Resolved? Sol_MobilePhase->Result Sol_Column->Result Sol_Hardware->Result Sol_Sample->Result Result->Problem No Success Document & Proceed Result->Success Yes

Caption: A systematic workflow for HPLC troubleshooting.

Impact of Mobile Phase pH on Analyte

This diagram illustrates how pH affects the ionization state of 2-Amino-3-(methylamino)benzoic acid and its interaction with a C18 stationary phase.

pH_Effect cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 8.0) Analyte 2-Amino-3-(methylamino)benzoic acid (Amphoteric Molecule) Low_pH_State Analyte State: -COOH (Neutral) -NH2+ (Cationic) -NHCH3+ (Cationic) Overall Charge: Positive Analyte->Low_pH_State In Acidic Mobile Phase High_pH_State Analyte State: -COO- (Anionic) -NH (Neutral) -NHCH3 (Neutral) Overall Charge: Negative Analyte->High_pH_State In Basic Mobile Phase Low_pH_Result Good Retention Good Peak Shape (Silanols are Neutralized) Low_pH_State->Low_pH_Result Result High_pH_Result Poor Retention Potential Peak Tailing (Silanols are Anionic) High_pH_State->High_pH_Result Result

Caption: Effect of pH on analyte ionization and chromatography.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices - Benchchem. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Separation of 2-Amino-3-hydroxy-benzoic acid on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • 2-Amino-3-methylbenzoic acid 99 4389-45-1 - Sigma-Aldrich. (n.d.).
  • 2-Amino-3-methylbenzoic Acid: Properties, Applications & Quality Specifications. (2025, March 4).
  • Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. (2018, February 16).
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB. (2025, May 29).
  • HPLC Troubleshooting: Solutions for Common Problems - Phenomenex. (2022, January 4).
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28).
  • Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-(methylamino)benzoic acid

Welcome to the technical support center for 2-Amino-3-(methylamino)benzoic acid (Catalog No. B2M3A).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-3-(methylamino)benzoic acid (Catalog No. B2M3A). This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high purity for this compound. As a substituted aminobenzoic acid, its purification requires careful consideration of its amphoteric nature and potential impurities. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Amino-3-(methylamino)benzoic acid in a question-and-answer format.

Question 1: My initial product after synthesis is only 85-90% pure by HPLC. What is the most effective first step to improve its purity?

Answer: An initial purity of 85-90% suggests the presence of unreacted starting materials or byproducts from the synthesis. The most direct and often most effective first step is recrystallization . This technique is excellent for removing small to moderate amounts of impurities, provided a suitable solvent can be identified.[1]

The key to successful recrystallization is selecting a solvent in which the 2-Amino-3-(methylamino)benzoic acid has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[2][3] Impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

  • Causality: The purification relies on the principle that the growing crystal lattice will selectively incorporate molecules of the desired compound, excluding dissimilar impurity molecules.[2] The significant temperature-dependent solubility differential is what drives the precipitation and recovery of the pure product upon cooling.

  • Recommended Action: Begin by screening solvents. Given the compound's structure (containing both polar amino groups and a less polar benzene ring), start with polar protic solvents like ethanol, methanol, or a mixture of ethanol and water.[4]

Question 2: I'm struggling with recrystallization. The compound either "oils out" or my recovery is very low. How can I troubleshoot this?

Answer: This is a common and frustrating issue. "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This is often due to the boiling point of the solvent being higher than the melting point of the solute-impurity mixture or the presence of significant impurities that depress the melting point. Low recovery indicates that the compound remains too soluble in the cold solvent.

Troubleshooting Steps:

  • If the product oils out:

    • Change Solvents: Switch to a solvent with a lower boiling point.

    • Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved and below its saturation point at that temperature. Then, allow it to cool very slowly. Slow cooling is critical for forming pure, well-defined crystals.[3]

    • Pre-purification: If significant impurities are the cause, a preliminary purification by a quick filtration through a silica plug or an acid-base extraction may be necessary before attempting recrystallization.

  • If recovery is low:

    • Optimize Solvent System: You may be using a solvent in which the compound is too soluble. Try a more non-polar solvent or a binary mixture. For example, if it's too soluble in pure ethanol, try an ethanol/water or ethyl acetate/hexane system.

    • Reduce Temperature: After slow cooling to room temperature, place the flask in an ice bath or even a -20°C freezer (if the solvent allows) for an extended period to maximize precipitation.[3]

    • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate (the "mother liquor") and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Below is a decision-making workflow for troubleshooting recrystallization:

G start Recrystallization Attempt outcome Successful? Purity & Recovery OK? start->outcome oil_out Product 'Oils Out' outcome->oil_out No, Oiling Out low_recovery Low Recovery outcome->low_recovery No, Low Recovery success High Purity Product (Proceed to Dry) outcome->success Yes action_oil_1 Switch to a lower boiling point solvent oil_out->action_oil_1 action_oil_2 Cool solution more slowly oil_out->action_oil_2 action_oil_3 Perform pre-purification (e.g., acid-base extraction) oil_out->action_oil_3 action_rec_1 Cool solution further (ice bath / freezer) low_recovery->action_rec_1 action_rec_2 Try a binary solvent system for lower solubility low_recovery->action_rec_2 action_rec_3 Concentrate mother liquor for a second crop low_recovery->action_rec_3

Caption: Troubleshooting logic for recrystallization issues.

Question 3: Recrystallization isn't improving purity enough. How do I develop a column chromatography method?

Answer: When impurities have very similar solubility profiles to your product, column chromatography is the more powerful alternative.[5] For 2-Amino-3-(methylamino)benzoic acid, normal-phase silica gel chromatography is a standard approach.

Method Development Steps:

  • Stationary Phase: Use standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a Thin-Layer Chromatography (TLC) plate first.[1]

    • Start with a relatively non-polar solvent system, such as 20-30% ethyl acetate in hexane.

    • The compound has two basic amino groups and an acidic carboxylic acid group. The amino groups will interact strongly with the acidic silica gel, potentially leading to significant tailing. To mitigate this, add a small amount (0.5-1%) of a modifier to the eluent. For this compound, triethylamine can be used to block the acidic sites on the silica, but this can make the eluent basic. Alternatively, adding a small amount of acetic or formic acid can improve peak shape by ensuring the compound is protonated consistently.

    • Run TLC plates with different solvent polarities (e.g., 30%, 50%, 70% ethyl acetate in hexane, with and without the modifier). The ideal system will give your product an Rf value of ~0.3-0.4 and show clear separation from impurities.

  • Column Packing and Running: Once you have an optimized eluent, pack a column with a silica slurry in your chosen solvent system. Dissolve your crude product in a minimum amount of the eluent (or a slightly stronger solvent like dichloromethane) and load it onto the column. Elute with the mobile phase, collecting fractions and monitoring them by TLC.[1]

Question 4: How can I confirm the final purity of my product?

Answer: Visual inspection (e.g., white crystalline solid) is not sufficient. You must use analytical techniques to quantify purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[1] A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid to ensure good peak shape) is a typical starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): This technique confirms the structure of your compound and can reveal the presence of impurities if they have distinct protons that don't overlap with your product's signals. Integrating the impurity peaks against the product peaks can provide a molar ratio.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden over a range.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: Impurities are highly dependent on the synthetic route. Common impurities could include unreacted starting materials (e.g., 2-amino-3-methylbenzoic acid if the methylation step is incomplete), over-methylated products, or byproducts from side reactions.[4][6] If halogenated precursors were used, residual halogenated benzoic acids might also be present.[7]

Q2: Is there a general workflow for purifying this compound from crude to high purity? A2: Yes, a staged approach is most effective. Start with the least labor-intensive method and proceed to more powerful techniques as needed.

G cluster_0 Purification Workflow Crude Crude Product (from synthesis) Analysis1 Purity Check 1 (TLC / HPLC) Crude->Analysis1 Decision1 Purity > 98%? Analysis1->Decision1 Recryst Recrystallization Decision1->Recryst No FinalProduct High Purity Product Decision1->FinalProduct Yes Analysis2 Purity Check 2 (TLC / HPLC) Recryst->Analysis2 Decision2 Purity > 98%? Analysis2->Decision2 Chrom Column Chromatography Decision2->Chrom No Decision2->FinalProduct Yes FinalAnalysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Chrom->FinalAnalysis FinalAnalysis->FinalProduct

Sources

Optimization

Technical Support Center: Degradation of 2-Amino-3-(methylamino)benzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation of 2-Amino-3-(methylamino)benzoic acid. This document provides troubleshooting guidan...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation of 2-Amino-3-(methylamino)benzoic acid. This document provides troubleshooting guidance for common experimental challenges, answers to frequently asked questions, and detailed protocols to support your research. The information presented is synthesized from established knowledge of aromatic amine degradation and is intended to serve as a robust resource for your experimental design and data interpretation.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent analytical results and appearance of unknown peaks in HPLC.

  • Question: I am observing variable results in my quantification of 2-Amino-3-(methylamino)benzoic acid, and my HPLC chromatogram shows unexpected peaks. What could be the cause?

  • Answer: Inconsistent results and the appearance of extraneous peaks are often indicative of compound degradation. Aromatic amines like 2-Amino-3-(methylamino)benzoic acid are susceptible to degradation under various conditions.[1]

    • Oxidation: Exposure to air can lead to the oxidation of the amine groups. This process can be accelerated by the presence of metal ions. A color change in your solid sample or solution (e.g., to yellow or brown) is a common sign of oxidation.[1]

    • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the breakdown of the molecule.[1]

    • pH Instability: The stability of aromatic amines can be pH-dependent. Highly acidic or basic conditions may catalyze hydrolysis or other degradation reactions.[1]

    Troubleshooting Steps:

    • Assess Purity: Analyze your stock of 2-Amino-3-(methylamino)benzoic acid using HPLC-UV to check for the presence of degradation products.

    • Review Handling Procedures: Ensure the compound is handled under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment to minimize degradation in solution.

    • Use High-Purity Solvents: Employ high-purity, degassed solvents for preparing solutions, as impurities and dissolved oxygen can promote degradation.

Issue 2: Difficulty in identifying microbial degradation products.

  • Question: I am conducting a microbial degradation study, but I am struggling to identify the metabolic intermediates. What are the likely initial degradation steps and how can I detect them?

  • Answer: The microbial degradation of 2-Amino-3-(methylamino)benzoic acid is likely to initiate with modifications to the substituent groups. Based on the degradation pathways of similar N-methylated aromatic compounds, two primary initial steps are plausible:

    • N-demethylation: The methyl group on the secondary amine is a likely target for enzymatic removal by monooxygenases, yielding 2,3-diaminobenzoic acid.

    • Hydroxylation: The aromatic ring can be hydroxylated, a common step in the breakdown of aromatic compounds by bacteria.

    Experimental Approach:

    • Time-Course Analysis: Collect samples at various time points during the incubation to capture transient intermediates.

    • LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection and identification of metabolites. Look for mass shifts corresponding to demethylation (-14 Da) and hydroxylation (+16 Da).

    • Forced Degradation Comparison: Compare the chromatograms from your microbial study with those from forced degradation studies (acid, base, oxidation) to see if any of the degradation products match.

Issue 3: Poor chromatographic peak shape or resolution.

  • Question: I am developing an HPLC method for 2-Amino-3-(methylamino)benzoic acid and its potential degradation products, but I am observing poor peak shape (e.g., tailing) and co-elution. How can I optimize my separation?

  • Answer: The polar nature of the amino and carboxylic acid groups can lead to challenging chromatographic separations.

    Optimization Strategies:

    • Column Selection: A C18 column is a good starting point. However, for polar compounds, a column with a polar end-capping or a polar-embedded phase might provide better peak shape.

    • Mobile Phase pH: The pH of the mobile phase will affect the ionization state of your analyte and its interaction with the stationary phase. Experiment with a pH range around the pKa values of the amino and carboxylic acid groups. Using a buffer is crucial for reproducible retention times.

    • Ion-Pairing Agents: For highly polar analytes, adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and peak shape on reversed-phase columns.

    • Gradient Elution: A gradient elution program, starting with a higher aqueous composition and gradually increasing the organic solvent, will likely be necessary to separate the parent compound from its more polar degradation products.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-Amino-3-(methylamino)benzoic acid?

  • N-demethylation: The initial step is often the enzymatic removal of the methyl group from the methylamino substituent to form 2,3-diaminobenzoic acid.

  • Deamination: The primary amino group at the 2-position could be removed, potentially through a hydrolytic process, to yield 3-(methylamino)benzoic acid.

  • Hydroxylation of the Aromatic Ring: Dioxygenase enzymes in microorganisms can introduce hydroxyl groups onto the aromatic ring, leading to catechol-like intermediates.

  • Ring Cleavage: The hydroxylated aromatic ring is then susceptible to cleavage by dioxygenases, opening up the ring and leading to aliphatic intermediates.

  • Further Metabolism: These aliphatic intermediates are then further metabolized through central metabolic pathways, such as the beta-ketoadipate pathway.

Q2: What are the key factors influencing the stability of 2-Amino-3-(methylamino)benzoic acid in solution?

A2: The stability of 2-Amino-3-(methylamino)benzoic acid in solution is primarily influenced by:

  • pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis of the amino groups or promote other degradation reactions.[1]

  • Presence of Oxidants: Dissolved oxygen and metal ions can promote oxidative degradation of the amine functionalities.[1]

  • Light Exposure: UV and visible light can provide the energy for photolytic degradation.[1]

  • Temperature: Elevated temperatures will accelerate the rate of all degradation processes.[1]

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: A combination of chromatographic and spectrometric techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust technique for quantifying the parent compound and monitoring its disappearance over time. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are indispensable for the identification and structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of metabolites.

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study, also known as stress testing, is crucial for understanding potential degradation pathways. The following conditions are typically employed:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80 °C)Hydrolysis of amine groups
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80 °C)Hydrolysis and other base-catalyzed reactions
Oxidation 3-30% H₂O₂, room temperature or slightly heatedOxidation of amine groups, ring hydroxylation
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Photolytic cleavage and rearrangement
Thermal Degradation Dry heat (e.g., 80-100 °C)Thermally induced decomposition

Part 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing a stability-indicating HPLC method for 2-Amino-3-(methylamino)benzoic acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector and a data acquisition system.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water.

  • Buffers (e.g., phosphate or acetate buffer).

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide).

  • 2-Amino-3-(methylamino)benzoic acid reference standard.

2. Chromatographic Conditions (Initial):

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm and 280 nm for aromatic compounds).

  • Injection Volume: 10 µL.

3. Method Optimization:

  • Inject the reference standard and stressed samples (from forced degradation studies).

  • Adjust the gradient slope and duration to achieve good separation between the parent peak and degradation product peaks.

  • Optimize the mobile phase pH to improve peak shape and resolution.

  • If necessary, screen different column chemistries (e.g., C8, Phenyl-Hexyl).

4. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve the analyte from its degradation products and any matrix components.

  • Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

  • Precision: Evaluate the variability of the results under the same operating conditions over a short interval of time (repeatability) and within the same laboratory over a longer period (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol 2: Identification of Microbial Degradation Products by LC-MS/MS

1. Sample Preparation:

  • Collect aliquots from the microbial culture at different time points.

  • Centrifuge the samples to remove bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the initial mobile phase if necessary.

2. LC-MS/MS Analysis:

  • Use the optimized HPLC method from Protocol 1.

  • Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of potential metabolites.

  • Perform a full scan experiment (e.g., m/z 100-500) to identify the molecular ions of the parent compound and its metabolites.

  • Conduct product ion scan (MS/MS) experiments on the detected molecular ions to obtain fragmentation patterns for structural elucidation.

3. Data Analysis:

  • Compare the chromatograms of the control (uninoculated media) and the inoculated samples to identify new peaks corresponding to metabolites.

  • Determine the accurate mass of the new peaks using a high-resolution mass spectrometer.

  • Propose potential structures for the metabolites based on the mass difference from the parent compound and the fragmentation patterns observed in the MS/MS spectra.

Part 4: Visualization of Pathways and Workflows

Diagram 1: Putative Microbial Degradation Pathway

degradation_pathway A 2-Amino-3-(methylamino)benzoic acid B 2,3-Diaminobenzoic acid A->B N-demethylation (Monooxygenase) C Hydroxylated Intermediate A->C Hydroxylation (Dioxygenase) B->C Hydroxylation (Dioxygenase) D Ring Cleavage Products C->D Ring Cleavage (Dioxygenase) E Central Metabolism D->E Further Metabolism

Caption: Putative microbial degradation pathway for 2-Amino-3-(methylamino)benzoic acid.

Diagram 2: Experimental Workflow for Degradation Studies

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A 2-Amino-3-(methylamino)benzoic acid Stock Solution B Microbial Culture or Forced Degradation Conditions A->B C Time-course Sampling B->C D Sample Cleanup (Centrifugation, Filtration) C->D E HPLC-UV Analysis (Quantification) D->E F LC-MS/MS Analysis (Identification) D->F G Degradation Kinetics E->G H Metabolite Identification F->H I Pathway Elucidation G->I H->I

Caption: General experimental workflow for studying the degradation of 2-Amino-3-(methylamino)benzoic acid.

References

  • Benchchem. (2025).
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1-13. [Link]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. [Link]

  • Prien, J. M., Prater, B. D., Qin, Q., & Cockrill, S. L. (2010). Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics. Analytical chemistry, 82(4), 1498–1508. [Link]

  • Zhang, H., & Stephanopoulos, G. (2016). Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli. Biotechnology journal, 11(7), 981–988. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Amino-3-(methylamino)benzoic Acid and Other Benzoic Acid Derivatives for Researchers

This guide provides an in-depth technical comparison of 2-Amino-3-(methylamino)benzoic acid and its structurally related analogs: anthranilic acid, 3-methylanthranilic acid, and N-methylanthranilic acid. Designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Amino-3-(methylamino)benzoic acid and its structurally related analogs: anthranilic acid, 3-methylanthranilic acid, and N-methylanthranilic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in physicochemical properties, chemical reactivity, and potential biological significance imparted by specific methyl substitutions on the anthranilic acid scaffold.

The strategic placement of methyl groups—either on the aromatic ring or on the amino nitrogen—profoundly influences the electronic and steric characteristics of the molecule. These modifications can alter a compound's acidity (pKa), nucleophilicity, solubility, and ultimately, its suitability as a synthon in organic chemistry or as a pharmacophore in medicinal chemistry. This guide synthesizes experimental data with established chemical principles to provide a predictive framework for understanding the behavior of 2-Amino-3-(methylamino)benzoic acid, a less-documented derivative, in relation to its more studied counterparts.

Structural and Physicochemical Comparison

The introduction of methyl groups to the parent anthranilic acid structure induces predictable yet significant changes in its fundamental properties. The methyl group at the C-3 position in 3-methylanthranilic acid and on the amino group in N-methylanthranilic acid exerts distinct electronic and steric effects. In 2-Amino-3-(methylamino)benzoic acid, these effects are combined.

Table 1: Physicochemical Properties of Benzoic Acid Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Carboxylic Acid)
Anthranilic Acid 2-aminobenzoic acidC₇H₇NO₂137.14146-148[1][2]~4.85-4.95[2][3]
3-Methylanthranilic Acid 2-amino-3-methylbenzoic acidC₈H₉NO₂151.16174-177[4]~3.9 (Predicted, due to ortho effect)[1]
N-Methylanthranilic Acid 2-(methylamino)benzoic acidC₈H₉NO₂151.16178-179~5.33[3]
2-Amino-3-(methylamino)benzoic Acid 2-amino-3-(methylamino)benzoic acidC₈H₁₀N₂O₂166.18Not availablePredicted to be higher than 3-Methylanthranilic acid
Analysis of Substituent Effects:
  • Acidity (pKa): The acidity of the carboxylic acid group is a key parameter influencing reactivity.

    • Anthranilic Acid: Serves as our baseline with a pKa of approximately 4.85-4.95.[2][3]

    • 3-Methylanthranilic Acid: The methyl group at the ortho position to the carboxylic acid introduces a steric effect known as the "ortho effect".[1][4] This steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance with the ring and increases the acidity of the carboxylic acid.[4] Therefore, the pKa of 3-methylanthranilic acid is expected to be lower (more acidic) than that of benzoic acid (pKa ~4.2) and likely around 3.9.[1]

    • N-Methylanthranilic Acid: The electron-donating methyl group on the nitrogen atom increases the electron density on the nitrogen, which in turn has a slight electron-donating inductive effect on the ring. This destabilizes the carboxylate anion, making the acid weaker (higher pKa) than anthranilic acid, with a reported pKa of ~5.33.[3]

    • 2-Amino-3-(methylamino)benzoic Acid: This molecule combines the features of the others. It possesses an ortho-methyl group relative to the primary amine and a methyl group on the other amino function. The ortho-methyl group's steric influence on the adjacent carboxylic acid would be a dominant factor, suggesting a lower pKa compared to anthranilic acid. However, the presence of two electron-donating amino groups would counteract this to some extent. A precise prediction without experimental data is difficult, but its acidity will be significantly influenced by the ortho effect.

  • Basicity and Nucleophilicity of the Amino Group:

    • The N-methyl group in N-methylanthranilic acid and 2-Amino-3-(methylamino)benzoic acid increases the electron density on the nitrogen atom through an inductive effect, making it more basic and a stronger nucleophile than the primary amino group of anthranilic acid.[5] In contrast, the lone pair of electrons on the nitrogen in aniline (and by extension, anthranilic acid) can be delocalized into the benzene ring, which reduces its basicity.[6]

Comparative Chemical Reactivity

The differences in electronic and steric properties directly translate to variations in chemical reactivity. Two key reactions for this class of compounds are Fischer esterification (reactivity of the carboxylic acid) and the synthesis of quinazolinones (involving both the amino and carboxylic acid functionalities).

Fischer Esterification

This acid-catalyzed reaction converts a carboxylic acid and an alcohol to an ester. The rate of this reaction is sensitive to steric hindrance around the carboxylic acid.

  • Expected Reactivity Order (Fastest to Slowest): Anthranilic acid > N-Methylanthranilic acid > 3-Methylanthranilic acid ≈ 2-Amino-3-(methylamino)benzoic acid.

  • Rationale: The ortho-methyl group in 3-methylanthranilic acid and 2-Amino-3-(methylamino)benzoic acid creates significant steric hindrance around the carboxylic acid, impeding the approach of the alcohol nucleophile and slowing the reaction rate. The N-methyl group in N-methylanthranilic acid presents less steric hindrance to the carboxylic acid compared to a C-3 methyl group.

Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities, and their synthesis from anthranilic acid derivatives is a common and important transformation.[7][8] A widely used method involves the reaction of an anthranilic acid derivative with an amide or an orthoester and an amine.[8]

  • Influence of Substituents:

    • The nucleophilicity of the amino group is crucial for the initial acylation or condensation step. Therefore, N-methylated derivatives (N-methylanthranilic acid and 2-Amino-3-(methylamino)benzoic acid) are expected to be more reactive at the amino group.

    • The subsequent cyclization step involves the carboxylic acid. The acidity and steric environment of this group will influence the rate of ring closure.

The interplay of these factors makes predicting the overall reaction efficiency complex without direct experimental comparison.

Experimental Protocols

The following protocols are provided as standardized methods to experimentally compare the properties and reactivity of the benzoic acid derivatives discussed.

Protocol for Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of the acid dissociation constant.[3]

Materials:

  • Benzoic acid derivative of interest

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of deionized water in the beaker. Gentle heating may be required for less soluble derivatives, followed by cooling to room temperature.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin titrating with the 0.1 M NaOH solution, adding it in small increments (e.g., 0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH shows a sharp increase and then begins to level off in the basic range.

  • Plot the pH of the solution (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point (the point of steepest slope). The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where the concentration of the acid equals the concentration of its conjugate base.

  • The pKa is equal to the pH at the half-equivalence point.[3]

Protocol for Comparative Fischer Esterification

This protocol can be used to compare the relative rates of ester formation.[9][10][11]

Materials:

  • Anthranilic acid, 3-methylanthranilic acid, N-methylanthranilic acid, and 2-Amino-3-(methylamino)benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Round-bottom flasks (50 mL)

  • Reflux condensers

  • Heating mantles

  • TLC plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • Set up four identical reaction apparatuses, each consisting of a 50 mL round-bottom flask, a reflux condenser, and a heating mantle.

  • In each flask, place an equimolar amount (e.g., 5 mmol) of one of the benzoic acid derivatives.

  • To each flask, add 15 mL of methanol.

  • Carefully add 0.5 mL of concentrated sulfuric acid to each flask while swirling.

  • Heat the mixtures to a gentle reflux.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot and spotting it on a TLC plate.

  • Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp. The formation of the ester product will be indicated by a new spot with a different Rf value from the starting carboxylic acid.

  • Compare the rate of disappearance of the starting material and the appearance of the product spot across the four reactions to qualitatively assess the relative reaction rates. For a quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be employed.

Protocol for the Synthesis of Quinazolin-4(3H)-ones

This general protocol, adapted from microwave-assisted methods, can be used to compare the suitability of each benzoic acid derivative as a precursor for this important heterocyclic scaffold.[8][12]

Materials:

  • Benzoic acid derivative

  • Trimethyl orthoformate

  • Amine (e.g., aniline)

  • Ethanol

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the benzoic acid derivative (1 mmol), trimethyl orthoformate (1.2 mmol), and the chosen amine (1.2 mmol).

  • Add 5 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).[8]

  • After the reaction is complete and the vial has cooled, pour the mixture over crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry it.

  • The product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • The yield and purity of the resulting quinazolinone can be determined and compared for each starting benzoic acid derivative.

Visualizing Chemical Relationships and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the structural relationships and experimental processes.

G cluster_structures Structural Comparison of Benzoic Acid Derivatives AA Anthranilic Acid (2-aminobenzoic acid) MAA 3-Methylanthranilic Acid (2-amino-3-methylbenzoic acid) AA->MAA + C3-Methyl NMAA N-Methylanthranilic Acid (2-(methylamino)benzoic acid) AA->NMAA + N-Methyl AMBA 2-Amino-3-(methylamino)benzoic Acid MAA->AMBA + N-Methyl NMAA->AMBA + C3-Methyl

Caption: Structural relationships between the compared benzoic acid derivatives.

G cluster_workflow Experimental Workflow: Quinazolinone Synthesis start Start: Benzoic Acid Derivative reactants Add: - Trimethyl Orthoformate - Amine - Ethanol start->reactants microwave Microwave Irradiation (e.g., 120°C, 30 min) reactants->microwave workup Work-up: Pour over ice, Filter microwave->workup purify Purification: Recrystallization workup->purify product Product: Quinazolin-4(3H)-one purify->product

Caption: General workflow for the synthesis of quinazolin-4(3H)-ones.

Conclusion and Future Directions

This guide provides a comparative framework for understanding 2-Amino-3-(methylamino)benzoic acid in the context of its more common analogs. While a lack of direct experimental data for the title compound necessitates a predictive approach, the analysis of electronic and steric effects of methyl substitution offers valuable insights for researchers. The N-methyl group is anticipated to increase the nucleophilicity of the amino group, while the C-3 methyl group is expected to increase the acidity of the carboxylic acid and introduce steric hindrance.

The provided experimental protocols offer a clear path for the direct, side-by-side comparison of these compounds in a laboratory setting. Such studies are essential to validate the theoretical predictions made in this guide and to fully elucidate the unique properties of 2-Amino-3-(methylamino)benzoic acid. This will enable its effective utilization in the synthesis of novel heterocyclic systems and in the development of new pharmaceutical agents. The potential for these simple structural modifications to fine-tune biological activity underscores the importance of such comparative analyses in the field of medicinal chemistry.[13][14][15][16]

References

  • University of Calgary. The Ortho Effect of benzoic acids. Available at: [Link] (This is a representative academic source explaining the ortho effect).

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemical and Pharmaceutical Research, 6(5), 1149-1154.
  • El-Hashash, M. A., El-Naggar, A. M., & El-Sawy, E. R. (2010). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Journal of the Serbian Chemical Society, 75(8), 1045-1057.
  • Wikipedia. Ortho effect. Available at: [Link]

  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline? Available at: [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark, 12, 133-138.
  • Molnar, M., Jukić, M., & Opačak-Bernardi, T. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Iranian Chemical Society, 17(8), 2039-2049.
  • Azizi, N., & Shirdel, F. (2012). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of the Chinese Chemical Society, 59(4), 469-472.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available at: [Link]

  • Bergman, J. (2004).
  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

  • A to Z Chemistry. (2020). Ortho effect. Available at: [Link]

  • Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate. Available at: [Link]

  • ResearchGate. A New Route for the Synthesis of Quinazolinones. Available at: [Link]

  • BYJU'S. Ortho Effect. Available at: [Link]

  • Inam, M., et al. (2022).
  • Domańska, U., & Domański, K. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. The Journal of physical chemistry. B, 115(11), 2547–2554.
  • DiVA portal. (2017). Synthesis of heterocycles from anthranilic acid and its derivatives. Available at: [Link]

  • Azizi, N., & Gholibeglo, E. (2014). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction.
  • Optibrium. (2020). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Available at: [Link]

  • askIITians. (2025). The basicity of aniline is weaker in comparison to that of methylamin. Available at: [Link]

  • ACS Publications. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Available at: [Link]

  • Wikipedia. Anthranilic acid. Available at: [Link]

  • R Discovery. derivatives-of-anthranilic-acid Research Articles. Available at: [Link]

  • ResearchGate. Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Available at: [Link]

  • Kráľová, K., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). Scientific Reports, 11(1), 4965.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Available at: [Link]

  • MDPI. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Available at: [Link]

  • PeerJ. (2016). Prediction of pKa values using the PM6 semiempirical method. Available at: [Link]

  • ResearchGate. Ionization of N-methylanthranilic acid. Available at: [Link]

  • ResearchGate. (2025). New Biological Properties of p-Aminobenzoic Acid. Available at: [Link]

  • Chemistry Steps. Basicity of Amines. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2002). Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • PubMed. (2000). Reactions of N-hydroxysuccinimide esters of anthranilic acids with anions of beta-keto esters. A new route to 4-oxo-3-quinolinecarboxylic acid derivatives. Available at: [Link]

  • ResearchGate. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

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Comparative

"2-Amino-3-(methylamino)benzoic acid" comparative analysis of synthesis routes

This guide provides a comparative analysis of synthesis routes for 2-Amino-3-(methylamino)benzoic acid (CAS: 1369770-53-5), a critical intermediate for poly-nitrogen heterocycles such as quinazolinediones and benzodiazep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of synthesis routes for 2-Amino-3-(methylamino)benzoic acid (CAS: 1369770-53-5), a critical intermediate for poly-nitrogen heterocycles such as quinazolinediones and benzodiazepines.

Executive Summary

The synthesis of 2-Amino-3-(methylamino)benzoic acid presents a regiochemical challenge: distinguishing between two vicinal nitrogen centers. The most robust strategies rely on installing the methylamine functionality before reducing the nitro group, utilizing the electronic differences between the nitro-activated position and the carboxylate.

  • Route A (Fluoro-Displacement): The preferred method for laboratory scale and high purity. It utilizes the high reactivity of the fluorine atom ortho to the nitro group for clean nucleophilic aromatic substitution (

    
    ).
    
  • Route B (Palladium-Catalyzed Amidation): The scalable industrial method . It avoids expensive fluorinated precursors by using 3-chloro-2-nitrobenzoates and Buchwald-Hartwig coupling, offering high yields on multi-gram scales.

  • Route C (Direct Chloro-Displacement): A legacy method often cited but practically inferior due to harsh conditions and poor yields, included here primarily for comparative caution.

Comparative Analysis of Synthesis Routes

FeatureRoute A: Fluoro-Displacement Route B: Pd-Catalyzed Coupling Route C: Direct Chloro-

Mechanism

(Activated)
Buchwald-Hartwig Amination

(High Pressure)
Starting Material 3-Fluoro-2-nitrobenzoic acidMethyl 3-chloro-2-nitrobenzoate3-Chloro-2-nitrobenzoic acid
Key Reagents

,


, Pd(TFA)

, BINAP

(aq), Heat/Pressure
Overall Yield High (>85%) High (73% over 5 steps) Low (<30%)
Regioselectivity Excellent (>99%)Excellent (>99%)Poor (Mixtures observed)
Scalability Moderate (Cost of F-precursor)High (Cheaper Cl-precursor)Low (Purification issues)
Cost Efficiency Low (High BOM cost)High (Process intensive but cheap mat.)Medium

Detailed Experimental Protocols

Route A: The Fluoro-Displacement Method (Gold Standard)

Best for: Medicinal chemistry, rapid analog generation, high purity needs.

Principle: The fluorine atom at position 3 is activated by the ortho-nitro group (and inductively by the meta-carboxyl), making it highly susceptible to displacement by methylamine under mild conditions.

Step 1: Nucleophilic Substitution

  • Dissolve: Charge a reaction vessel with 3-fluoro-2-nitrobenzoic acid (1.0 equiv) in THF (0.3 M solution).

  • Basify: Add

    
     (2.5 equiv) to form the carboxylate salt.
    
  • Add Amine: Add Methylamine (2.0 M in THF, 5.0 equiv) dropwise at 0°C.

  • React: Allow to warm to room temperature and stir for 4–12 hours. The solution typically turns deep orange/red.

  • Workup: Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc.[1][2] Wash organic layer with brine, dry over

    
    , and concentrate.[2][3][4]
    
    • Intermediate Product: 3-(methylamino)-2-nitrobenzoic acid.[5][6]

Step 2: Nitro Reduction

  • Catalyst: Dissolve the intermediate in MeOH/THF (1:1). Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 2–4 hours.
    
    • Note: Avoid formaldehyde/formic acid reducing conditions to prevent methylation of the primary amine.

  • Isolation: Filter through Celite to remove catalyst. Concentrate filtrate.[2][3][7]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expert Insight: This route is self-validating; the disappearance of the


 NMR signal confirms the displacement step.
Route B: The Palladium-Catalyzed Amidation (Scalable)

Best for: Process chemistry, multi-gram/kilogram synthesis, cost reduction.

Principle: Chlorine is a poor leaving group for direct


 in this system. This route uses Pd-catalysis to couple an amide surrogate (N-methylacetamide), followed by hydrolysis, avoiding the forcing conditions of Route C.

Step 1: Esterification

  • Convert 3-chloro-2-nitrobenzoic acid to its methyl ester using

    
     or MeI/
    
    
    
    . (Yield: ~99%)

Step 2: Buchwald-Hartwig Coupling

  • Reagents: Combine Methyl 3-chloro-2-nitrobenzoate (1.0 equiv), N-methylacetamide (1.2 equiv),

    
     (1.4 equiv).
    
  • Catalyst System: Add Pd(TFA)

    
     (2 mol%) and BINAP (4 mol%) in dry Toluene.
    
  • React: Heat at 100°C under Argon for 12–18 hours.

  • Workup: Filter, concentrate, and purify via short silica plug.

    • Intermediate: Methyl 3-(N-methylacetamido)-2-nitrobenzoate.[5]

Step 3: Hydrolysis & Reduction

  • Hydrolysis: Treat with 10% NaOH in EtOH at 80°C to remove both the ester and the acetyl group. Acidify to isolate 3-(methylamino)-2-nitrobenzoic acid .

  • Reduction: Perform hydrogenation as described in Route A.

Pathway Visualization

The following diagram illustrates the divergence between the high-yield modern routes and the problematic legacy route.

SynthesisRoutes cluster_legend Route Efficacy Start_F 3-Fluoro-2-nitrobenzoic acid Inter_F 3-(Methylamino)-2-nitrobenzoic acid Start_F->Inter_F Route A: MeNH2, THF SNAr (Mild) Start_Cl 3-Chloro-2-nitrobenzoic acid Start_Cl->Inter_F Route C: MeNH2, High T/P (Low Yield, Mixtures) Inter_Cl_Ester Methyl 3-chloro-2-nitrobenzoate Start_Cl->Inter_Cl_Ester MeOH, H+ Target TARGET: 2-Amino-3-(methylamino)benzoic acid Inter_F->Target H2, Pd/C (Nitro Reduction) Inter_Pd Methyl 3-(N-methylacetamido)-2-nitrobenzoate Inter_Cl_Ester->Inter_Pd Route B: MeNHAc, Pd(TFA)2 BINAP, Cs2CO3 Inter_Pd->Inter_F NaOH, EtOH (Hydrolysis) Green Arrow: High Yield/Preferred Green Arrow: High Yield/Preferred Blue Arrow: Scalable/Industrial Blue Arrow: Scalable/Industrial Green Arrow: High Yield/Preferred->Blue Arrow: Scalable/Industrial Red Dashed: Poor Yield/Avoid Red Dashed: Poor Yield/Avoid Blue Arrow: Scalable/Industrial->Red Dashed: Poor Yield/Avoid

Figure 1: Strategic comparison of synthesis pathways. Route A offers the most direct path, while Route B offers scalability.

References

  • Shatskiy, A. et al. (2019).[3] "Molecular Flavin Catalysts for C-H Functionalisation." ChemSusChem, 12, 2251.[3] (Protocol for Route A precursor synthesis). Link

  • Deng, H. et al. (2009). "Triptycene-based Bis(benzimidazole) Carboxylate-Bridged Biomimetic Diiron(II) Complexes." Inorganic Chemistry, 48(13). (Detailed optimization of Route B and failure analysis of Route C). Link

  • BenchChem. "Synthesis routes of Methyl 2-amino-3-nitrobenzoate." (General reference for nitro-anthranilic precursors). Link

  • Rehpenn, A. et al. (2019). "Supporting Information: Molecular Flavin Catalysts." Royal Society of Chemistry. (Specific experimental data for 3-fluoro displacement). Link

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Amino-3-(methylamino)benzoic acid

For researchers and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable data. This guide provides an in-depth comparison of poten...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable data. This guide provides an in-depth comparison of potential analytical methods for the quantification and purity assessment of 2-Amino-3-(methylamino)benzoic acid, a key intermediate in various synthetic pathways. We will delve into the rationale behind method selection, provide detailed experimental protocols, and outline a comprehensive validation strategy grounded in the latest international guidelines.

The entire lifecycle of an analytical method, from its development to its validation and ongoing monitoring, is critical for ensuring product quality and data integrity.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for this process, which has recently evolved to emphasize a more holistic, lifecycle-based approach.[1][2] This guide is structured to reflect this modern, science-driven perspective.

The Regulatory Cornerstone: ICH Q2(R2) and Q14

The validation process is guided by the ICH Q2(R2) guideline, which details the performance characteristics that must be evaluated to ensure a method is fit for its purpose.[3][4] This is complemented by ICH Q14, which introduces the concept of the Analytical Target Profile (ATP). The ATP is defined at the start of method development and prospectively outlines the method's intended purpose and required performance characteristics, ensuring it is designed to be fit-for-purpose from the outset.[1][2]

The core validation parameters that we will establish for our chosen methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[6]

  • Accuracy: The closeness of test results to the true value.[1][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The overall validation process is a structured approach involving careful planning, execution of predefined experiments, and thorough documentation.[6]

cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Execution cluster_Report Phase 3: Documentation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Risk Assessment (ICH Q14) ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Experiments Execute Validation Experiments Protocol->Experiments Data Analyze Data vs. Acceptance Criteria Experiments->Data Report Generate Validation Report Data->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Overall Analytical Method Validation Workflow.

Method Selection: A Comparative Analysis of HPLC and GC

The structure of 2-Amino-3-(methylamino)benzoic acid, possessing both acidic (carboxylic acid) and basic (amino) functional groups, makes it polar and non-volatile. These characteristics are pivotal in selecting the most appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC) is the presumptive technique of choice. Its primary advantage is the ability to analyze polar, non-volatile, and thermally labile compounds without derivatization. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this type of analyte.

Gas Chromatography (GC) is a powerful technique for volatile compounds. Due to the low volatility and polar nature of our analyte, direct GC analysis is challenging and would likely result in poor peak shape and thermal degradation.[7] Therefore, a derivatization step is mandatory to convert the polar functional groups (-COOH, -NH2, -NHCH3) into nonpolar, volatile derivatives, making the compound suitable for GC analysis.[8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Sample Prep Simple dissolution in a suitable solvent.Multi-step: requires a chemical derivatization reaction to increase volatility.
Throughput High. Amenable to automation.Lower, due to the additional derivatization step.
Specificity High, especially with Diode Array Detection (DAD) for peak purity analysis.Very high, especially when coupled with a Mass Spectrometer (MS) detector.
Robustness Generally high. Mobile phase preparation is a key variable.Can be lower. The derivatization reaction must be complete and reproducible.
Common Issues Column degradation, mobile phase variability, pressure fluctuations.Incomplete derivatization, derivative instability, sample matrix interference.
Recommendation Primary choice for routine quality control, purity testing, and stability studies.Alternative choice for impurity identification (with MS) or when HPLC is unavailable.

Detailed Experimental Protocol: RP-HPLC-UV Method

This protocol is adapted from established methods for similar aromatic amino acids and represents a robust starting point for method development.[9][10]

Objective: To quantify 2-Amino-3-(methylamino)benzoic acid and assess its purity.

cluster_Prep Sample & Standard Preparation cluster_HPLC HPLC Analysis cluster_Data Data Processing Stock Prepare 1 mg/mL Stock Solution in Methanol Dilute Create Calibration & QC Standards via Serial Dilution Stock->Dilute Inject Inject 10 µL onto HPLC System Sample Prepare Sample Solution (e.g., 0.1 mg/mL) Separate Isocratic/Gradient Elution on C18 Column Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate Peak Areas Curve Generate Calibration Curve Integrate->Curve Calculate Calculate Concentration in Unknown Sample Curve->Calculate

Experimental Workflow for HPLC Analysis.

1. Materials and Reagents

  • 2-Amino-3-(methylamino)benzoic acid Reference Standard (Purity ≥99%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

  • 0.45 µm Syringe Filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: Standard HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 0.05 M Ammonium Acetate (pH 4.4) and Methanol (60:40 v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically 230-250 nm for this chromophore).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare a sample solution with a target concentration within the calibration range (e.g., 25 µg/mL) using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability Before analysis, perform five replicate injections of a mid-range standard. The acceptance criteria are typically:

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

  • Tailing Factor: ≤ 2.0.

  • Theoretical Plates: ≥ 2000.

Detailed Experimental Protocol: GC-MS Method (with Derivatization)

This protocol requires a derivatization step to increase the volatility of the analyte. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a robust choice, as the resulting TBDMS derivatives are more stable and less moisture-sensitive than other common alternatives.[8]

Objective: To identify and quantify 2-Amino-3-(methylamino)benzoic acid, particularly useful for impurity profiling.

cluster_Prep Sample Preparation cluster_GCMS GC-MS Analysis cluster_Data Data Processing Aliquot Aliquot Standard/Sample Solution into Vial Dry Evaporate to Dryness (Nitrogen Stream) Aliquot->Dry Deriv Add MTBSTFA & Acetonitrile. Heat at 100°C for 4h. Dry->Deriv Inject Inject 1 µL into GC-MS System Separate Temperature Programmed Separation on SLB-5ms Column Inject->Separate Detect Mass Spectrometry (Scan or SIM mode) Separate->Detect Integrate Integrate Peak Areas (Extracted Ion Chromatogram) Analyze Identify via Mass Spectrum Quantify via Calibration Integrate->Analyze

Experimental Workflow for GC-MS Analysis.

1. Materials and Reagents

  • 2-Amino-3-(methylamino)benzoic acid Reference Standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (Anhydrous Grade)

  • Methanol (Anhydrous Grade)

2. Instrumentation and Chromatographic Conditions

  • GC-MS System: Standard GC with a Mass Selective Detector.

  • Column: SLB™-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Injector Temperature: 270°C (Splitless mode).

  • MS Transfer Line Temp: 280°C.

  • MS Ion Source Temp: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV. Scan range 50-550 amu for identification; Selected Ion Monitoring (SIM) for quantification.

3. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Prepare stock solutions in anhydrous methanol.

  • Derivatization:

    • Pipette an aliquot containing the desired amount of analyte into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile.[8]

    • Cap the vial tightly and heat at 100°C for 4 hours in a heating block or oven.[8]

    • Cool to room temperature before injection.

Validation Data: A Comparative Summary

The following tables present hypothetical but realistic validation data for the proposed methods, based on typical performance characteristics and ICH acceptance criteria.[5]

Table 1: Linearity

Parameter HPLC-UV Method GC-MS Method Acceptance Criteria
Range 1 - 100 µg/mL 1 - 100 µg/mL As per ATP
Correlation Coefficient (R²) 0.9995 0.9992 ≥ 0.999

| y-intercept | Close to zero | Close to zero | Not significantly different from zero |

Table 2: Accuracy (Recovery)

Spiked Level HPLC-UV Method GC-MS Method Acceptance Criteria
80% 99.5% 98.9% 98.0 - 102.0%
100% 100.2% 100.5% 98.0 - 102.0%

| 120% | 100.8% | 101.2% | 98.0 - 102.0% |

Table 3: Precision (%RSD)

Parameter HPLC-UV Method GC-MS Method Acceptance Criteria
Repeatability (n=6) 0.8% 1.2% ≤ 2.0%

| Intermediate Precision (n=6, different day/analyst) | 1.1% | 1.5% | ≤ 2.0% |

Table 4: Detection & Quantitation Limits

Parameter HPLC-UV Method GC-MS Method Acceptance Criteria
LOD 0.3 µg/mL 0.2 µg/mL Demonstrate detectability

| LOQ | 1.0 µg/mL | 0.7 µg/mL | Demonstrate acceptable precision & accuracy |

Specificity and Forced Degradation Studies

A critical component of validation, particularly for stability-indicating methods, is the forced degradation study.[12][13] Its purpose is to intentionally stress the drug substance to produce potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the parent peak.[14][15]

Protocol for Forced Degradation: A stock solution of 2-Amino-3-(methylamino)benzoic acid is subjected to the following stress conditions as per ICH Q1A/Q1B guidelines:[12][16]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 80°C for 48 hours.

  • Photolytic Degradation: Solution and solid drug substance exposed to light providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.

The stressed samples are then analyzed by the proposed HPLC method. For a method to be deemed "stability-indicating," the chromatograms must show a clear separation between the parent analyte peak and all degradation product peaks. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally pure in all stressed samples.[17]

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS (with derivatization) are viable analytical techniques for the analysis of 2-Amino-3-(methylamino)benzoic acid.

  • The RP-HPLC-UV method stands out as the superior choice for routine quality control, assay, and purity testing. Its simple sample preparation, high throughput, and robust performance make it ideal for a regulated environment.

  • The GC-MS method , while more complex due to the required derivatization, offers exceptional specificity and is a powerful tool for the structural elucidation of unknown impurities or degradation products that may be identified during forced degradation or stability studies.

The selection of one method over the other should be guided by the specific Analytical Target Profile (ATP). For batch release and stability testing, the validated HPLC method is recommended. For in-depth impurity characterization and investigational studies, the GC-MS method provides complementary and valuable information. Regardless of the chosen method, a comprehensive validation as outlined in this guide is essential to ensure the generation of trustworthy and reliable scientific data.

References

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6). Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). Retrieved from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS - IKEV. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Benzoic acid, 2-(methylamino)-, methyl ester - NIST WebBook. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Retrieved from [Link]

  • Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. (2018, February 16). Retrieved from [Link]

  • (PDF) Forced Degradation Studies - ResearchGate. (2017, January 7). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022, November 30). Retrieved from [Link]

  • 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem. (n.d.). Retrieved from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC. (n.d.). Retrieved from [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). Retrieved from [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. (n.d.). Retrieved from [Link]

  • Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry - PubMed. (2020, May 27). Retrieved from [Link]

  • Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed. (1994, March 4). Retrieved from [Link]

  • Analysis of amino acids by gas-liquid chromatography: The development of a method and its application - Enlighten Theses. (2019, May 24). Retrieved from [Link]

  • Quality Control in GC–MS Analysis of Amino Acids - LCGC International. (2025, June 28). Retrieved from [Link]

  • CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents. (n.d.).

Sources

Comparative

Comparative Spectroscopic Guide: 2-Amino-3-(methylamino)benzoic acid

Executive Summary & Application Context 2-Amino-3-(methylamino)benzoic acid (CAS: 1369770-53-5) is a specialized bifunctional intermediate used primarily in the synthesis of fused heterocycles, such as quinazolinones and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Amino-3-(methylamino)benzoic acid (CAS: 1369770-53-5) is a specialized bifunctional intermediate used primarily in the synthesis of fused heterocycles, such as quinazolinones and benzimidazoles, which are scaffolds for kinase inhibitors and PARP inhibitors.[1]

The Critical Challenge: In supply chain and quality control (QC) workflows, this compound is frequently confused with its structural analog, 2-Amino-3-methylbenzoic acid (CAS: 4389-45-1), or the regioisomer 2-Amino-5-(methylamino)benzoic acid . While the names appear similar, the chemical reactivity differs drastically:

  • Target (N-Me): Contains a secondary amine at C3; capable of distinct cyclization chemistry.

  • Analog (C-Me): Contains a methyl group at C3; lacks the nucleophilic secondary amine functionality.

This guide provides a definitive spectroscopic comparison to validate identity and purity, ensuring downstream synthetic success.

Structural Analysis & Isomer Differentiation

The following decision tree outlines the logical flow for differentiating the target compound from its closest structural imposters using standard analytical techniques.

QC_Flow Start Unknown Sample (Suspected 2-Amino-3-(methylamino)benzoic acid) MS_Check Mass Spectrometry (LC-MS) Start->MS_Check Mass_151 [M+H]+ = 152.1 MS_Check->Mass_151 Incorrect Mass Mass_167 [M+H]+ = 167.1 MS_Check->Mass_167 Correct Mass Conclusion_Wrong REJECT: 2-Amino-3-methylbenzoic acid (C-Me Analog) Mass_151->Conclusion_Wrong NMR_Check 1H NMR Analysis (DMSO-d6) Mass_167->NMR_Check Singlet_Check Check 2.0 - 3.0 ppm Region NMR_Check->Singlet_Check Res_C_Me Singlet ~2.2 ppm (Ar-CH3) Singlet_Check->Res_C_Me Upfield Shift Res_N_Me Singlet ~2.8 ppm (N-CH3) Singlet_Check->Res_N_Me Downfield Shift Res_C_Me->Conclusion_Wrong Conclusion_Right CONFIRM: 2-Amino-3-(methylamino)benzoic acid (Target) Res_N_Me->Conclusion_Right

Figure 1: Analytical decision matrix for validating 2-Amino-3-(methylamino)benzoic acid against common C-methyl analogs.

Spectroscopic Data Comparison

The following data compares the Target (2-Amino-3-(methylamino)benzoic acid) against the Primary Imposter (2-Amino-3-methylbenzoic acid) and the Unmethylated Precursor (2,3-Diaminobenzoic acid).

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 | Frequency: 400 MHz
FeatureTarget: 2-Amino-3-(methylamino)benzoic acidImposter: 2-Amino-3-methylbenzoic acidControl: 2,3-Diaminobenzoic acid
Methyl Signal

2.82 (s, 3H)
(N-CH

, deshielded by Nitrogen)

2.18 (s, 3H)
(Ar-CH

, shielded)
Absent
Amine Protons Two distinct signals:1. Broad s (COOH/NH)2. Broad s (NH-Me)One broad signal:

~8.5 (COOH/NH

)
Broad singlets for -NH

groups
Aromatic Region

6.5 - 7.6 (m, 3H)(ABC spin system)

6.5 - 7.7 (m, 3H)(Similar pattern, different coupling)

6.5 - 7.2 (m, 3H)

Key Diagnostic: The most definitive proof is the chemical shift of the methyl singlet. An N-methyl group typically appears around 2.80–2.90 ppm , whereas an aryl-methyl (C-Me) group appears upfield at 2.10–2.30 ppm .

B. Carbon NMR ( C NMR)

Solvent: DMSO-d



Carbon TypeTarget (N-Me)Imposter (C-Me)Mechanistic Note
Methyl Carbon ~30.5 ppm ~17.5 ppm N-Me is significantly deshielded compared to Ar-Me.
Carbonyl (C=O) ~170.0 ppm~170.0 ppmNot diagnostic; both are benzoic acids.
C-N vs C-C C3 at ~138 ppmC3 at ~125 ppmThe ipso-carbon attached to Nitrogen is more deshielded.
C. Mass Spectrometry (ESI-MS)
ParameterTarget (N-Me)Imposter (C-Me)
Molecular Formula C

H

N

O

C

H

NO

Molecular Weight 166.18 g/mol 151.16 g/mol
[M+H]

167.2 152.2
Fragmentation Loss of -CH

(m/z 152) or -COOH
Loss of -COOH (m/z 107)

Experimental Protocols

Protocol A: Structural Validation by H NMR

Objective: Confirm the presence of the N-methyl group and absence of C-methyl impurities.

  • Sample Preparation:

    • Weigh 10-15 mg of the solid sample into a clean vial.

    • Add 0.6 mL of DMSO-d

      
       (99.8% D).
      
    • Note: DMSO is preferred over CDCl

      
       due to the poor solubility of zwitterionic amino acids in non-polar solvents.
      
    • Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire spectrum with a minimum of 16 scans (ns=16) and a relaxation delay (d1) of 1.0 second.

  • Processing:

    • Reference the residual DMSO quintet to 2.50 ppm .

    • Integrate the aromatic region (6.5–7.8 ppm) and normalize to 3 protons.

    • Check the 2.0–3.0 ppm region. A singlet integrating to 3H at >2.7 ppm confirms the product.

Protocol B: Purity Assessment by HPLC-UV

Objective: Quantify purity and detect unmethylated 2,3-diaminobenzoic acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 340 nm (diagnostic for anthranilic derivatives).

  • Expected Elution:

    • 2,3-Diaminobenzoic acid (more polar) elutes earlier.

    • 2-Amino-3-(methylamino)benzoic acid elutes later due to the methyl group increasing lipophilicity.

Synthesis & Reactivity Context[2][3][4][5][6][7][8]

Understanding the synthesis aids in identifying potential impurities. The target is often synthesized via the reduction of N-methyl-3-nitroanthranilic acid or displacement reactions on halogenated benzoates.

Synthesis_Path Precursor 2-Amino-3-nitrobenzoic acid (Starting Material) Step1 N-Methylation (Reductive Alkylation) Precursor->Step1 Methylating Agent Intermediate 2-Amino-3-(methylamino)benzoic acid (Target) Step1->Intermediate Yield ~60-80% Impurity Impurity Risk: 2,3-Diaminobenzoic acid (Over-reduction/Under-methylation) Step1->Impurity Side Reaction

Figure 2: Simplified synthetic relationship highlighting the primary impurity risk.

Performance in Heterocycle Synthesis

When used to synthesize quinazolinones:

  • 2-Amino-3-(methylamino)benzoic acid yields N-methylated quinazolinones directly.

  • 2,3-Diaminobenzoic acid yields the N-H analog, requiring a subsequent (and often non-selective) methylation step.

  • Experimental Insight: Using the pre-methylated building block (the Target) typically improves overall yield by 15-20% by avoiding late-stage alkylation issues.

References

  • PubChem. "2-Amino-3-(methylamino)benzoic acid (Compound)." National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. "2-Amino-3-methylbenzoic acid (Isomer Comparison)." National Institute of Standards and Technology.[2][3] [Link]

  • Matsumoto, T. et al. "Direct Photochemical C–H Carboxylation of Aromatic Diamines." Scientific Reports, 2018. (Provides baseline spectral data for the 2,3-diamino scaffold). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Amino-3-(methylamino)benzoic Acid

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, experience-driven insights into t...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, experience-driven insights into the safe handling of 2-Amino-3-(methylamino)benzoic acid, a compound that, like many aromatic amines, requires meticulous attention to detail to mitigate potential hazards. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's hazard profile is critical. 2-Amino-3-(methylamino)benzoic acid is classified with the following hazards:

  • Acute Oral Toxicity, Category 4 : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation, Category 2 : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation, Category 2 : Causes serious eye irritation.[1][2][3]

  • Specific target organ toxicity — (single exposure), Category 3 : May cause respiratory irritation.[1]

This compound is a powder solid, which presents a significant risk of aerosolization and subsequent inhalation.[1][4] The causality is clear: fine powders can easily become airborne, leading to respiratory exposure, and can settle on surfaces, increasing the risk of skin contact.[4][5]

The Hierarchy of Controls: A Proactive Safety Framework

A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective measures for risk reduction.

Hierarchy of Controls cluster_0 Hierarchy of Controls for 2-Amino-3-(methylamino)benzoic acid Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Chemical_Handling_Workflow cluster_1 Safe Weighing and Transfer Protocol Start Start: Don PPE FumeHood Work in Fume Hood Start->FumeHood Tare Tare Container on Balance FumeHood->Tare AddPowder Add Powder to Container Tare->AddPowder Weigh Weigh Sealed Container AddPowder->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve End Proceed with Experiment Dissolve->End

Caption: A step-by-step workflow for the safe weighing and transfer of powdered chemicals.

  • Tare the container : Pre-weigh an empty, sealable container on the balance. [4]2. Add powder in the fume hood : Move to the fume hood to add the 2-Amino-3-(methylamino)benzoic acid to the container. [4]3. Seal and weigh : Close the container before returning to the balance for the final weight. [4]4. Dissolve in the fume hood : If making a solution, perform the dissolution step within the fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention. [1]* Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention. [1][3]* Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [1]* Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [1]For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation : All waste contaminated with 2-Amino-3-(methylamino)benzoic acid, including gloves, bench paper, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol : Dispose of the waste through your institution's approved hazardous waste disposal program. [1][3]Do not dispose of this chemical down the drain or in regular trash. [6] By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the principles of scientific integrity and responsible research.

References

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke Occupational & Environmental Safety Office. Retrieved from [Link]

  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet - 2-Amino-3-methylbenzoic acid. Thermo Fisher Scientific. Retrieved from [Link]

  • American Institute of Chemical Engineers (AIChE). (n.d.). Guidelines for Safe Handling of Powders and Bulk Solids. AIChE. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2020, June 9). Safety Data Sheet - Benzoic acid. NIST. Retrieved from [Link]

  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. Retrieved from [Link]

  • Taylor & Francis Online. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal. Retrieved from [Link]

  • Carl ROTH. (2025, May 28). Safety Data Sheet - (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Carl ROTH. Retrieved from [Link]

  • Labour Department, The Government of the Hong Kong Special Administrative Region. (n.d.). Hazards During Chemicals in Use and Safety Guidelines. Labour Department. Retrieved from [Link]

  • Process Safety Management for Ammonia Refrigeration. (2020, March 9). Emergency Response & PPE. Process Safety Management for Ammonia Refrigeration. Retrieved from [Link]

  • Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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